molecular formula C8H13NO3 B195809 2-(2-oxopyrrolidin-1-yl)butanoic Acid CAS No. 67118-31-4

2-(2-oxopyrrolidin-1-yl)butanoic Acid

Cat. No.: B195809
CAS No.: 67118-31-4
M. Wt: 171.19 g/mol
InChI Key: IODGAONBTQRGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etiracetam intermediate and a metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODGAONBTQRGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67118-31-4
Record name Levetiracetam acid, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067118314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5GZ0UL12V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-oxopyrrolidin-1-yl)butanoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of 2-(2-oxopyrrolidin-1-yl)butanoic acid. This compound is a key intermediate in the synthesis of the antiepileptic drug Levetiracetam and is also known as Levetiracetam acid.[1] Furthermore, it is structurally related to Brivaracetam, a potent anticonvulsant. This document details the physicochemical properties, stereochemistry, and analytical characterization of this compound. Detailed experimental protocols for its synthesis and analysis are provided, along with a discussion of the mechanism of action of its pharmacologically active analogue, Brivaracetam, which targets the synaptic vesicle protein 2A (SV2A).

Chemical Structure and Identification

This compound is a chiral molecule existing as two enantiomers, (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid and (2R)-2-(2-oxopyrrolidin-1-yl)butanoic acid, as well as a racemic mixture.[2][3] The (S)-enantiomer is a crucial intermediate in the synthesis of Levetiracetam.[1] The core structure consists of a pyrrolidone ring attached via its nitrogen atom to the alpha-carbon of a butanoic acid moiety.

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₈H₁₃NO₃[2]

  • Molecular Weight: 171.19 g/mol [2]

  • CAS Numbers:

    • Racemic: 67118-31-4[2]

    • (2S)-enantiomer: 102849-49-0[4]

    • (2R)-enantiomer: 103833-72-3[3]

  • Synonyms: Levetiracetam acid, α-ethyl-2-oxo-1-pyrrolidineacetic acid[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of the enantiomers of this compound.

Property(2S)-enantiomer(2R)-enantiomerReference(s)
Melting Point 118-121 °C124-126 °C[5][6]
Boiling Point (Predicted) 371.0 ± 25.0 °C370.975 °C at 760 mmHg[5][6]
pKa (Predicted) 3.76 ± 0.103.76 ± 0.10[6][7]
logP (Predicted) 0.410.41[6][8]
Solubility Slightly soluble in acetone, chloroform, and methanol.Slightly soluble in acetone, chloroform, and methanol.[5][6]

Experimental Protocols

Synthesis of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid

This protocol describes the synthesis of the (S)-enantiomer via the resolution of the racemic acid.[9]

Workflow for the Resolution of Racemic this compound:

G racemic_acid Racemic this compound in Toluene dissolution Heat until complete dissolution racemic_acid->dissolution resolving_agent (R)-alpha-methylbenzylamine + Triethylamine in Toluene resolving_agent->dissolution stirring Cool to room temperature and stir for 3 hours dissolution->stirring filtration1 Filter and rinse with Toluene stirring->filtration1 diastereomeric_salt (S)-acid-(R)-amine diastereomeric salt filtration1->diastereomeric_salt crystallization Crystallize from Toluene diastereomeric_salt->crystallization filtration2 Filter solids crystallization->filtration2 pure_salt Pure (S)-acid-(R)-amine salt filtration2->pure_salt acidification Treat with HCl solution pure_salt->acidification isolation Isolate product acidification->isolation final_product (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid isolation->final_product

Caption: Workflow for the chiral resolution synthesis of the (S)-enantiomer.

Materials:

  • (RS)-2-(2-oxopyrrolidin-1-yl)butanoic acid

  • (R)-α-methylbenzylamine

  • Triethylamine

  • Toluene

  • Hydrochloric acid solution

Procedure:

  • A solution of (R)-α-methylbenzylamine and triethylamine in toluene is added to a suspension of racemic this compound in toluene.[9]

  • The mixture is heated until complete dissolution, then cooled to room temperature and stirred for 3 hours.[9]

  • The resulting solids, the (S)-acid-(R)-amine diastereomeric salt, are collected by filtration and rinsed with toluene.[9]

  • The diastereomeric salt is further purified by crystallization from toluene.[9]

  • The purified salt is treated with a hydrochloric acid solution to liberate the free acid.[9]

  • The enantiomerically pure (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid is then isolated.[9]

Analytical Characterization

3.2.1. Spectroscopic Analysis

The structure of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid can be confirmed using various spectroscopic methods. The following data has been reported for the (S)-enantiomer:[10][11]

  • ¹H NMR (400 MHz, CDCl₃): δ 0.93 (t, J = 7.7 Hz, 3H), 1.67–1.76 (m, 1H), 1.99–2.13 (m, 3H), 2.49 (t, J = 7.7 Hz, 2H), 3.37 (m, J = 8.7, 5.8 Hz, 1H), 3.52-3.58 (m, 1H), 4.64 (dd, J = 10.6, 4.8 Hz, 1H).[10][11]

  • ¹³C NMR (125 MHz, CDCl₃): δ 10.8, 18.2, 21.9, 30.8, 43.9, 55.4, 173.7, 177.2.[10][11]

  • IR (CHCl₃) ν_max: 2975, 1731, 1620 cm⁻¹.[10][11]

  • ESI-MS: m/z 170.0 [M-H]⁻.[4][11]

3.2.2. Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity and separating the enantiomers of this compound.

  • Chiral HPLC Method:

    • Column: Chiralpak® AD-H or AS-H.[12]

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 80:20 v/v).[12]

    • Purpose: To achieve baseline separation of the (S)- and (R)-enantiomers.[12]

  • Reversed-Phase HPLC for Achiral Analysis:

    • Column: C18 column (e.g., Agilent Zorbax SB-C18).[12]

    • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[12]

    • Purpose: To quantify the compound in various matrices, often in conjunction with mass spectrometry (LC-MS/MS).[12]

Biological Context and Mechanism of Action of Analogue Brivaracetam

While this compound is primarily known as a synthetic intermediate and metabolite, its structural analogue, Brivaracetam, is a potent antiepileptic drug.[13] Brivaracetam's mechanism of action is well-characterized and provides insight into the potential biological interactions of this class of molecules.

The primary therapeutic effect of Brivaracetam is mediated through its high and selective affinity for the synaptic vesicle protein 2A (SV2A).[14][15] SV2A is a glycoprotein found in the membranes of synaptic vesicles and is crucial for the regulation of neurotransmitter release.[14] Brivaracetam binds to SV2A with an affinity that is approximately 20-fold greater than that of Levetiracetam.[13][15] This interaction is thought to modulate the function of SV2A, leading to a reduction in excitatory neurotransmitter release, which helps to stabilize neuronal activity and prevent the excessive neuronal firing that underlies seizures.[13][14]

Proposed Mechanism of Brivaracetam Action at the Synapse:

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal brivaracetam Brivaracetam sv2a SV2A Protein brivaracetam->sv2a High-affinity binding synaptic_vesicle Synaptic Vesicle release Reduced Neurotransmitter Release synaptic_vesicle->release Modulates exocytosis neurotransmitter receptors Postsynaptic Receptors release->receptors Less stimulation effect Reduced Neuronal Hyperexcitability receptors->effect

Caption: Brivaracetam's high-affinity binding to SV2A modulates neurotransmitter release.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development, primarily due to its role as a key building block for Levetiracetam. Its well-defined chemical structure and properties, which can be thoroughly characterized by modern analytical techniques, make it a valuable molecule for synthetic chemists. Furthermore, the study of its pharmacologically active analogue, Brivaracetam, provides a clear example of how modifications to this chemical scaffold can lead to potent therapeutic agents that act on specific neurological targets like SV2A. This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics based on the pyrrolidone scaffold.

References

Technical Guide: Mechanism of Action of 2-(2-oxopyrrolidin-1-yl)butanoic Acid in Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-oxopyrrolidin-1-yl)butanoic acid, specifically the (S)-enantiomer, is the principal but pharmacologically inactive metabolite of the second-generation anti-epileptic drug (AED) Levetiracetam.[1][2][3] Commonly designated as UCB L057, this compound is formed via enzymatic hydrolysis of the acetamide group of its parent drug.[1][4] While Levetiracetam exerts its anti-seizure effects through a novel mechanism involving high-affinity binding to the synaptic vesicle glycoprotein 2A (SV2A), its metabolite, UCB L057, does not share this activity.[5][6][7]

This technical guide provides an in-depth analysis of the mechanism of action—or more precisely, the lack thereof—of this compound in the context of epilepsy. Understanding the pharmacological profile of this major metabolite is critical for comprehending the structure-activity relationships (SAR) of the racetam class of compounds, the metabolic fate of Levetiracetam, and the exclusive role of the parent compound in mediating anticonvulsant effects. This document will detail the metabolic pathway, compare the binding affinities and in vivo activities of Levetiracetam and UCB L057, provide detailed experimental protocols for key assays, and visualize the relevant biological and experimental pathways.

Metabolism of Levetiracetam to UCB L057

Levetiracetam is primarily cleared from the body through two main pathways: renal excretion of the unchanged drug (approximately 66%) and enzymatic hydrolysis to UCB L057 (approximately 24%).[1][4] This hydrolysis occurs in the blood and various tissues, mediated by B-type esterases, and is not dependent on the hepatic cytochrome P450 (CYP) enzyme system.[1][8] This metabolic profile contributes to Levetiracetam's low potential for drug-drug interactions.[1] The chemical transformation involves the hydrolysis of the terminal acetamide moiety of Levetiracetam into a carboxylic acid, yielding UCB L057.

cluster_0 Metabolic Pathway LEV Levetiracetam ((S)-2-(2-oxopyrrolidin-1-yl)butanamide) UCBL057 UCB L057 (this compound) LEV->UCBL057 Hydrolysis of Acetamide Group Enzyme Blood/Tissue Esterases (Non-CYP Mediated) Enzyme->LEV

Figure 1: Metabolic conversion of Levetiracetam to UCB L057.

Core Mechanism of Action: A Comparative Analysis

The anticonvulsant activity of Levetiracetam and its analogues is strongly correlated with their binding affinity to synaptic vesicle glycoprotein 2A (SV2A), a transmembrane protein involved in the regulation of synaptic vesicle exocytosis and neurotransmitter release.[2][5][7]

Levetiracetam: The Active Parent Drug

Levetiracetam binds with moderate affinity to SV2A.[5] This interaction is believed to modulate the function of SV2A, thereby reducing the release of excitatory neurotransmitters during periods of high-frequency neuronal firing that characterize seizure activity.[9][10] This modulation does not affect normal neurotransmission but rather acts as a "seizure filter," stabilizing the synaptic environment. The binding is stereospecific, with the (S)-enantiomer (Levetiracetam) being active, while the (R)-enantiomer is not.[5][11]

UCB L057: The Inactive Metabolite

In stark contrast to its parent compound, this compound (UCB L057) is pharmacologically inactive.[5][6][12] The structural change from an acetamide group in Levetiracetam to a carboxylic acid group in UCB L057 completely abolishes the compound's ability to bind to SV2A. This is a critical finding in the SAR for this class of drugs, highlighting the essential role of the acetamide moiety for target engagement. Consequently, UCB L057 does not exhibit anticonvulsant properties, even when administered at high doses in preclinical models sensitive to Levetiracetam.[6][12]

cluster_0 Molecular Interaction at the Synapse LEV Levetiracetam SV2A SV2A Protein (Presynaptic Vesicle) LEV->SV2A Binds UCBL057 UCB L057 (Metabolite) UCBL057->SV2A Does NOT Bind NoEffect No Effect on Neurotransmitter Release Release Reduced Neurotransmitter Release (Anticonvulsant Effect) SV2A->Release Modulates

Figure 2: Comparative interaction of Levetiracetam and UCB L057 with SV2A.

Quantitative Data Summary

The disparity in pharmacological activity between Levetiracetam and its metabolite UCB L057 is clearly demonstrated by quantitative in vitro binding and in vivo efficacy data.

CompoundMolecular TargetBinding Affinity (Ki)In Vivo Anticonvulsant Potency (ED₅₀)Data Source(s)
Levetiracetam Human SV2A~8 µM1.7 mg/kg (i.p.) in audiogenic mice[6][13]
UCB L057 Human SV2AInactive / No significant bindingInactive up to 548 mg/kg (i.p.) in audiogenic mice[5][6][11][12]
Table 1: Comparative Quantitative Pharmacology of Levetiracetam and UCB L057.

Key Experimental Protocols

The determination of UCB L057's inactivity relies on standardized and robust preclinical assays. The following are detailed methodologies for two cornerstone experiments.

Protocol: SV2A Competitive Radioligand Binding Assay

This assay quantifies the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the SV2A target.

  • 1. Preparation of SV2A-Containing Membranes:

    • Source: Membranes are prepared from either rodent brain tissue (e.g., cerebral cortex) known to have high SV2A expression or from cell lines (e.g., CHO, HEK293) engineered to express recombinant human SV2A.[1][13]

    • Homogenization: Tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin (e.g., 1,000 x g for 10 min) removes nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 min) to pellet the crude membrane fraction.[13]

    • Washing & Storage: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in assay buffer, protein concentration is determined (e.g., via Bradford assay), and aliquots are stored at -80°C.

  • 2. Competitive Binding Reaction:

    • Radioligand: A tritiated SV2A ligand, such as [³H]ucb 30889, is used at a fixed concentration near its dissociation constant (Kd), typically 1-2 nM.[1]

    • Competitors: Increasing concentrations of the unlabeled test compound (e.g., UCB L057) and a reference compound (e.g., Levetiracetam) are prepared in a dilution series.

    • Incubation: Prepared membranes (~100 µg protein), radioligand, and competitor are combined in a 96-well plate and incubated for 60-120 minutes at 4°C to reach equilibrium.[13]

    • Non-Specific Binding: A set of wells containing a high concentration (e.g., 1 mM) of Levetiracetam is included to determine non-specific binding.[2] Total binding is determined in the absence of any competitor.

  • 3. Separation and Quantification:

    • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C or GF/B), which trap the membranes while allowing the unbound radioligand to pass through.[1][13]

    • Washing: Filters are immediately washed multiple times with ice-cold assay buffer to remove residual free radioligand.

    • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity (in disintegrations per minute, DPM) is measured using a liquid scintillation counter.

  • 4. Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the competitor.

    • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • The IC₅₀ is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Workflow: SV2A Binding Assay prep 1. Prepare SV2A Membranes incubate 2. Incubate Membranes with [³H]Radioligand + Competitor (e.g., UCB L057) prep->incubate filter 3. Rapid Vacuum Filtration incubate->filter wash 4. Wash Filters filter->wash count 5. Liquid Scintillation Counting wash->count analyze 6. Calculate IC₅₀ and Ki count->analyze

Figure 3: Experimental workflow for the SV2A competitive binding assay.
Protocol: Audiogenic Seizure Model in Mice

This in vivo model uses a genetically susceptible mouse strain (e.g., DBA/2) that reliably exhibits seizures upon exposure to a high-intensity auditory stimulus. It is a primary screening model for Levetiracetam-like compounds.[3][7]

  • 1. Animals and Acclimation:

    • Strain: DBA/2 mice are typically used, as they show a predictable seizure response at a specific age (e.g., 21-28 days old).[7]

    • Housing: Animals are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water) and are acclimated for several days before testing.

  • 2. Drug Administration:

    • Groups: Animals are randomly assigned to treatment groups: vehicle control (e.g., saline), positive control (e.g., Levetiracetam), and test compound (UCB L057).

    • Dosing: Compounds are administered via intraperitoneal (i.p.) injection at various doses to determine a dose-response relationship. A pre-treatment time (e.g., 30-60 minutes) is allowed for the drug to reach peak plasma/brain concentrations.[3]

  • 3. Auditory Stimulation:

    • Apparatus: Each mouse is placed individually into a sound-attenuating chamber equipped with a high-frequency sound source (e.g., a bell or speaker).

    • Stimulus: A high-intensity acoustic stimulus (e.g., 110-120 dB) is delivered for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.[7]

  • 4. Seizure Scoring and Endpoint Measurement:

    • Observation: The animal's behavior is observed and scored for seizure severity. A typical scoring scale is:

      • 0: No response.

      • 1: Wild running phase.

      • 2: Clonic seizure (loss of righting reflex).

      • 3: Tonic seizure (hindlimb extension).

      • 4: Respiratory arrest/death.[7]

    • Endpoint: The primary endpoint is the prevention of the tonic seizure phase (a score of < 3) or a significant reduction in the mean seizure severity score compared to the vehicle group.

  • 5. Data Analysis:

    • The percentage of animals protected from tonic seizures is calculated for each dose group.

    • The ED₅₀ (the dose effective in protecting 50% of the animals) is determined using probit analysis or other appropriate statistical methods.

    • For UCB L057, the data would show no significant protection even at the highest doses tested.[6]

Conclusion

The mechanism of action of this compound (UCB L057) in epilepsy is one of pharmacological inactivity. As the major metabolite of Levetiracetam, its formation represents a key step in the clearance of the active drug. The structural modification from an acetamide to a carboxylic acid completely abrogates binding to the SV2A protein, which is the established molecular target for Levetiracetam's anticonvulsant effects. Quantitative in vitro and in vivo data confirm this lack of activity. For drug development professionals, UCB L057 serves as a crucial example of a structure-activity relationship, demonstrating the indispensability of the acetamide group for SV2A ligand activity and reinforcing that the therapeutic effects of Levetiracetam administration are attributable solely to the parent compound.

References

The Discovery and Development of Levetiracetam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levetiracetam, a second-generation anti-epileptic drug (AED), represents a significant advancement in the treatment of epilepsy. Its development journey, from a derivative of the nootropic agent piracetam to a widely prescribed AED, is a testament to a unique discovery process that challenged conventional paradigms. Unlike traditional AEDs that primarily target ion channels or neurotransmitter systems, Levetiracetam's novel mechanism of action centers on its specific and high-affinity binding to the synaptic vesicle glycoprotein 2A (SV2A). This technical guide provides an in-depth exploration of the discovery, history, and development of Levetiracetam, detailing its synthesis, preclinical and clinical evaluation, and the elucidation of its unique mechanism of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Discovery and Synthesis

The story of Levetiracetam begins with its predecessor, piracetam, a compound initially investigated for its cognitive-enhancing properties.[1] The discovery of Levetiracetam, the (S)-enantiomer of etiracetam, stemmed from a screening program at UCB Pharma in the early 1990s.[2][3] The initial synthesis involved the creation of various piracetam analogs, with Levetiracetam emerging as a promising candidate due to its distinct pharmacological profile.[1][4][5][6]

The chemical name for Levetiracetam is (S)-α-ethyl-2-oxo-1-pyrrolidine acetamide.[7] Several synthetic routes have been developed, with a common industrial process starting from (S)-2-aminobutyric acid.[8] Key steps in a representative synthesis involve the reaction of (S)-α-ethyl-2-oxo-1-pyrrolidine acetic acid with an activating agent, such as thionyl chloride, in an alcoholic solvent, followed by ammonolysis to yield the final product.[4]

Preclinical Development and Pharmacology

Levetiracetam's preclinical profile was unique and initially met with skepticism as it was inactive in the two classic screening models for AEDs: the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure tests.[9][10] However, it demonstrated potent anticonvulsant activity in animal models of chronic epilepsy, particularly in audiogenic seizure-susceptible mice and kindled rats, which are considered more representative of partial and secondarily generalized seizures in humans.[9][10][11]

Key Preclinical Models and Efficacy Data

Audiogenic Seizure-Susceptible Mice: This genetic model was instrumental in the initial discovery of Levetiracetam's anticonvulsant properties.[2][3][12] These mice exhibit predictable seizures in response to a high-intensity auditory stimulus.[12]

Kindling Model: The kindling model, particularly amygdala kindling in rats, was crucial in demonstrating Levetiracetam's efficacy in a model of temporal lobe epilepsy and its potential antiepileptogenic effects.[13][14][15][16] Kindling involves the repeated application of a sub-convulsive electrical stimulus to a specific brain region, leading to a progressive intensification of seizure activity.[13]

The following table summarizes the effective dose (ED50) of Levetiracetam in various preclinical models.

Animal ModelSeizure TypeED50 (mg/kg, i.p.)Reference(s)
Audiogenic Seizure-Susceptible MiceTonic-Clonic7[17]
Electrically Kindled MiceGeneralized7[17]
Pentylenetetrazol-Kindled MiceGeneralized36[17]
Pilocarpine-Induced Seizures (Mice)Secondarily Generalized7[17]
Amygdala-Kindled RatsFocal and Secondarily Generalized13-108[10]
Audiogenic Kindled RatsTonic and Clonic<50[11]
Experimental Protocols
  • Animal Selection: Frings or DBA/2 audiogenic seizure-susceptible mice are commonly used.[1][12]

  • Drug Administration: Levetiracetam or vehicle is administered intraperitoneally (i.p.) at various doses.[18]

  • Acclimation: At the time of predicted peak drug effect, individual mice are placed in a sound-attenuating chamber and allowed to acclimate for a short period (e.g., 60 seconds).

  • Auditory Stimulus: A high-intensity sound (e.g., 90-120 dB, 10-20 kHz) is presented for a fixed duration (e.g., 30-60 seconds).[12]

  • Seizure Assessment: The mice are observed for a characteristic seizure sequence: wild running, followed by clonic and then tonic-clonic convulsions. The presence or absence of each phase and the seizure severity are scored. Protection is defined as the absence of tonic-clonic convulsions.[1]

  • Electrode Implantation: Rats are surgically implanted with a bipolar electrode in the basolateral amygdala under anesthesia.

  • Recovery: A recovery period of at least one week is allowed post-surgery.

  • Afterdischarge Threshold (ADT) Determination: The initial ADT is determined by applying a series of brief electrical stimuli of increasing intensity until an afterdischarge (a self-sustaining electrical discharge) is elicited.

  • Kindling Stimulation: Daily or twice-daily electrical stimulation is delivered at or slightly above the ADT.

  • Seizure Scoring: Behavioral seizures are scored according to a standardized scale (e.g., Racine's scale), which ranges from facial clonus (stage 1) to rearing and falling with generalized tonic-clonic convulsions (stage 5).

  • Drug Testing: Once the animals are fully kindled (e.g., exhibit consistent stage 5 seizures), Levetiracetam or vehicle is administered prior to the kindling stimulation to assess its anticonvulsant effect. To assess antiepileptogenic effects, the drug is administered during the kindling acquisition phase.[13]

Mechanism of Action: The Discovery of SV2A as the Target

The unique preclinical profile of Levetiracetam suggested a novel mechanism of action, distinct from other AEDs.[9] Early studies ruled out significant interactions with common targets like voltage-gated sodium channels and GABAergic systems.[19] A pivotal breakthrough came with the identification of a specific, saturable, and stereoselective binding site for Levetiracetam in the brain.[20]

Subsequent research, utilizing a tritiated radioligand analog of Levetiracetam, [³H]ucb 30889, led to the identification of the synaptic vesicle glycoprotein 2A (SV2A) as the binding target.[21][22] SV2A is an integral membrane protein found in the synaptic vesicles of neurons and is involved in the regulation of neurotransmitter release.[19][23]

SV2A Binding Affinity

The binding affinity of Levetiracetam and its analogs to SV2A correlates strongly with their anticonvulsant potency.[21][22] Brivaracetam, a more recent analog, exhibits a significantly higher affinity for SV2A than Levetiracetam.[17]

CompoundTargetBinding Affinity (Ki)pIC50Reference(s)
LevetiracetamHuman SV2A~600 nM5.7[17][21]
ucb L060 (R-enantiomer)Human SV2A>10,000 nM3.6[21]
ucb 30889Human SV2A-7.2[21]
BrivaracetamHuman SV2A~30 nM-[17]
SeletracetamHuman SV2A~10-fold higher than Levetiracetam-[24]
Experimental Protocol: SV2A Radioligand Binding Assay
  • Membrane Preparation: Crude synaptic membranes are prepared from rodent brain tissue (e.g., cortex or hippocampus) or from cell lines expressing recombinant human SV2A. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the membrane fraction.

  • Binding Reaction: The prepared membranes are incubated with a fixed concentration of a radiolabeled SV2A ligand (e.g., 1.8 nM [³H]ucb 30889) in a suitable buffer.[21]

  • Competition Assay: To determine the binding affinity of unlabeled compounds, increasing concentrations of the test drug (e.g., Levetiracetam) are added to compete with the radioligand for binding to SV2A.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 2 hours) to reach equilibrium.[17]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[17]

Clinical Development and Efficacy

Levetiracetam was approved by the U.S. Food and Drug Administration (FDA) in 1999 as an adjunctive therapy for partial-onset seizures in adults.[25] Its indications have since expanded to include treatment for myoclonic seizures in patients with juvenile myoclonic epilepsy and primary generalized tonic-clonic seizures.

Pivotal Clinical Trials for Partial-Onset Seizures

The efficacy of Levetiracetam as an adjunctive therapy for refractory partial-onset seizures was established in three pivotal multicenter, double-blind, placebo-controlled trials involving over 900 patients.[26]

General Trial Design:

  • Baseline Phase: An 8- to 12-week period to establish the baseline seizure frequency.[26]

  • Randomization: Patients were randomized to receive Levetiracetam (at various doses) or placebo, in addition to their ongoing AED regimen.

  • Titration Phase: A 4-week period where the dose of Levetiracetam was gradually increased.[26]

  • Evaluation Phase: A 12- to 14-week period at a stable dose to assess efficacy.[26]

Clinical Efficacy Data

The following table summarizes the key efficacy outcomes from a pivotal clinical trial in adults with refractory partial-onset seizures.

Treatment GroupMedian % Reduction in Seizure Frequency vs. Baseline% Responders (≥50% reduction in seizure frequency)Reference(s)
Placebo6.8%10.8%[7]
Levetiracetam 1000 mg/day32.5%33.0%[7]
Levetiracetam 3000 mg/day37.1%39.8%[7]

Visualizations

Levetiracetam Drug Discovery and Development Workflow

Levetiracetam_Development cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_approval Regulatory Approval & Post-Marketing Piracetam Analog Synthesis Piracetam Analog Synthesis Screening in Animal Models Screening in Animal Models Piracetam Analog Synthesis->Screening in Animal Models Novel Compounds Identification of UCB L059 Identification of UCB L059 Screening in Animal Models->Identification of UCB L059 Lead Candidate Pharmacology Studies Pharmacology Studies Identification of UCB L059->Pharmacology Studies Toxicology Studies Toxicology Studies Pharmacology Studies->Toxicology Studies Mechanism of Action Studies Mechanism of Action Studies Toxicology Studies->Mechanism of Action Studies Identification of SV2A Identification of SV2A Mechanism of Action Studies->Identification of SV2A Phase I Trials Phase I Trials Identification of SV2A->Phase I Trials Phase II Trials Phase II Trials Phase I Trials->Phase II Trials Phase III Trials Phase III Trials Phase II Trials->Phase III Trials FDA Approval FDA Approval Phase III Trials->FDA Approval Post-Marketing Surveillance Post-Marketing Surveillance FDA Approval->Post-Marketing Surveillance

Caption: Workflow of Levetiracetam's discovery and development.

Proposed Mechanism of Action of Levetiracetam at the Synapse

Levetiracetam_MoA cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Levetiracetam Levetiracetam SV2A SV2A Levetiracetam->SV2A Binds to Synaptic Vesicle Synaptic Vesicle SV2A->Synaptic Vesicle Located on Neurotransmitter Release Neurotransmitter Release Synaptic Vesicle->Neurotransmitter Release Modulates Neurotransmitters Neurotransmitter Release->Neurotransmitters Ca2+ Channel Ca2+ Channel Ca2+ Ca2+ Channel->Ca2+ Influx Ca2+->Neurotransmitter Release Triggers Receptors Receptors Neurotransmitters->Receptors Postsynaptic Neuron Postsynaptic Neuron Receptors->Postsynaptic Neuron Activates

Caption: Levetiracetam's interaction with SV2A at the synapse.

Experimental Workflow for SV2A Binding Assay

SV2A_Binding_Assay Start Start Prepare Brain Membranes Prepare Brain Membranes Start->Prepare Brain Membranes Incubate with Radioligand Incubate with Radioligand Prepare Brain Membranes->Incubate with Radioligand Add Competitor (Levetiracetam) Add Competitor (Levetiracetam) Incubate with Radioligand->Add Competitor (Levetiracetam) Incubate to Equilibrium Incubate to Equilibrium Add Competitor (Levetiracetam)->Incubate to Equilibrium Filter and Wash Filter and Wash Incubate to Equilibrium->Filter and Wash Measure Radioactivity Measure Radioactivity Filter and Wash->Measure Radioactivity Analyze Data (IC50/Ki) Analyze Data (IC50/Ki) Measure Radioactivity->Analyze Data (IC50/Ki) End End Analyze Data (IC50/Ki)->End

Caption: Workflow of a radioligand competition binding assay for SV2A.

Conclusion

The development of Levetiracetam marks a significant milestone in epilepsy research and treatment. Its discovery through a non-traditional screening approach and its unique mechanism of action revolving around the SV2A protein have opened new avenues for the development of novel antiepileptic drugs. The comprehensive preclinical and clinical data have established Levetiracetam as a safe and effective treatment option for a broad range of seizure types. This technical guide provides a detailed overview of the key scientific and developmental milestones that have contributed to our understanding and clinical use of this important therapeutic agent. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Stereochemistry and Chiral Separation of 2-(2-oxopyrrolidin-1-yl)butanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and chiral separation of the enantiomers of 2-(2-oxopyrrolidin-1-yl)butanoic acid. This chiral molecule is a critical intermediate in the synthesis of the antiepileptic drug Levetiracetam. The pharmacological activity of Levetiracetam is highly stereospecific, residing almost exclusively in the (S)-enantiomer.[1] Consequently, the stereochemical integrity of the this compound precursor is of paramount importance in the pharmaceutical manufacturing process. This document details various methods for obtaining the enantiomerically pure (S)-isomer, including asymmetric synthesis and the resolution of racemic mixtures. A significant focus is placed on analytical and preparative techniques for chiral separation, with in-depth protocols for High-Performance Liquid Chromatography (HPLC). Quantitative data is presented in structured tables for clear comparison of methodologies.

Introduction: The Significance of Chirality

This compound possesses a single chiral center at the carbon atom alpha to the carboxylic acid group, leading to the existence of two enantiomers: (R)-2-(2-oxopyrrolidin-1-yl)butanoic acid and (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid. The spatial arrangement of the substituents around this stereocenter dictates the molecule's interaction with other chiral entities, such as biological receptors and enzymes.

In the context of drug development, where biological systems are inherently chiral, the two enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). This is precisely the case for Levetiracetam, where the anticonvulsant activity is attributed to the (S)-enantiomer. Therefore, producing enantiomerically pure (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid is a crucial step in the synthesis of this important therapeutic agent.

Methods for Obtaining Enantiomerically Pure (S)-2-(2-oxopyrrolidin-1-yl)butanoic Acid

There are two primary strategies for obtaining the desired (S)-enantiomer in a pure form: asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired stereoisomer directly, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. This approach is often more efficient as it avoids the loss of 50% of the material inherent in resolving a racemate.

A reported asymmetric synthesis involves the stereoselective 1,2-addition of a Grignard reagent to a chiral N-sulfinimine derived from (R)-glyceraldehyde acetonide and (S)-t-BSA. The resulting sulfonamide is then further processed to yield the target (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid with high purity and yield.

Resolution of Racemic Mixtures

Resolution involves separating the two enantiomers from a racemic mixture. This is typically achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography.

A common and effective method for resolving racemic carboxylic acids is the formation of diastereomeric salts with a chiral base. For this compound, (R)-phenylethylamine is a suitable resolving agent.

  • Salt Formation: A solution of (R)-alpha-methylbenzylamine and triethylamine in toluene is added to a suspension of racemic this compound in toluene.

  • Crystallization: The mixture is heated until complete dissolution, then cooled to room temperature and stirred for several hours to allow for the crystallization of the diastereomeric salt.

  • Isolation: The solid (S)-alpha-ethyl-2-oxo-l-pyrrolidineacetic acid (R)-alpha-methylbenzylamine salt is isolated by filtration.

  • Liberation of the Free Acid: The isolated salt is treated with a hydrochloric acid solution to yield the enantiomerically pure (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid.

This process can achieve a high yield of the desired (S)-enantiomer with excellent enantiomeric purity.

G Workflow for Diastereomeric Salt Resolution racemic_acid Racemic this compound salt_formation Diastereomeric Salt Formation in Toluene racemic_acid->salt_formation chiral_base (R)-phenylethylamine chiral_base->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration diastereomeric_salt (S)-acid • (R)-base salt filtration->diastereomeric_salt mother_liquor Mother Liquor (Enriched in (R)-acid • (R)-base salt) filtration->mother_liquor acidification Acidification (HCl) diastereomeric_salt->acidification pure_s_enantiomer Pure (S)-enantiomer acidification->pure_s_enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

Chiral Separation by Chromatography

Chromatographic techniques are indispensable for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for the separation of a wide range of chiral compounds, including carboxylic acids.

ParameterRecommended Condition
Column Chiralpak AD-H (amylose-based)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature Ambient
Injection Volume 10 µL

Note: For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape and resolution.

The following table presents typical data obtained from the chiral HPLC separation of Levetiracetam enantiomers, which can be expected to be similar for the acid intermediate under optimized conditions.

EnantiomerRetention Time (min)Resolution (Rs)
(R)-enantiomer~8.5> 7.0
(S)-enantiomer~10.2
Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Similar to HPLC, chiral SFC relies on a chiral stationary phase. Polysaccharide-based CSPs are also widely used in SFC. The mobile phase typically consists of supercritical CO2 and a polar organic modifier, such as methanol or ethanol. The separation can be optimized by adjusting the modifier percentage, back pressure, and temperature.

G General Workflow for Chiral HPLC/SFC Analysis sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Injection onto Chiral Column sample_prep->injection separation Chromatographic Separation (HPLC or SFC) injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration, ee% Calculation) detection->data_analysis report Report Generation data_analysis->report

Caption: General Workflow for Chiral HPLC/SFC Analysis.

Conclusion

The stereochemistry of this compound is a critical consideration in the synthesis of Levetiracetam. The production of the enantiomerically pure (S)-isomer is essential for ensuring the efficacy and safety of the final drug product. This guide has detailed robust methods for obtaining the pure (S)-enantiomer, including asymmetric synthesis and diastereomeric salt resolution. Furthermore, it has provided comprehensive protocols and guidance for the chiral separation of the enantiomers using modern chromatographic techniques like HPLC and SFC. For researchers and professionals in drug development, a thorough understanding and implementation of these methods are vital for the successful and compliant manufacturing of Levetiracetam.

References

Synthesis of Levetiracetam Derivatives and Analogues: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into Levetiracetam and its derivatives. Levetiracetam, a cornerstone in epilepsy treatment, exerts its anticonvulsant effects primarily through a unique mechanism involving the synaptic vesicle glycoprotein 2A (SV2A).[1][2] This has spurred extensive research into novel analogues with improved potency, selectivity, and pharmacokinetic profiles. This document details various synthetic methodologies, presents key quantitative data for structure-activity relationship (SAR) analysis, and provides experimental protocols for core research techniques in this field.

I. Synthetic Strategies for Levetiracetam and Its Analogues

The synthesis of Levetiracetam and its derivatives can be broadly categorized into two main approaches: asymmetric synthesis to directly obtain the desired (S)-enantiomer, and racemic synthesis followed by chiral resolution.[3] The former is generally preferred due to higher efficiency and stereoselectivity.[3]

Asymmetric Synthesis of Levetiracetam

A prevalent method for the asymmetric synthesis of Levetiracetam involves the use of chiral precursors. A common starting material is (S)-2-aminobutanol, which undergoes a series of reactions to form the pyrrolidinone ring, followed by amidation to yield the final product.[2]

Another notable asymmetric route employs a Strecker reaction with a chiral auxiliary. For instance, the reaction of propanaldehyde with sodium cyanide and [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride affords a diastereomerically pure nitrile intermediate. Subsequent hydrolysis, amidation, and cyclization with 4-chlorobutyryl chloride yield enantiomerically pure (S)-Levetiracetam.

More contemporary approaches include asymmetric catalytic hydrogenation of an alkene intermediate using chiral rhodium (Rh) or ruthenium (Ru) catalysts, which provides high enantioselectivity.[3]

Synthesis of Levetiracetam Analogues

The core pyrrolidinone scaffold of Levetiracetam has been a focal point for medicinal chemistry efforts to develop novel anticonvulsant agents. Key analogues include Brivaracetam and Seletracetam, which exhibit enhanced binding affinity for SV2A.

Brivaracetam: The synthesis of Brivaracetam, the n-propyl analogue of Levetiracetam, has been achieved through various routes. One efficient method starts from (R)-epichlorohydrin.[4][5] This involves the condensation with a malonate ester, followed by reaction with an ethyl metal-based reagent, decarboxylation to form (R)-4-propyl-dihydrofuran-2-one, and subsequent ring-opening and reaction with (S)-2-aminobutanamide.[6][7]

Seletracetam: The synthesis of Seletracetam, which features a difluoroethenyl group at the 4-position of the pyrrolidinone ring, is more complex. One reported method involves the alkylation of a pyrrolidone derivative with (R)-2-bromobutanoic acid, followed by amidation.[8] Another approach involves the condensation of a tosylate intermediate with L-2-aminobutyramide, followed by a series of steps including cyclization and decarboxylation.[9]

Other Derivatives: Research has also explored the synthesis of various other derivatives, including 1-acyl-2-pyrrolidinones and hybrid molecules combining the Levetiracetam scaffold with other pharmacophores, such as those from ethosuximide and lacosamide, to target multiple mechanisms of action.[10][11]

II. Quantitative Data on Levetiracetam Derivatives

The following tables summarize key quantitative data for Levetiracetam and some of its well-studied analogues, facilitating a comparative analysis of their biological activities.

Table 1: SV2A Binding Affinity of Levetiracetam and Analogues

CompoundTargetBinding Affinity (K_i)Species/System
LevetiracetamSV2A~600 nMHuman SV2A
BrivaracetamSV2A~30 nMHuman SV2A
SeletracetamSV2A~10-fold higher than LevetiracetamHuman SV2A

Note: Data compiled from multiple sources.[1][12]

Table 2: Anticonvulsant Activity of Levetiracetam and Seletracetam in Animal Models

CompoundSeizure ModelAnimal ModelEfficacy (ED_50)
LevetiracetamPentylenetetrazol-kindled seizuresMouse36 mg/kg (i.p.)
LevetiracetamPilocarpine-induced seizuresMouse7 mg/kg (i.p.)
SeletracetamAudiogenic Seizures (Clonic)Mouse0.17 mg/kg (i.p.)
SeletracetamGenetic Absence Epilepsy (GAERS)Rat0.15 mg/kg (i.p.)

Note: ED_50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. i.p. = intraperitoneal. Data compiled from multiple sources.[13][14]

III. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of Levetiracetam derivatives.

General Synthesis of Levetiracetam from (S)-2-(2-oxopyrrolidin-1-yl) butyric acid

This protocol outlines the final amidation step in one of the common synthetic routes to Levetiracetam.

Materials:

  • (S)-2-(2-oxopyrrolidin-1-yl) butyric acid

  • Triethylamine

  • Ethyl chloroformate

  • Dichloromethane (DCM)

  • Ammonia gas

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve (S)-2-(2-oxopyrrolidin-1-yl) butyric acid (1 equivalent) in dichloromethane.

  • Cool the solution to -40 to -30°C.

  • Slowly add triethylamine (1.1 equivalents) over 15 minutes.

  • Slowly add ethyl chloroformate (1.05 equivalents) over 10 minutes and stir the reaction mixture for an additional 30 minutes at the same temperature.

  • Bubble ammonia gas through the reaction mixture at -40 to -30°C.

  • After stirring for 4-5 hours, allow the reaction mixture to warm up to room temperature (25-30°C).

  • Filter the precipitated salt and wash it with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C to obtain crude Levetiracetam as a white solid.[2]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.

SV2A Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the SV2A protein.

Materials:

  • Rat brain cortex tissue or cells expressing recombinant SV2A

  • Membrane preparation buffer (e.g., Tris-HCl)

  • Radioligand (e.g., [³H]-ucb 30889)

  • Test compounds (Levetiracetam derivatives)

  • Unlabeled Levetiracetam (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize the brain tissue or cells in ice-cold buffer and centrifuge to obtain a crude membrane pellet. Wash the pellet multiple times to remove endogenous ligands.

  • Binding Reaction: In a microtiter plate, combine the prepared membranes with a fixed concentration of the radioligand.

  • Competition: Add varying concentrations of the test compounds to compete with the radioligand for binding to SV2A. Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled Levetiracetam).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

  • Detection: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve. Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation.[1][15]

Anticonvulsant Screening in Mice

This section outlines two standard models for assessing the anticonvulsant efficacy of novel compounds.

This model is indicative of efficacy against generalized tonic-clonic seizures.

Procedure:

  • Administer the test compound or vehicle intraperitoneally to adult male mice at various doses.

  • After a predetermined time for drug absorption, deliver a brief electrical stimulus (e.g., 50-60 Hz) via corneal or ear electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.

  • Calculate the percentage of animals protected from the tonic hindlimb extension at each dose to determine the ED_50.[16]

This model identifies compounds that can raise the seizure threshold, suggesting efficacy against generalized clonic seizures.

Procedure:

  • Administer the test compound or vehicle to adult male mice.

  • After the appropriate absorption time, administer a subcutaneous injection of pentylenetetrazol at a dose that reliably induces clonic seizures.

  • Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures.

  • Determine the dose of the test compound that protects 50% of the animals from seizures (ED_50).[16]

IV. Signaling Pathways and Mechanisms of Action

The primary mechanism of action for Levetiracetam and its analogues is the stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A).[1] SV2A is an integral membrane protein found in the vesicles of most synapses and is crucial for the proper regulation of neurotransmitter release.

The binding of Levetiracetam derivatives to SV2A is thought to modulate its function, leading to a decrease in presynaptic neurotransmitter release, which in turn reduces neuronal hyperexcitability. The affinity of these compounds for SV2A strongly correlates with their anticonvulsant potency.[17]

Levetiracetam_MoA cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Levetiracetam Levetiracetam / Analogue SV2A SV2A Levetiracetam->SV2A binds to SynapticVesicle Synaptic Vesicle SV2A->SynapticVesicle modulates function NeurotransmitterRelease Neurotransmitter Release SynapticVesicle->NeurotransmitterRelease mediates SynapticVesicle->NeurotransmitterRelease reduces PostsynapticReceptor Postsynaptic Receptors NeurotransmitterRelease->PostsynapticReceptor activates Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion opens Ca_ion->SynapticVesicle triggers fusion ActionPotential Action Potential ActionPotential->Ca_channel depolarizes NeuronalExcitability Reduced Neuronal Excitability PostsynapticReceptor->NeuronalExcitability leads to

Caption: Proposed mechanism of action of Levetiracetam and its analogues.

The diagram above illustrates the proposed signaling pathway. Levetiracetam or its analogues bind to SV2A on synaptic vesicles. This interaction modulates the function of SV2A, leading to a reduction in neurotransmitter release from the presynaptic terminal. The decreased availability of neurotransmitters in the synaptic cleft results in reduced activation of postsynaptic receptors, ultimately leading to decreased neuronal excitability and the observed anticonvulsant effect.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization BindingAssay In Vitro SV2A Binding Assay Characterization->BindingAssay Test Compound AnticonvulsantScreening In Vivo Anticonvulsant Screening (MES, scPTZ) Characterization->AnticonvulsantScreening Test Compound Toxicity Toxicity Studies Characterization->Toxicity Test Compound SAR Structure-Activity Relationship (SAR) Analysis BindingAssay->SAR AnticonvulsantScreening->SAR Toxicity->SAR SAR->Synthesis Iterative Design

Caption: General workflow for the synthesis and evaluation of Levetiracetam derivatives.

This workflow diagram outlines the logical progression from the synthesis of novel Levetiracetam derivatives to their biological evaluation. The process is iterative, with the structure-activity relationship (SAR) analysis from biological testing informing the design and synthesis of new and improved analogues.

References

Navigating the Preclinical Journey of 2-(2-oxopyrrolidin-1-yl)butanoic acid: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of 2-(2-oxopyrrolidin-1-yl)butanoic acid. This compound is the primary and pharmacologically inactive metabolite of Levetiracetam, a second-generation anti-epileptic drug.[1][2][3] Due to the limited availability of direct pharmacokinetic studies on this metabolite, this document will focus on the extensive preclinical data of the parent drug, Levetiracetam, to provide a thorough understanding of the formation, distribution, and elimination of this compound.

Executive Summary

Levetiracetam exhibits a favorable pharmacokinetic profile in preclinical models, characterized by rapid and extensive absorption, minimal protein binding, and predominant renal excretion.[4][5] Its metabolism is not dependent on the cytochrome P450 system, reducing the likelihood of drug-drug interactions. The principal metabolic pathway involves the enzymatic hydrolysis of the acetamide group of Levetiracetam to form this compound.[2][4] This metabolite is then primarily eliminated through the kidneys.[2][3]

Pharmacokinetics of Levetiracetam in Preclinical Models

The pharmacokinetic parameters of Levetiracetam have been evaluated in various preclinical species, including rodents (mice and rats), dogs, and cats. The data consistently demonstrates a predictable and linear pharmacokinetic profile.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Levetiracetam in different preclinical models.

Table 1: Pharmacokinetic Parameters of Levetiracetam in Rodents (Oral Administration)

ParameterMouseRat
Dose 25 mg/kg25 mg/kg
Tmax (h) ~0.25~0.5
Bioavailability (F%) ~100%~100%
Protein Binding Not boundNot bound
Primary Excretion Route Urine (~81% of dose)Urine (~93% of dose)

Data compiled from multiple sources.[6][4]

Table 2: Pharmacokinetic Parameters of Levetiracetam in Dogs and Cats (20 mg/kg Dose)

ParameterDogs (IV)Cats (Oral)Cats (IV)
Tmax (h) N/A1.16 ± 0.54N/A
Cmax (µg/mL) N/A25.54 ± 7.9737.52 ± 6.79
Half-life (t½) (h) 3.6 ± 0.82.95 ± 0.952.86 ± 0.65
Volume of Distribution (Vd) (L/kg) 0.5 ± 0.1N/A0.52 ± 0.09
Clearance (CL) (mL/min/kg) 1.5 ± 0.3N/A2.0 ± 0.60
Bioavailability (F%) N/A102 ± 0.39%N/A

Data compiled from multiple sources.[7][8][9]

Metabolism of Levetiracetam to this compound

The primary metabolic transformation of Levetiracetam is the hydrolysis of its acetamide group to form the carboxylic acid metabolite, this compound, also known as ucb L057.[2][4] This reaction is catalyzed by enzymatic processes with a broad tissue distribution, including the liver, kidneys, lungs, brain, and small intestine mucosa in rats.[4] This metabolite is considered pharmacologically inactive.[1][3]

In humans, this metabolic pathway accounts for approximately 24% of the administered dose of Levetiracetam.[2] However, in mice, a significantly smaller fraction of the dose (around 4%) is converted to this metabolite, with the majority of the drug being excreted unchanged.

The formation and subsequent renal excretion of this compound is a key feature of Levetiracetam's disposition.

cluster_absorption Absorption cluster_distribution Distribution & Metabolism cluster_excretion Excretion Oral_Admin Oral Administration of Levetiracetam Levetiracetam_in_Plasma Levetiracetam in Plasma Oral_Admin->Levetiracetam_in_Plasma Rapid & Complete Absorption Hydrolysis Enzymatic Hydrolysis (Broad Tissue Distribution) Levetiracetam_in_Plasma->Hydrolysis Renal_Excretion_LEV Renal Excretion (Unchanged Levetiracetam) Levetiracetam_in_Plasma->Renal_Excretion_LEV ~66% in humans Metabolite This compound (ucb L057) Hydrolysis->Metabolite Forms Renal_Excretion_Metabolite Renal Excretion (Metabolite) Metabolite->Renal_Excretion_Metabolite Primary Route

Metabolic Pathway of Levetiracetam.

Experimental Protocols

The following section details the typical methodologies employed in preclinical pharmacokinetic studies of Levetiracetam.

In Vivo Pharmacokinetic Studies
  • Animal Models: Studies are commonly conducted in male and female rodents (e.g., CF-1 mice and Sprague Dawley rats), Beagle dogs, and domestic cats.[7][8][10]

  • Drug Administration:

    • Oral (PO): Levetiracetam is typically administered via oral gavage as a solution or suspension.

    • Intravenous (IV): A single bolus injection is administered, usually through a cannulated vein (e.g., caudal vein in rodents).

  • Dosing: Doses in preclinical studies typically range from 20 to 30 mg/kg.

  • Sample Collection:

    • Blood: Serial blood samples are collected at predetermined time points post-dose from a suitable blood vessel (e.g., retro-orbital sinus in mice, jugular vein in dogs and cats). Plasma is separated by centrifugation.

    • Urine and Feces: Animals may be housed in metabolism cages to allow for the collection of urine and feces for excretion balance studies.

  • Bioanalysis: Plasma and urine concentrations of Levetiracetam and its metabolite, this compound, are quantified using validated analytical methods, most commonly high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][9][10]

  • Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, Vd, and CL. Bioavailability (F) is calculated by comparing the AUC from oral administration to the AUC from IV administration.

Start Start: Animal Acclimation Dosing Drug Administration (Oral or IV) Start->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Feces_Collection Urine & Feces Collection (Metabolism Cages) Dosing->Urine_Feces_Collection Sample_Processing Plasma Separation & Sample Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS or HPLC Analysis (Drug & Metabolite Quantification) Urine_Feces_Collection->Bioanalysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Analysis End End: Data Reporting PK_Analysis->End

Generalized Preclinical Pharmacokinetic Study Workflow.
In Vitro Metabolism Studies

  • Tissue Homogenates: To identify the tissues involved in the hydrolysis of Levetiracetam, in vitro studies are performed using tissue homogenates from various organs (e.g., liver, kidney, lung, brain, small intestine mucosa) of the preclinical species.[4]

  • Incubation: Levetiracetam is incubated with the tissue homogenates at a controlled temperature (e.g., 37°C).

  • Analysis: The formation of this compound is monitored over time using analytical methods like HPLC to determine the rate of metabolism.[4]

Conclusion

The preclinical data for Levetiracetam provides a strong foundation for understanding the pharmacokinetic properties of its primary metabolite, this compound. The formation of this inactive metabolite through enzymatic hydrolysis and its subsequent renal excretion are key aspects of Levetiracetam's disposition. While direct pharmacokinetic studies on the metabolite are scarce, the comprehensive data on the parent drug allows for a robust understanding of its behavior in preclinical models, which is crucial for drug development and safety assessment. Further research focusing specifically on the pharmacokinetics of this compound could provide additional insights, particularly in the context of renal impairment where its clearance may be altered.

References

The Dawn of a Novel Antiepileptic: An In-depth Guide to the Early Preclinical and Clinical Development of Levetiracetam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical and clinical research that characterized Levetiracetam as a novel antiepileptic drug (AED). Levetiracetam emerged with a unique preclinical profile, distinct from all previously known AEDs, heralding a new class of anticonvulsant therapy.[1] This document details its unique mechanism of action, pharmacokinetic and pharmacodynamic properties, and the pivotal clinical trials that established its efficacy and safety, with a focus on the core data and methodologies that defined its early development.

Preclinical Studies: Unveiling a Unique Anticonvulsant Profile

Levetiracetam's preclinical evaluation revealed a departure from traditional AEDs. It was notably inactive in acute, maximal seizure models but demonstrated potent efficacy in chronic epilepsy models, suggesting a novel mechanism of action.[1]

Mechanism of Action: A New Target in Epilepsy

Early investigations into Levetiracetam's mechanism of action differentiated it from existing AEDs that typically target voltage-gated ion channels or enhance GABAergic inhibition.[1] Ligand binding assays identified a specific, brain-specific binding site for Levetiracetam.[1] This site was later identified as the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the membrane of synaptic vesicles and involved in the regulation of neurotransmitter release.[2]

The binding affinity of Levetiracetam and its analogs to SV2A correlates strongly with their anticonvulsant potency in animal models, particularly the audiogenic seizure model in mice.[3] This established SV2A as a critical target for Levetiracetam's therapeutic effects.[3] The interaction with SV2A is thought to modulate the exocytosis of synaptic vesicles, thereby reducing the hypersynchronized neuronal firing characteristic of epileptic seizures without affecting normal neuronal transmission.[1]

Table 1: Binding Affinity of Levetiracetam for SV2A

CompoundTargetBinding Affinity (Ki)Species/System
LevetiracetamSV2A~600 nMHuman SV2A
LevetiracetamSV2A~8 µM (at 37°C)Brain tissue

Data compiled from multiple sources.[3][4]

SV2A_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal LEV Levetiracetam SV2A SV2A LEV->SV2A Binds to SynapticVesicle Synaptic Vesicle SNARE SNARE Complex SV2A->SNARE Modulates Function Neurotransmitters SynapticVesicle->Neurotransmitters Release NeurotransmittersReleased SNARE->SynapticVesicle Mediates Fusion CaChannel Ca²⁺ Channel Ca CaChannel->Ca Influx Ca->SNARE Triggers Receptors Receptors NeurotransmittersReleased->Receptors Binds to

Levetiracetam's interaction with SV2A on synaptic vesicles.
Pharmacodynamics and Efficacy in Animal Models

Levetiracetam's pharmacodynamic profile is unique in that it lacks efficacy in traditional acute seizure screening models like the maximal electroshock (MES) and subcutaneous pentylenetetrazol (s.c. PTZ) tests in rodents.[1] However, it demonstrates potent and broad-spectrum anticonvulsant activity in various chronic epilepsy models, which are considered more translatable to human epilepsy.

  • Kindling Model: Levetiracetam shows significant efficacy in preventing the development of kindled seizures in both rats and mice, suggesting potential antiepileptogenic properties.[1][5] It effectively suppresses focal and secondarily generalized seizures in fully kindled animals.[5]

  • Genetic Models: The drug is effective in genetic models of epilepsy, such as audiogenic seizure-prone mice (e.g., DBA/2) and rats with genetic absence epilepsy (GAERS).[6][7]

  • Chemoconvulsant Models: While inactive against maximal seizures induced by some chemoconvulsants, Levetiracetam is potent against partial seizures induced by agents like pilocarpine and kainic acid.[1]

This selective protection in "epileptic" versus normal animals, coupled with a high safety margin, distinguishes Levetiracetam from other AEDs.[1]

Table 2: Efficacy of Levetiracetam in Preclinical Models

ModelSpeciesSeizure TypeEfficacy EndpointEffective Dose (ED50) / Dose Range
Amygdala KindlingRatFocal & Secondarily GeneralizedSuppression of seizure development13-54 mg/kg i.p.
Audiogenic SeizuresMouse (DBA/2)Tonic-clonicInhibition of convulsions2.5-30 mg/kg i.p.
GAERSRatAbsence SeizuresSuppression of spike-wave dischargesMarked effects at 5.4 mg/kg i.p.

Data compiled from multiple sources.[5][6][7]

Preclinical Pharmacokinetics and Toxicology

Levetiracetam exhibits a favorable pharmacokinetic profile across multiple preclinical species, characterized by rapid and near-complete oral absorption, minimal plasma protein binding, and predominantly renal excretion of the unchanged drug.[6][8][9] Its metabolism is not dependent on the hepatic cytochrome P450 system, suggesting a low potential for drug-drug interactions.[10]

Toxicology studies in animals revealed a wide safety margin, with Levetiracetam producing only minor and transient behavioral effects at doses significantly higher than those required for anticonvulsant efficacy.[1]

Table 3: Pharmacokinetic Parameters of Levetiracetam in Preclinical Species

ParameterMouse (Oral)Rat (Oral)Dog (Oral)
Bioavailability (F%)~100%~100%~100%
Tmax (h)~0.25~0.50.5-2.5
Elimination Half-life (t1/2) (h)~2-3~2-3~3-4
Protein BindingNot boundNot bound<10%
Primary Excretion RouteUrine (~81%)Urine (~93%)Urine (~89%)

Data compiled from multiple sources.[6][8][10]

Experimental Protocols

Amygdala Kindling Model in Rats

This model is used to study the development of temporal lobe epilepsy and to evaluate the antiepileptogenic and anticonvulsant properties of drug candidates.

  • Electrode Implantation: Male Wistar or Sprague-Dawley rats are anesthetized and stereotactically implanted with a bipolar stimulating and recording electrode in the basolateral amygdala.[11][12]

  • Afterdischarge Threshold (ADT) Determination: Following a recovery period, the ADT, the minimum current required to elicit an afterdischarge (a train of spikes lasting at least 3 seconds), is determined for each animal.[13]

  • Kindling Stimulation: Animals receive brief, low-intensity electrical stimulation (e.g., 1-second train of 60 Hz biphasic square wave pulses) once or twice daily.[8][12]

  • Seizure Scoring: Behavioral seizures are scored according to Racine's scale, which classifies seizures based on their severity, from mild facial clonus (Stage 1) to rearing and falling with tonic-clonic convulsions (Stage 5).[8]

  • Drug Administration: Levetiracetam or vehicle is administered (e.g., intraperitoneally) at a set time before each stimulation to assess its effect on the rate of kindling development (antiepileptogenic effect) or on seizures in fully kindled animals (anticonvulsant effect).[5][13]

Audiogenic Seizure Model in Mice

This model utilizes mice strains (e.g., DBA/2) that are genetically susceptible to seizures induced by intense auditory stimulation. It is a primary model for screening drugs against generalized tonic-clonic seizures.

  • Animal Selection: DBA/2 mice are used at an age when they are most susceptible to audiogenic seizures (typically 21-28 days).

  • Acoustic Stimulation: Mice are placed individually in a sound-attenuated chamber and exposed to a high-intensity sound (e.g., 110-120 dB) from a bell or a speaker for a fixed duration (e.g., 60 seconds).[14]

  • Seizure Observation: The resulting seizure is observed and scored based on its characteristic phases: wild running, followed by clonic seizures, tonic seizures, and in some cases, respiratory arrest and death.[14]

  • Drug Administration: Levetiracetam or vehicle is administered (e.g., intraperitoneally) at a predetermined time before the acoustic stimulation.

  • Efficacy Assessment: The primary endpoint is the ability of the drug to prevent the tonic hindlimb extension phase of the seizure, which is considered the most severe component. The percentage of protected animals at different doses is used to calculate the ED50.[15]

Preclinical_Workflow cluster_screening Initial Screening cluster_chronic_models Chronic Epilepsy Models cluster_characterization Further Characterization MES Maximal Electroshock (MES) Kindling Kindling Model (e.g., Amygdala) MES->Kindling Proceed to Chronic Models Genetic Genetic Models (e.g., Audiogenic Mice) MES->Genetic PTZ Pentylenetetrazol (PTZ) PTZ->Kindling Proceed to Chronic Models PTZ->Genetic PK Pharmacokinetics Kindling->PK Genetic->PK Tox Toxicology PK->Tox MOA Mechanism of Action (SV2A Binding) Tox->MOA end Clinical Development MOA->end Candidate for Clinical Trials start New Compound (Levetiracetam) start->MES Inactive start->PTZ Inactive

A typical workflow for preclinical evaluation of an antiepileptic drug.

Early Clinical Trials: Establishing Efficacy and Safety in Humans

The promising and unique preclinical profile of Levetiracetam prompted its advancement into clinical development. Early clinical trials focused on establishing its pharmacokinetic profile, safety, and efficacy as an adjunctive therapy for patients with refractory epilepsy.

Phase I: Pharmacokinetics and Tolerability in Healthy Volunteers

Phase I studies in healthy volunteers confirmed Levetiracetam's favorable pharmacokinetic properties observed in preclinical studies.

  • Absorption and Bioavailability: Oral administration of Levetiracetam resulted in rapid and almost complete absorption, with a bioavailability of nearly 100%.[10] Peak plasma concentrations were typically reached within 1-1.5 hours.[10]

  • Distribution: Levetiracetam has a volume of distribution of approximately 0.5-0.7 L/kg and is not significantly bound to plasma proteins (<10%).[10]

  • Metabolism and Excretion: The drug is not extensively metabolized and does not rely on the hepatic cytochrome P450 system.[10] The primary route of elimination is renal excretion, with about 66% of the dose excreted as unchanged drug in the urine.[10] The main metabolite, an inactive carboxylic acid derivative, is also renally cleared.[10]

  • Half-life: The elimination half-life in healthy adults is approximately 7 hours, allowing for twice-daily dosing.[10]

Levetiracetam was well-tolerated in healthy volunteers, with most adverse events being mild to moderate in severity.

Table 4: Pharmacokinetic Parameters of Levetiracetam in Healthy Adults (Single Oral Dose)

ParameterValue
Bioavailability (F%)~100%
Tmax (h)~1.3
Elimination Half-life (t1/2) (h)~7 ± 1
Volume of Distribution (Vd) (L/kg)0.5 - 0.7
Plasma Protein Binding<10%
Renal Clearance (% of total clearance)~66% (as unchanged drug)

Data compiled from multiple sources.[10]

Phase II and III: Efficacy in Partial-Onset Seizures

Pivotal Phase II and III clinical trials were designed as multicenter, randomized, double-blind, placebo-controlled studies to evaluate the efficacy and safety of Levetiracetam as adjunctive therapy in adult patients with refractory partial-onset seizures, with or without secondary generalization.[16][17]

The study design typically included:

  • Baseline Period: An 8- to 12-week period to establish the baseline seizure frequency while patients remained on their stable regimen of 1-2 concomitant AEDs.[16]

  • Randomization and Titration: Patients were randomized to receive placebo or Levetiracetam. The Levetiracetam dose was titrated upwards over a period of 4 weeks to target doses (e.g., 1000 mg/day, 2000 mg/day, or 3000 mg/day).[16]

  • Evaluation Period: A fixed-dose treatment period of 12-14 weeks to assess efficacy and safety.[16]

The primary efficacy endpoint was the percent reduction in weekly partial seizure frequency over placebo. Secondary endpoints included the responder rate (percentage of patients with a ≥50% reduction in seizure frequency) and the percentage of seizure-free patients.[17][18]

The pooled results from three pivotal trials involving over 900 patients demonstrated that Levetiracetam, at doses of 1000-3000 mg/day, was significantly more effective than placebo in reducing the frequency of partial-onset seizures.[16][19]

Table 5: Efficacy of Adjunctive Levetiracetam in Pivotal Phase III Trials for Partial-Onset Seizures

Levetiracetam DoseMedian % Reduction in Seizure Frequency (over Placebo)Responder Rate (≥50% reduction)Seizure-Free Rate
1000 mg/day17.1% - 26.1%20.8% - 37.1%11% - 35% (pooled data)
2000 mg/day21.4%35.2%
3000 mg/day23.0% - 30.1%39.4% - 39.8%
Placebo-10.8% - 19.6%0% - 18% (pooled data)

All comparisons for responder rates were statistically significant (p < 0.001) versus placebo. Data compiled from multiple sources.[16][17][19][20]

Levetiracetam was generally well-tolerated, with the most common treatment-emergent adverse events (with a higher incidence than placebo) being somnolence, asthenia, dizziness, and infection.[17]

Clinical_Trial_Workflow cluster_baseline Baseline Phase (8-12 weeks) cluster_treatment Treatment Phase cluster_titration Titration (4 weeks) cluster_evaluation Evaluation (12-14 weeks) cluster_endpoints Efficacy & Safety Assessment cluster_placebo_arm cluster_levetiracetam_arm start Patient Population (Refractory Partial Seizures) Baseline Establish Baseline Seizure Frequency (Stable AEDs) start->Baseline Randomization Randomization Baseline->Randomization Screening Titration Gradual Dose Escalation Evaluation Fixed Dose Treatment Primary Primary Endpoint: % Reduction in Seizure Frequency vs. Placebo Evaluation->Primary Secondary Secondary Endpoints: - Responder Rate (≥50%) - Seizure Freedom - Adverse Events Evaluation->Secondary Placebo Placebo Randomization->Placebo Placebo Arm Levetiracetam Levetiracetam Randomization->Levetiracetam Levetiracetam Arm Placebo->Titration_P Levetiracetam->Titration_L Titration_P->Titration Titration_L->Titration Evaluation_P->Evaluation Evaluation_L->Evaluation

Generalized workflow for a pivotal Phase III adjunctive therapy trial.

Conclusion

The early preclinical studies and clinical trials of Levetiracetam successfully identified and validated a novel antiepileptic drug with a unique mechanism of action, a favorable pharmacokinetic profile, and broad-spectrum efficacy in chronic epilepsy models. Its selective binding to SV2A represented a new paradigm in epilepsy treatment. The pivotal clinical trials robustly demonstrated its efficacy and safety as an adjunctive therapy for partial-onset seizures, paving the way for its widespread clinical use and establishing it as a foundational member of a new class of antiepileptic drugs.

References

A Comprehensive Review of 2-(2-oxopyrrolidin-1-yl)butanoic Acid (Brivaracetam) Research for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive literature review of 2-(2-oxopyrrolidin-1-yl)butanoic acid, an active pharmaceutical ingredient better known as Brivaracetam. Brivaracetam, marketed under the brand name Briviact, is a second-generation antiepileptic drug used for the treatment of partial-onset seizures.[1][2] This document, intended for researchers, scientists, and drug development professionals, delves into the core aspects of Brivaracetam research, presenting key data in a structured and accessible format.

Chemical and Physical Properties

This compound is a racetam derivative and a chemical analog of levetiracetam.[1] The clinically approved and active form is the (2S)-enantiomer.[3][4]

PropertyValue
IUPAC Name (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide[1]
Synonyms Brivaracetam, Briviact, UCB-L 057[1][3]
CAS Number 357336-20-0[1]
Molecular Formula C11H20N2O2[1]
Molar Mass 212.29 g/mol [1]
Melting Point 72 to 77 °C (162 to 171 °F)[1]
Bioavailability Nearly 100%[1]
Protein Binding ≤20%[1]

Mechanism of Action

The primary mechanism of action of Brivaracetam is its high and selective affinity for the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release in the brain.[5][6][7] By binding to SV2A, Brivaracetam modulates synaptic transmission, which is believed to contribute to its anticonvulsant effects.[6] While the precise downstream effects are still under investigation, it is thought that this interaction reduces excitatory neurotransmitter release during periods of high-frequency neuronal firing, such as those occurring during a seizure.[1]

Brivaracetam exhibits a 15- to 30-fold higher binding affinity for SV2A compared to its predecessor, levetiracetam.[8][9][10] Some studies also suggest a weak inhibitory effect on voltage-gated sodium channels, which may contribute to its overall antiepileptic activity.[6][11]

Brivaracetam_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal BRV Brivaracetam SV2A SV2A Protein BRV->SV2A High-affinity binding NaChannel Voltage-gated Na+ Channel BRV->NaChannel Weak inhibition Vesicle Synaptic Vesicle SV2A->Vesicle Modulates exocytosis Neurotransmitter Excitatory Neurotransmitters Vesicle->Neurotransmitter Release Reduced_Release Reduced Neurotransmitter Release Postsynaptic_Neuron Postsynaptic Neuron Reduced_Release->Postsynaptic_Neuron Reduced stimulation Reduced_Excitation Reduced Neuronal Excitability

Brivaracetam's primary and secondary mechanisms of action.

Pharmacokinetics

Brivaracetam exhibits linear and dose-proportional pharmacokinetics.[12][13] It is rapidly and almost completely absorbed after oral administration, with a time to maximum concentration (Tmax) of approximately one hour when taken without food.[2][12]

Table 1: Pharmacokinetic Parameters of Brivaracetam

ParameterValueReference(s)
Bioavailability~100%[1][12]
Tmax (fasting)~1 hour[2][12]
Plasma Protein Binding< 20%[1]
Volume of Distribution0.5 L/kg[7]
Elimination Half-life~9 hours[1][5]
MetabolismPrimarily by hydrolysis via amidase enzymes and to a lesser extent by CYP2C19-mediated hydroxylation.[1][7]
Excretion>95% excreted in urine as metabolites within 72 hours.[1][5]

Clinical Efficacy

The efficacy of Brivaracetam as an adjunctive therapy for partial-onset seizures has been established in several randomized, double-blind, placebo-controlled clinical trials.[5][8]

Table 2: Summary of Key Efficacy Data from Pooled Clinical Studies

EndpointPlaceboBrivaracetam 50 mg/dayBrivaracetam 100 mg/dayBrivaracetam 200 mg/dayReference(s)
Median Percent Reduction in Seizure Frequency -19.5% (p=0.001 vs placebo)24.4% (p<0.001 vs placebo)24.0% (p<0.001 vs placebo)[14]
≥50% Responder Rate 20.3%34.2% (p=0.002 vs placebo)39.5% (p<0.001 vs placebo)37.8% (p<0.001 vs placebo)[14]
Seizure Freedom Rate 0.5%2.5%5.1%4.0%[14]

Synthesis and Experimental Protocols

Synthesis Overview

Several synthetic routes for Brivaracetam have been developed. A common strategy involves the coupling of a chiral pyrrolidone intermediate with a derivative of (S)-2-aminobutanoic acid.[15][16][17]

Brivaracetam_Synthesis_Workflow Start Starting Materials ((R)-epichlorohydrin or others) Intermediate1 Chiral Pyrrolidone Intermediate Synthesis Start->Intermediate1 Coupling Coupling Reaction Intermediate1->Coupling Intermediate2 (S)-2-aminobutanamide Derivative Intermediate2->Coupling Purification Purification and Isolation Coupling->Purification BRV Brivaracetam Purification->BRV

A generalized workflow for the synthesis of Brivaracetam.
Experimental Protocol: SV2A Radioligand Binding Assay

The high affinity of Brivaracetam for SV2A is a key characteristic, often quantified using radioligand binding assays. The following is a generalized protocol for a competitive binding assay.[18][19]

Objective: To determine the binding affinity (Ki) of Brivaracetam for the SV2A protein.

Materials:

  • Brain tissue homogenates (e.g., from rat or human cortex) or cells expressing recombinant SV2A.

  • Radiolabeled ligand with high affinity for SV2A (e.g., [³H]ucb 34714).

  • Unlabeled Brivaracetam at various concentrations.

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

SV2A_Binding_Assay_Workflow Prep Prepare brain homogenate or cell membranes expressing SV2A Incubate Incubate membranes with [³H]radioligand and varying concentrations of Brivaracetam Prep->Incubate Filter Rapidly filter the mixture to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters using a scintillation counter Wash->Count Analyze Analyze data to determine IC50 and calculate Ki Count->Analyze

Workflow for a competitive SV2A radioligand binding assay.

Comparison with Levetiracetam

Brivaracetam was developed as an analog of Levetiracetam with the aim of improving upon its pharmacological profile.

Table 3: Comparison of Brivaracetam and Levetiracetam

FeatureBrivaracetamLevetiracetamReference(s)
SV2A Binding Affinity 15- to 30-fold higherLower[8][9][10]
Brain Permeability FasterSlower[8][9]
Potency in Animal Models More potentLess potent[19]
Behavioral Adverse Events Potentially fewer and less severeMore frequently reported[9][20][21]
Controlled Substance Yes (Schedule V in the US)No[22]

Conclusion

This compound, or Brivaracetam, is a potent and selective SV2A ligand with a favorable pharmacokinetic profile and demonstrated efficacy in the treatment of partial-onset seizures. Its higher affinity for SV2A and potentially better tolerability profile compared to Levetiracetam make it a valuable therapeutic option. This technical guide provides a consolidated overview of the critical data and methodologies relevant to the continued research and development of this important antiepileptic drug.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-(2-oxopyrrolidin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-(2-oxopyrrolidin-1-yl)butanoic acid, the primary metabolite of the anti-epileptic drug levetiracetam, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

This compound, also known as levetiracetam acid or UCB L057, is the major and pharmacologically inactive metabolite of levetiracetam.[1] Levetiracetam is metabolized via hydrolysis of the acetamide group to form this carboxylic acid metabolite.[2][3] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This document outlines validated protocols for both HPLC-UV and LC-MS/MS analysis.

Metabolic Pathway of Levetiracetam

Levetiracetam undergoes enzymatic hydrolysis of its acetamide group, a process not dependent on the hepatic cytochrome P450 system, to form this compound.[3][4] This metabolite is then primarily excreted in the urine.[2]

cluster_0 Levetiracetam Metabolism Levetiracetam Levetiracetam Metabolite This compound Levetiracetam->Metabolite Hydrolysis of acetamide group Excretion Excretion Metabolite->Excretion Renal Excretion

Metabolic conversion of Levetiracetam.

I. LC-MS/MS Method for Quantification in Human Plasma

This method is adapted from a validated assay for the simultaneous quantification of levetiracetam and its acid metabolite in human plasma.[2][5]

Experimental Workflow

cluster_workflow LC-MS/MS Workflow plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard (Diphenhydramine in Acetonitrile) plasma_sample->add_is protein_precipitation Protein Precipitation (Vortex & Centrifuge) add_is->protein_precipitation supernatant_transfer Transfer Supernatant (100 µL) protein_precipitation->supernatant_transfer dilution Dilute with Water (400 µL) supernatant_transfer->dilution injection Inject into LC-MS/MS dilution->injection

LC-MS/MS sample preparation workflow.
Sample Preparation

  • To 50 µL of human plasma, add 450 µL of a precipitating solution containing 1 µg/mL of diphenhydramine (internal standard) in acetonitrile.[2]

  • Vortex the mixture for 20 seconds.[2]

  • Centrifuge at 15,900 x g for 5 minutes.[2][5]

  • Transfer 100 µL of the clear supernatant to a clean microcentrifuge tube.[2]

  • Add 400 µL of ultrapure water and mix.[2]

  • Inject 10 µL of the final mixture into the LC-MS/MS system.[2]

Liquid Chromatography Conditions
ParameterValue
Column Agilent Zorbax SB-C18 (2.1 mm x 100 mm, 3.5 µm)[2][5]
Mobile Phase Isocratic: 0.1% formic acid in water and acetonitrile (40:60 v/v)[2][5]
Flow Rate 0.5 mL/min[2][5]
Column Temperature 35°C[2][5]
Injection Volume 10 µL[2]
Run Time 2 minutes[2]
Mass Spectrometry Conditions
ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer[2][5]
Ionization Mode Positive Electrospray Ionization (ESI+)[2][5]
MRM Transition 172.5 > 126.1 m/z[2]
Internal Standard Diphenhydramine (256.3 > 167.3 m/z)[2]
Quantitative Data Summary
ParameterResult
Linearity Range 0.5 - 100 µg/mL[2][5]
Lower Limit of Quantification (LLOQ) 0.5 µg/mL[2][5]
Lower Limit of Detection (LOD) 0.25 µg/mL[5]
Intra-assay Imprecision < 10%[2][5]
Inter-assay Imprecision < 10%[2][5]
Accuracy Within ±10%[2][5]
Recovery 100% - 110%[2][5]

II. Chiral HPLC Method for Enantiomeric Separation

This method is suitable for the separation of the (S) and (R)-enantiomers of this compound. While primarily developed for the parent drug, levetiracetam, it is effective for its acid metabolite, which is often present as an impurity.[6][7]

Experimental Workflow

cluster_workflow_hplc Chiral HPLC Workflow sample_prep Dissolve Sample in Mobile Phase filtration Filter Sample sample_prep->filtration hplc_injection Inject into HPLC System filtration->hplc_injection detection UV Detection hplc_injection->detection

Chiral HPLC experimental workflow.
Sample Preparation

  • Dissolve the bulk drug sample or extracted residue in the mobile phase to achieve a suitable concentration.

  • Filter the sample solution through a 0.45 µm filter prior to injection.

HPLC Conditions
ParameterMethod AMethod B
Column Chiralpak AD-H (amylose-based)[6]Chiralpak-AD RH (amylose-based)[8]
Mobile Phase Hexane:Isopropanol (90:10, v/v)[6]Water:Acetonitrile (80:20, v/v)[8]
Flow Rate 1.0 mL/min[6]0.5 mL/min[8]
Detection UV at 210 nm[9]UV (wavelength not specified)
Column Temperature Room Temperature[9]Not specified
Injection Volume 10 µL[6]5 µL[8]
Run Time < 15 minutes[6]8 minutes[8]
Quantitative Data Summary (for R-enantiomer impurity in Levetiracetam)
ParameterMethod AMethod B
LOD 900 ng/mL[6]40 ng/mL[8]
LOQ 2250 ng/mL[6]120 ng/mL[8]
Linearity 2250-9000 ng[6]Not specified
Precision (at LOQ) < 8% RSD[6]< 10% RSD[8]
Recovery 94.2% - 102.6%[6]92.3% - 106.5%[8]

Note: These HPLC methods were primarily validated for the enantiomeric purity of levetiracetam, with the acid metabolite being a potential related substance. For dedicated quantification of the acid metabolite, method validation according to ICH guidelines is recommended.

III. General HPLC-UV Method for Quantification in Plasma

For laboratories without access to LC-MS/MS, a robust HPLC-UV method can be developed. The following is a general protocol based on methods for levetiracetam that can be adapted and validated for its acid metabolite.[10]

Sample Preparation
  • To 100 µL of plasma, add 100 µL of acetonitrile to precipitate proteins.[10]

  • Vortex for 1 minute and centrifuge at 20,817 x g for 20 minutes at 4°C.[10]

  • Transfer the supernatant and evaporate to dryness at 60°C.[10]

  • Reconstitute the residue in 100 µL of mobile phase.[10]

  • Inject 20 µL into the HPLC system.[10]

HPLC Conditions
ParameterValue
Column C18 reverse phase column
Mobile Phase Potassium dihydrogen phosphate buffer (10 mM, pH 4.6):Acetonitrile (93:7 v/v)[10]
Flow Rate 0.5 mL/min[10]
Detection UV at 192 nm[10]
Column Temperature Room Temperature (25°C)[10]

Note: This method would require full validation for the quantification of this compound, including establishing linearity, accuracy, precision, and stability. The low UV wavelength of 192 nm is necessary due to the lack of a strong chromophore in the molecule.[2]

References

Application Notes and Protocols for the Quantification of Levetiracetam in Plasma and Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levetiracetam is a second-generation anti-epileptic drug widely used in the treatment of various seizure types. Its mechanism of action is believed to involve binding to the synaptic vesicle protein SV2A in the brain, which modulates neurotransmitter release.[1] Accurate quantification of Levetiracetam in biological matrices such as plasma and brain tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and preclinical research to understand its distribution and efficacy.

These application notes provide detailed protocols for the quantification of Levetiracetam in plasma and brain tissue using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantification of Levetiracetam in Plasma

A common and straightforward method for quantifying Levetiracetam in plasma is through protein precipitation followed by analysis with HPLC-UV or LC-MS/MS.

Experimental Protocol: Plasma Sample Preparation (Protein Precipitation)
  • Sample Collection : Collect whole blood samples in tubes containing an appropriate anticoagulant.

  • Plasma Separation : Centrifuge the blood samples to separate the plasma.

  • Aliquoting : Pipette a known volume of plasma (e.g., 100 µL to 500 µL) into a clean microcentrifuge tube.

  • Internal Standard : Add a specific volume of the internal standard working solution. The choice of internal standard will depend on the analytical method (e.g., gabapentin for HPLC-UV).

  • Protein Precipitation : Add a precipitating agent, such as acetonitrile or methanol (typically in a 1:3 or 1:2 plasma to solvent ratio).[2][3]

  • Vortexing : Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or an HPLC vial.

  • Injection : Inject a specific volume of the supernatant into the HPLC or LC-MS/MS system.

G cluster_plasma_prep Plasma Sample Preparation Collect Blood Collect Blood Centrifuge Centrifuge Collect Blood->Centrifuge Separate Plasma Separate Plasma Centrifuge->Separate Plasma Add Internal Standard Add Internal Standard Separate Plasma->Add Internal Standard Protein Precipitation (Acetonitrile/Methanol) Protein Precipitation (Acetonitrile/Methanol) Add Internal Standard->Protein Precipitation (Acetonitrile/Methanol) Vortex Vortex Protein Precipitation (Acetonitrile/Methanol)->Vortex Centrifuge Again Centrifuge Again Vortex->Centrifuge Again Collect Supernatant Collect Supernatant Centrifuge Again->Collect Supernatant Inject into LC System Inject into LC System Collect Supernatant->Inject into LC System

Caption: Workflow for Levetiracetam extraction from plasma.
HPLC-UV Method

A simple and cost-effective HPLC-UV method is suitable for routine therapeutic drug monitoring.

Chromatographic Conditions

Parameter Value
Column C18 reverse phase column (e.g., Synergi 4-µm Hydro-RP, 150 mm x 4.6 mm)[3]
Mobile Phase Mixture of potassium dihydrogen phosphate buffer (50 mM, pH 4.5) and acetonitrile (94:6, v/v)[3]
Flow Rate 1.5 mL/min[3]
Detection Wavelength 205 nm[3][4]

| Injection Volume | 10-40 µL[4][5] |

Quantitative Data for HPLC-UV Method in Plasma

Parameter Result Reference
Linearity Range 4-80 µg/mL [3]
Correlation Coefficient (r²) > 0.999 [3]
Lower Limit of Quantification (LLOQ) 2 µg/mL [3]
Absolute Recovery > 90% [3]
Intra- and Inter-assay Precision < 7.5% [3]

| Intra- and Inter-assay Accuracy | < 7.5% |[3] |

LC-MS/MS Method

For higher sensitivity and selectivity, an LC-MS/MS method is preferred, especially for pharmacokinetic studies.

Chromatographic and Mass Spectrometric Conditions

Parameter Value
Column C18 column (e.g., Waters Symmetry C18, 3.9 mm x 150 mm, 5 µm)[6]
Mobile Phase Acetonitrile and 5 mmol/L ammonium acetate with 0.3% formic acid in water (10:90, v/v)[6]
Flow Rate 0.5 - 1.0 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)[2]

| MRM Transitions | Specific precursor and product ions for Levetiracetam and the internal standard are monitored. |

Quantitative Data for LC-MS/MS Method in Plasma

Parameter Result Reference
Linearity Range 0.1 - 80 µg/mL [6]
Correlation Coefficient (r) ≥ 0.9971 [7]
Lower Limit of Quantification (LLOQ) 0.1 - 0.5 µg/mL [6][7]
Recovery 79.95% for Levetiracetam [7]
Intra-assay Precision 6.33% at LLOQ [7]
Inter-assay Precision 6.82% at LLOQ [7]
Intra-assay Accuracy 81.60% to 104.09% [7]

| Inter-assay Accuracy | 80.20% to 108.45% |[7] |

Quantification of Levetiracetam in Brain Tissue

Quantifying Levetiracetam in brain tissue requires an initial homogenization step to release the drug from the tissue matrix, followed by extraction and analysis.

Experimental Protocol: Brain Tissue Sample Preparation
  • Tissue Collection : Excise brain tissue and immediately freeze it in liquid nitrogen to prevent degradation. Store at -80°C until analysis.

  • Homogenization Buffer : Prepare an ice-cold homogenization buffer. A common choice is Phosphate Buffered Saline (PBS).[8] Another option is a sucrose-based buffer (e.g., 0.25M sucrose).[9]

  • Homogenization :

    • Weigh the frozen brain tissue.

    • Add a specific volume of ice-cold homogenization buffer (e.g., 1:3 or 1:4 w/v).[8]

    • Homogenize the tissue on ice using a mechanical homogenizer (e.g., a bullet blender with zirconium beads or an Omni-Mixer) until a uniform consistency is achieved.[8][9][10]

    • For some applications, sonication for a few minutes can aid in complete homogenization.[10]

  • Protein Precipitation :

    • Take a known volume of the brain homogenate (e.g., 100 µL).

    • Add an internal standard.

    • Add ice-cold acetonitrile (e.g., 2 mL for 0.1 mL of homogenate) to precipitate proteins.[10]

  • Vortexing and Centrifugation : Vortex the mixture and then centrifuge at a suitable speed (e.g., 2000 x g for 10 minutes) to pellet the precipitated proteins and tissue debris.[10]

  • Supernatant Collection : Collect the supernatant.

  • Evaporation and Reconstitution : The supernatant can be evaporated to dryness under a stream of nitrogen at approximately 35°C. The residue is then reconstituted in a small volume of the mobile phase.[10]

  • Injection : Inject the reconstituted sample into the analytical instrument.

G cluster_brain_prep Brain Tissue Sample Preparation Excise & Freeze Tissue Excise & Freeze Tissue Homogenize in Buffer Homogenize in Buffer Excise & Freeze Tissue->Homogenize in Buffer Add Internal Standard Add Internal Standard Homogenize in Buffer->Add Internal Standard Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Add Internal Standard->Protein Precipitation (Acetonitrile) Vortex & Centrifuge Vortex & Centrifuge Protein Precipitation (Acetonitrile)->Vortex & Centrifuge Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant Evaporate & Reconstitute Evaporate & Reconstitute Collect Supernatant->Evaporate & Reconstitute Inject into LC System Inject into LC System Evaporate & Reconstitute->Inject into LC System

Caption: Workflow for Levetiracetam extraction from brain tissue.
Analytical Method for Brain Tissue

An HPLC method with Diode-Array Detection (DAD) has been validated for the simultaneous quantification of Levetiracetam in rat plasma and brain.

Chromatographic Conditions for Brain Homogenate

Parameter Value
Column C18 column
Mobile Phase Acetonitrile (7.5%) and a mixture of water-triethylamine (99.5:0.05, v/v, pH 6.4) (92.5%)
Flow Rate 1.0 mL/min

| Detection Wavelength | 205 nm for Levetiracetam |

Quantitative Data for HPLC-DAD Method in Brain Tissue

Parameter Result
Linearity Range 0.4 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.991
Precision (RSD%) Within acceptable limits as per international guidelines
Accuracy Within acceptable limits as per international guidelines

| Absolute Recovery | Precise and reproducible |

Overall Analytical Workflow

The general workflow for the quantification of Levetiracetam in both plasma and brain tissue involves several key stages from sample collection to data analysis.

G cluster_workflow Overall Analytical Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Detection Detection LC Separation->Detection Data Acquisition & Analysis Data Acquisition & Analysis Detection->Data Acquisition & Analysis

Caption: General workflow for Levetiracetam quantification.

Conclusion

The protocols described provide robust and reliable methods for the quantification of Levetiracetam in plasma and brain tissue. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, such as the need for high sensitivity, the sample volume available, and cost considerations. Proper validation of the chosen method is essential to ensure accurate and reproducible results.

References

Application Notes and Protocols: In Vivo Efficacy Testing of 2-(2-oxopyrrolidin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-oxopyrrolidin-1-yl)butanoic acid is the primary metabolite of the second-generation anti-epileptic drug, Levetiracetam.[1][2][3][4] The S-enantiomer, known as ucb L057, is the major metabolite found in vivo following administration of Levetiracetam.[1] While Levetiracetam exerts its anticonvulsant effects through high-affinity binding to the synaptic vesicle glycoprotein 2A (SV2A), its carboxylic acid metabolite has been found to be inactive in rodent models of seizures.[1][5][6] This document provides detailed experimental designs and protocols to rigorously evaluate the in vivo efficacy of this compound, primarily to confirm its lack of anticonvulsant activity and to explore potential neuroprotective effects, an area where Levetiracetam has shown some promise.[7][8][9][10]

Mechanism of Action of Parent Compound: Levetiracetam

Levetiracetam's primary mechanism of action is its specific and high-affinity binding to SV2A, a transmembrane protein found on synaptic vesicles.[6][11][12] This interaction is thought to modulate neurotransmitter release, although the precise downstream effects are still under investigation.[5][6] By binding to SV2A, Levetiracetam is believed to reduce neuronal hyperexcitability and seizure propagation.[5][13] The SV2A protein is involved in the trafficking and exocytosis of synaptic vesicles, processes that are crucial for neurotransmission.[11][12]

Key Signaling Pathway

SV2A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_drug_interaction Pharmacological Intervention SV Synaptic Vesicle SV2A SV2A Syt1 Synaptotagmin-1 (Calcium Sensor) Neurotransmitter Neurotransmitters PM Presynaptic Membrane SV->PM Fusion & Exocytosis SNARE SNARE Complex Syt1->SNARE Triggers Conformational Change Ca_ion Ca²⁺ Ca_ion->Syt1 Binds Synaptic Cleft Synaptic Cleft SNARE->PM Mediates Vesicle Fusion Levetiracetam Levetiracetam Levetiracetam->SV2A Binds & Modulates Neurotransmitter Release Metabolite 2-(2-oxopyrrolidin-1-yl) butanoic acid (Inactive Metabolite) Metabolite->SV2A No Significant Binding

Caption: SV2A's role in synaptic vesicle exocytosis and Levetiracetam's mechanism of action.

Experimental Protocols

Protocol 1: Assessment of Anticonvulsant Efficacy in a Rodent Seizure Model

This protocol is designed to confirm the reported lack of anticonvulsant activity of this compound using the well-established maximal electroshock seizure (MES) test in mice.

Objective: To determine if this compound can prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • This compound

  • Levetiracetam (positive control)

  • Vehicle (e.g., 0.9% saline)

  • Male ICR mice (20-25 g)

  • Electroconvulsive shock device with corneal electrodes

  • Electrode solution (e.g., 0.9% saline with a drop of anesthetic)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Grouping: Randomly assign mice to the following groups (n=10 per group):

    • Vehicle Control

    • Levetiracetam (e.g., 20 mg/kg, intraperitoneally - i.p.)

    • This compound (Dose 1: e.g., 50 mg/kg, i.p.)

    • This compound (Dose 2: e.g., 100 mg/kg, i.p.)

  • Drug Administration: Administer the assigned compound or vehicle via i.p. injection.

  • Seizure Induction: At the time of peak plasma concentration (e.g., 30-60 minutes post-injection), induce a seizure by delivering a maximal electroshock (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.

  • Observation: Immediately after the shock, observe each mouse for the presence or absence of a tonic hindlimb extension.

  • Data Analysis: Record the number of animals in each group that are protected from the tonic hindlimb extension. Analyze the data using Fisher's exact test.

Protocol 2: Evaluation of Neuroprotective Effects in a Traumatic Brain Injury (TBI) Model

This protocol aims to investigate potential neuroprotective properties of this compound in a controlled cortical impact (CCI) model of TBI in rats.

Objective: To assess whether this compound can reduce lesion volume and improve functional outcomes following TBI.

Materials:

  • This compound

  • Levetiracetam (positive control)

  • Vehicle (e.g., 0.9% saline)

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic frame

  • CCI device

  • Anesthetics (e.g., isoflurane)

  • Surgical tools

  • 2,3,5-triphenyltetrazolium chloride (TTC) for staining

Procedure:

  • Animal Acclimation and Grouping: Acclimate rats and randomly assign to groups as in Protocol 1.

  • Surgical Procedure:

    • Anesthetize the rat and secure it in a stereotaxic frame.

    • Perform a craniotomy over the desired cortical region (e.g., parietal cortex).

    • Induce a moderate TBI using the CCI device (e.g., 3 mm impactor tip, 4 m/s velocity, 2 mm deformation depth).

    • Suture the scalp.

  • Drug Administration: Administer the first dose of the assigned compound or vehicle i.p. immediately after the injury, and continue dosing at regular intervals (e.g., every 12 hours) for a predetermined period (e.g., 3 days).

  • Functional Assessment:

    • Perform behavioral tests such as the rotarod test (for motor coordination) and the Morris water maze (for cognitive function) at various time points post-injury (e.g., days 7, 14, and 21).

  • Histological Analysis:

    • At the end of the study (e.g., day 21), euthanize the animals and perfuse the brains.

    • Harvest the brains and section them.

    • Stain brain slices with TTC to visualize the lesion.

    • Quantify the lesion volume using image analysis software.

  • Data Analysis: Analyze functional data using repeated measures ANOVA and histological data using one-way ANOVA followed by a post-hoc test.

Experimental Workflow Visualization

Experimental_Workflow cluster_protocol1 Protocol 1: Anticonvulsant Efficacy (MES Test) cluster_protocol2 Protocol 2: Neuroprotection (TBI Model) P1_Start Start: Acclimated Mice P1_Grouping Random Grouping (Vehicle, Levetiracetam, Test Compound) P1_Start->P1_Grouping P1_Dosing Drug Administration (i.p.) P1_Grouping->P1_Dosing P1_Seizure Maximal Electroshock Seizure Induction P1_Dosing->P1_Seizure P1_Observation Observe for Tonic Hindlimb Extension P1_Seizure->P1_Observation P1_Analysis Data Analysis (Fisher's Exact Test) P1_Observation->P1_Analysis P1_End End: Efficacy Determined P1_Analysis->P1_End P2_Start Start: Acclimated Rats P2_Grouping Random Grouping P2_Start->P2_Grouping P2_TBI Controlled Cortical Impact (TBI) P2_Grouping->P2_TBI P2_Dosing Drug Administration (Post-TBI) P2_TBI->P2_Dosing P2_Behavior Functional Assessments (Rotarod, Morris Water Maze) P2_Dosing->P2_Behavior P2_Histo Histological Analysis (TTC Staining, Lesion Volume) P2_Behavior->P2_Histo P2_Analysis Data Analysis (ANOVA) P2_Histo->P2_Analysis P2_End End: Neuroprotection Assessed P2_Analysis->P2_End

Caption: Workflow for in vivo efficacy testing of this compound.

Data Presentation

Table 1: Anticonvulsant Activity in the MES Test (Hypothetical Data)
Treatment GroupDose (mg/kg, i.p.)NAnimals Protected% Protection
Vehicle-1000%
Levetiracetam2010880%
This compound5010110%
This compound10010110%
Table 2: Neuroprotective Effects in the TBI Model (Hypothetical Data)
Treatment GroupDose (mg/kg, i.p.)Lesion Volume (mm³) (Mean ± SEM)Rotarod Latency (s) at Day 14 (Mean ± SEM)
Sham-0120 ± 5.2
Vehicle-45.2 ± 3.145.5 ± 4.8
Levetiracetam2028.7 ± 2.578.9 ± 6.1
This compound5043.8 ± 3.548.2 ± 5.3
This compound10042.1 ± 3.351.0 ± 4.9
*p < 0.05 compared to Vehicle group

The provided protocols offer a comprehensive framework for the in vivo evaluation of this compound. Based on existing literature, it is anticipated that the compound will show a lack of efficacy in anticonvulsant models.[1] The investigation into its potential neuroprotective effects is exploratory but warranted, given the therapeutic profile of its parent compound, Levetiracetam.[8][10] These studies are crucial for fully characterizing the pharmacological profile of this metabolite and confirming that the therapeutic activity of Levetiracetam resides in the parent molecule.

References

Application Notes and Protocols for Studying the Effects of Levetiracetam on Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of the anti-epileptic drug Levetiracetam (LEV) on neurons in a cell culture setting. This document includes detailed protocols for utilizing both primary neuronal cultures and the SH-SY5Y human neuroblastoma cell line, along with methodologies for key experimental assays to elucidate the mechanisms of action of Levetiracetam.

Introduction to Levetiracetam's Neuronal Effects

Levetiracetam is a second-generation anti-epileptic drug known for its unique mechanism of action, which distinguishes it from classical anti-convulsants.[1][2] Its primary molecular target is the synaptic vesicle glycoprotein 2A (SV2A), an integral membrane protein involved in the regulation of neurotransmitter release.[1][2][3] By binding to SV2A, Levetiracetam modulates the release of neurotransmitters, particularly glutamate, thereby reducing neuronal hyperexcitability.[4][5]

Beyond its interaction with SV2A, Levetiracetam has been shown to have pleiotropic effects on neuronal function. These include the modulation of intracellular calcium (Ca2+) homeostasis through the inhibition of N-type and P/Q-type voltage-gated calcium channels and a reduction in Ca2+ release from intracellular stores.[6][7] These actions contribute to its neuroprotective and anti-epileptogenic properties.[1][8][9][10]

Core Signaling Pathway of Levetiracetam

The primary signaling pathway of Levetiracetam begins with its binding to SV2A, leading to a cascade of events that ultimately reduce neuronal excitability.

Levetiracetam_Signaling LEV Levetiracetam SV2A SV2A LEV->SV2A Binds to Ca_Channels P/Q-type & N-type Ca²⁺ Channels LEV->Ca_Channels Inhibits Vesicle Synaptic Vesicle Priming/Fusion SV2A->Vesicle Modulates Glutamate_Release ↓ Glutamate Release Vesicle->Glutamate_Release Neuronal_Excitability ↓ Neuronal Hyperexcitability Glutamate_Release->Neuronal_Excitability Ca_Influx ↓ Ca²⁺ Influx Ca_Channels->Ca_Influx Ca_Influx->Neuronal_Excitability

Caption: Levetiracetam's primary mechanism of action.

Experimental Protocols

Primary Neuronal Culture

Primary neurons are a valuable tool for studying the direct effects of compounds on neuronal function. The following is a general protocol for isolating and culturing primary hippocampal or cortical neurons.

Experimental Workflow for Primary Neuron Culture

Primary_Neuron_Workflow Dissection Dissection of Hippocampus/Cortex Digestion Enzymatic Digestion (e.g., Papain) Dissection->Digestion Trituration Mechanical Dissociation (Trituration) Digestion->Trituration Plating Cell Plating on Coated Coverslips Trituration->Plating Culture Neuronal Culture & Maturation (7-14 DIV) Plating->Culture Treatment Levetiracetam Treatment Culture->Treatment Analysis Downstream Assays Treatment->Analysis

Caption: Workflow for primary neuronal culture and treatment.

Protocol:

  • Preparation: Coat culture plates or coverslips with Poly-D-Lysine and Laminin to promote neuronal attachment.

  • Dissection: Isolate hippocampi or cortices from embryonic or early postnatal rodent pups in ice-cold dissection medium.

  • Digestion: Mince the tissue and incubate in a digestion solution (e.g., papain) at 37°C.

  • Trituration: Gently triturate the digested tissue to create a single-cell suspension.

  • Plating: Centrifuge the cell suspension, resuspend the pellet in plating medium, and plate the neurons at the desired density.

  • Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2. Change the medium every 2-3 days.

  • Treatment: After the neurons have matured (typically 7-14 days in vitro), treat with Levetiracetam at various concentrations and for different durations depending on the experimental endpoint.

SH-SY5Y Cell Culture

The SH-SY5Y human neuroblastoma cell line is a widely used model for neurobiological research.

Protocol:

  • Culture Medium: Use a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin.

  • Passaging: Subculture the cells when they reach 80-90% confluency using trypsin-EDTA.

  • Differentiation (Optional): To induce a more mature neuronal phenotype, treat the cells with retinoic acid (RA) for several days.

  • Treatment: Plate the cells at the desired density and allow them to adhere. Treat with Levetiracetam as required for your experiment.

Neurotoxicity and Cell Viability Assays

a) MTT Assay

This colorimetric assay measures the metabolic activity of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of Levetiracetam and/or a neurotoxic agent for the desired time.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

b) LDH Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells as for the MTT assay.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

  • Incubation: Incubate at room temperature, protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

Glutamate Release Assay

This protocol allows for the quantification of glutamate released from neurons.

Protocol:

  • Cell Culture: Culture primary neurons or SH-SY5Y cells as described above.

  • Pre-incubation: Pre-incubate the cells with Levetiracetam or vehicle control.

  • Stimulation: Depolarize the cells with a high potassium solution or a chemical stimulus to induce glutamate release.

  • Sample Collection: Collect the extracellular medium.

  • Quantification: Measure the glutamate concentration in the collected samples using a commercially available glutamate assay kit.

Calcium Imaging

This method visualizes changes in intracellular calcium concentrations using fluorescent indicators like Fura-2 AM.

Protocol:

  • Cell Preparation: Plate neurons on glass coverslips.

  • Dye Loading: Incubate the cells with Fura-2 AM in a physiological buffer.[4][5][11]

  • Washing: Wash the cells to remove excess dye.

  • Imaging: Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

  • Data Acquisition: Record the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm.

  • Analysis: Calculate the ratio of the fluorescence intensities (340/380) to determine the relative changes in intracellular calcium.

Western Blotting for SV2A Expression

This technique is used to detect and quantify the expression of SV2A protein.

Protocol:

  • Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody against SV2A, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[12][13]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Multi-Electrode Array (MEA) Analysis

MEA technology allows for the real-time, non-invasive recording of the electrophysiological activity of neuronal networks.[14][15][16]

Protocol:

  • Cell Plating: Plate neurons on an MEA plate.

  • Culture: Allow the neurons to form a functional network over time.

  • Baseline Recording: Record the spontaneous electrical activity of the neuronal network before treatment.

  • Levetiracetam Application: Apply Levetiracetam to the culture.

  • Post-Treatment Recording: Record the changes in neuronal firing rate, bursting activity, and network synchrony.[14][15]

Data Presentation

Table 1: Effects of Levetiracetam on Neuronal Viability and Neuroprotection

AssayCell TypeConditionLevetiracetam ConcentrationObserved EffectReference
Trypan Blue Exclusion Primary Hippocampal NeuronsHypoxia100 µMIncreased neuronal survival by ~2-fold[8][9][10]
LDH Release Primary Hippocampal NeuronsHypoxia300 µMSignificantly reduced LDH release[8][9][10]
MTT Assay SH-SY5Y CellsGlutamate-induced toxicity25 µg/mlSignificantly improved cell viability[17]

Table 2: Effects of Levetiracetam on Neurotransmitter Release and Calcium Homeostasis

AssayCell Type/PreparationLevetiracetam ConcentrationObserved EffectReference
Glutamate Release Primary Human Astrocytes10 µMInhibited oligomeric Aβ-induced glutamate release
Glutamate Release Rat Dentate Gyrus Granule Cells100 µMReduced glutamate release via modulation of P/Q-type calcium channels[4][5]
Calcium Imaging (Fura-2) Primary Hippocampal Neurons33 µM61% decrease in caffeine-induced (RyR-mediated) Ca2+ release[7]
Calcium Imaging (Fura-2) Primary Hippocampal Neurons100 µM74% decrease in bradykinin-induced (IP3R-mediated) Ca2+ release

Table 3: Electrophysiological Effects of Levetiracetam

AssayCell TypeLevetiracetam ConcentrationObserved EffectReference
Multi-Electrode Array (MEA) Human iPSC-derived Neuronal Co-cultureNot SpecifiedSignificant decrease in spiking, single-electrode bursting, and network bursting activity[14][15]
Patch-Clamp Rat Dentate Gyrus Granule Cells100 µMInhibited evoked EPSC(AMPA) and EPSC(NMDA) by ~80%[5]

Mandatory Visualizations

Signaling Pathway of Levetiracetam's Effect on Calcium Homeostasis

Levetiracetam_Calcium_Signaling LEV Levetiracetam Ca_Channels P/Q-type & N-type Ca²⁺ Channels LEV->Ca_Channels Inhibits RyR Ryanodine Receptors (RyR) LEV->RyR Inhibits IP3R IP3 Receptors (IP3R) LEV->IP3R Inhibits Ca_Influx ↓ Ca²⁺ Influx Ca_Channels->Ca_Influx ER Endoplasmic Reticulum ER->RyR ER->IP3R CICR ↓ Ca²⁺-induced Ca²⁺ Release (CICR) RyR->CICR IP3R->CICR Intra_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intra_Ca CICR->Intra_Ca Neuroprotection Neuroprotection Intra_Ca->Neuroprotection

Caption: Levetiracetam's modulation of calcium signaling pathways.

Experimental Workflow for Assessing Neuroprotection

Neuroprotection_Workflow Cell_Culture Neuronal Culture (Primary or SH-SY5Y) Pre_Treatment Pre-treatment with Levetiracetam Cell_Culture->Pre_Treatment Insult Induce Neuronal Injury (e.g., Hypoxia, Glutamate) Pre_Treatment->Insult Post_Incubation Post-insult Incubation Insult->Post_Incubation Viability_Assay Assess Cell Viability (MTT, LDH) Post_Incubation->Viability_Assay

Caption: Workflow for evaluating Levetiracetam's neuroprotective effects.

References

"2-(2-oxopyrrolidin-1-yl)butanoic acid" as a tool compound for SV2A protein research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for SV2A Protein Research Using Racetam Analogs

Introduction

Synaptic Vesicle Glycoprotein 2A (SV2A) is a transmembrane protein integral to synaptic vesicles and is ubiquitously expressed across the central nervous system.[1][2] It plays a crucial role in the regulation of neurotransmitter release, making it a significant target for therapeutic intervention in neurological disorders, particularly epilepsy.[1][3] The antiepileptic drug Levetiracetam and its analogs exert their therapeutic effects by binding to SV2A.[4][5]

The compound of interest, 2-(2-oxopyrrolidin-1-yl)butanoic acid, is a key chiral intermediate in the synthesis of Levetiracetam.[6] While direct data on its application as a tool compound for SV2A research is limited, its structural derivatives, Levetiracetam, Brivaracetam, and Seletracetam, are well-established, high-affinity ligands for SV2A. These compounds are invaluable for elucidating the function of SV2A in synaptic transmission and for the discovery of novel antiepileptic drugs.[7][8] A strong correlation has been demonstrated between the binding affinity of these compounds to SV2A and their anticonvulsant potency.[4][5][9]

These application notes provide a comprehensive overview of the use of these Levetiracetam-related tool compounds in SV2A research, including their binding affinities, proposed mechanism of action, and detailed protocols for key in vitro and in vivo experiments.

Quantitative Data Presentation

The binding affinities of Levetiracetam and its key analogs for the SV2A protein are summarized in the table below. This data highlights the significant increase in affinity achieved with structural modifications to the parent compound.

CompoundTarget/SystemRadioligandBinding Affinity (Kᵢ/IC₅₀)Reference
Levetiracetam Human SV2A (recombinant)[³H]ucb 34714Kᵢ: ~600 nM[10]
Rat Brain Homogenate[³H]ucb 34714Kᵢ: 650 ± 80 nM[10]
Mouse Brain Homogenate[³H]ucb 34714Kᵢ: 710 ± 90 nM[10]
Brivaracetam Human SV2A (recombinant)[³H]ucb 34714Kᵢ: ~30 nM (15-30x higher than Levetiracetam)[8][10]
Rat Brain Homogenate[³H]ucb 34714Kᵢ: 35 ± 4 nM[10]
Mouse Brain Homogenate[³H]ucb 34714Kᵢ: 43 ± 5 nM[10]
Seletracetam Human SV2ANot Specified~10-fold higher affinity than Levetiracetam[7][9][11]

Mechanism of Action and Signaling Pathways

SV2A is involved in the synaptic vesicle cycle, a fundamental process for neurotransmission.[3][12] It is believed to play a role in the priming of synaptic vesicles, making them ready for calcium-triggered fusion and neurotransmitter release.[12] SV2A interacts with synaptotagmin-1, the primary calcium sensor for exocytosis.[2][13]

Tool compounds like Levetiracetam, Brivaracetam, and Seletracetam bind selectively to SV2A.[1][4] While the precise downstream consequences of this binding are still under investigation, it is hypothesized that these ligands modulate the function of SV2A, thereby affecting synaptic vesicle exocytosis and reducing neuronal hyperexcitability that leads to seizures.[3][9] The binding of these drugs is thought to stabilize a particular conformation of the SV2A protein, optimizing its function and providing seizure protection.[1]

SV2A_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal vesicle_cycle Synaptic Vesicle Cycle priming Vesicle Priming fusion Vesicle Fusion (Ca²⁺ Dependent) priming->fusion neurotransmitter_release Neurotransmitter Release fusion->neurotransmitter_release endocytosis Endocytosis neurotransmitter_release->endocytosis receptors Neurotransmitter Receptors neurotransmitter_release->receptors endocytosis->vesicle_cycle sv2a SV2A sv2a->priming Regulates tool_compound Tool Compound (e.g., Brivaracetam) tool_compound->sv2a Binds & Modulates

Caption: Proposed mechanism of SV2A-targeting tool compounds in the presynaptic terminal.

Experimental Protocols

Protocol 1: In Vitro SV2A Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the SV2A protein in brain tissue homogenates.[14][15]

1. Materials:

  • Rodent (rat or mouse) brain tissue (cortex or whole brain) or CHO cells expressing recombinant human SV2A.[15]

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂.[15]

  • Radioligand: [³H]-ucb 30889 or [³H]-brivaracetam (e.g., [³H]ucb 34714) at a concentration near its Kd (e.g., 1-2 nM).[10][15]

  • Non-specific Binding Control: 1 mM Levetiracetam or 10 µM Brivaracetam.[10][15]

  • Test compounds (serial dilutions).

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).[10]

  • Scintillation cocktail and scintillation counter.

  • Homogenizer, centrifuge, 96-well plates, and filter harvester.

2. Procedure:

  • Membrane Preparation:

    • Dissect brain tissue on ice and homogenize in 10 volumes of ice-cold Homogenization Buffer.[10]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[10]

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[10]

    • Wash the pellet by resuspending in fresh buffer and centrifuging again. Repeat the wash step.[7]

    • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for Total Binding (membranes + radioligand + buffer), Non-specific Binding (membranes + radioligand + non-specific control), and Competition (membranes + radioligand + test compound at various concentrations).[15]

    • Add the components to each well: membrane suspension (e.g., 100 µg protein), radioligand, and either buffer, non-specific control, or test compound.[7][10]

    • Incubate the plate at 4°C for 60-120 minutes to allow the binding to reach equilibrium.[15]

    • Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.[15]

    • Quickly wash the filters multiple times with ice-cold buffer to remove unbound radioligand.[14][15]

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[15]

3. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.[14]

  • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow start Start prep Membrane Preparation (Brain Tissue or Cells) start->prep assay_setup Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competition Wells prep->assay_setup incubation Incubation (e.g., 4°C for 120 min) assay_setup->incubation filtration Rapid Vacuum Filtration (Separates Bound/Free Ligand) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Data Analysis - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ counting->analysis end End analysis->end

Caption: Workflow for the in vitro SV2A Radioligand Binding Assay.

Protocol 2: In Vivo Audiogenic Seizure (AGS) Mouse Model

This protocol describes an in vivo model to assess the anticonvulsant efficacy of a test compound.[15] There is a strong correlation between a compound's affinity for SV2A and its ability to protect against seizures in this model.[4][5]

1. Materials:

  • Animal Model: Genetically audiogenic seizure-susceptible mice, such as the DBA/2 strain.[15][16] Susceptibility is typically maximal between 21 and 28 days of age.[16]

  • Test compound and vehicle control (e.g., saline).

  • Sound-proof chamber equipped with a high-intensity sound source (e.g., 110-120 dB siren).[17]

  • Video recording equipment for observation and scoring.

2. Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.[15]

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, i.p.). The time between administration and seizure induction should be based on the compound's pharmacokinetic profile (e.g., 30 minutes).[7]

  • Seizure Induction:

    • Place an individual mouse into the sound-proof chamber.[17]

    • Expose the mouse to the high-intensity acoustic stimulus for a set duration (e.g., 60 seconds) or until the onset of a tonic-clonic seizure.[7]

  • Observation and Scoring:

    • Observe and score the seizure response using a standardized scale. A common scoring system includes:[10]

      • 0: No response

      • 1: Wild running phase

      • 2: Clonic seizure (loss of righting reflex)

      • 3: Tonic seizure (hindlimb extension)

    • The primary endpoint is typically protection against the tonic seizure phase.[15]

3. Data Analysis:

  • For each dose group, calculate the percentage of animals protected from the tonic seizure.

  • Determine the median effective dose (ED₅₀) of the test compound, which is the dose that protects 50% of the animals, using probit analysis or a similar statistical method.[15]

InVivo_AGS_Workflow start Start acclimate Acclimatize Mice (e.g., DBA/2 strain) start->acclimate administer Administer Compound or Vehicle (e.g., i.p. injection) acclimate->administer wait Wait for Drug Absorption (e.g., 30 min) administer->wait induce Induce Seizure (High-intensity sound in chamber) wait->induce observe Observe & Score Seizure Severity induce->observe analyze Data Analysis - Calculate % Protection - Determine ED₅₀ observe->analyze end End analyze->end

Caption: Workflow for the in vivo Audiogenic Seizure Model.

References

Laboratory synthesis and purification of "2-(2-oxopyrrolidin-1-yl)butanoic acid" for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-oxopyrrolidin-1-yl)butanoic acid is a chiral organic compound of significant interest in pharmaceutical development. Specifically, the (S)-enantiomer, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, serves as a crucial intermediate in the synthesis of the antiepileptic drug Levetiracetam.[1] The stereochemical purity of this intermediate is paramount, as the biological activity of Levetiracetam is specific to its (S)-isomer.[1] This document provides detailed protocols for the laboratory synthesis and purification of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid for experimental use, along with relevant chemical data and a discussion of its role in the synthesis of Levetiracetam.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid
PropertyValue
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Appearance White to off-white crystalline powder
Melting Point 124–125 °C
Specific Rotation [α]²⁵_D_ -24.3° (c=1.0, acetone)
¹H NMR (400 MHz, CDCl₃) δ (ppm) 0.93 (t, J=7.7 Hz, 3H), 1.67–1.76 (m, 1H), 1.99–2.13 (m, 3H), 2.49 (t, J=7.7 Hz, 2H), 3.37 (m, J=8.7, 5.8 Hz, 1H), 3.52-3.58 (m, 1H), 4.64 (dd, J=10.6, 4.8 Hz, 1H)
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 10.8, 18.2, 21.9, 30.8, 43.9, 55.4, 173.7, 177.2
IR (CHCl₃) ν_max_ (cm⁻¹) 2975, 1731, 1620
ESI-MS (m/z) 170.0 [M-H]⁻
Table 2: Summary of Synthesis and Purification Outcomes
MethodKey ReagentsTypical YieldPurity
Method 1: Chiral Resolution Racemic this compound, (R)-α-methylbenzylamine, Triethylamine, HCl~37% (overall from racemic acid)High enantiomeric purity after resolution and recrystallization.
Method 2: Asymmetric Synthesis (S)-2-(2-oxopyrrolidin-1-yl)butanol, Potassium permanganate, Potassium hydroxide76%>99%
Purification TolueneN/AHigh

Experimental Protocols

Method 1: Synthesis via Chiral Resolution of Racemic this compound

This method involves the separation of the desired (S)-enantiomer from a racemic mixture by forming a diastereomeric salt with a chiral resolving agent, (R)-α-methylbenzylamine.

Step 1: Formation of the Diastereomeric Salt

  • Suspend 300 g (1.75 mol) of racemic this compound in 1 L of toluene.

  • Prepare a solution of 106 g of (R)-α-methylbenzylamine and 89 g of triethylamine in 100 mL of toluene.

  • Add the solution from step 2 to the suspension from step 1.

  • Heat the mixture until complete dissolution is achieved.

  • Allow the solution to cool to room temperature and stir for 3 hours.

  • Collect the precipitated solids by filtration and rinse with 300 mL of toluene to obtain the (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid (R)-α-methylbenzylamine salt. The typical yield is around 250 g.

  • For further purification, recrystallize the salt from toluene. This step typically yields around 205 g (41%) of the purified salt.[2]

Step 2: Liberation of the Enantiomerically Pure Acid

  • Treat the isolated diastereomeric salt with a hydrochloric acid solution to break the salt.

  • Isolate the enantiomerically pure (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid. This step can achieve a yield of up to 90%.[2]

Method 2: Asymmetric Synthesis via Oxidation

This protocol describes the synthesis of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid by the oxidation of (S)-2-(2-oxopyrrolidin-1-yl)butanol.

  • Dissolve 1.0 g (0.017 mol) of potassium hydroxide in 18.0 mL of water.

  • In a separate flask, add 0.2 g (0.00062 mol) of tetra-n-butyl ammonium bromide and 1.0 g (0.0063 mol) of (S)-2-(2-oxopyrrolidin-1-yl)butanol in 10 mL of methylene chloride.

  • To the mixture from step 2, add the potassium hydroxide solution from step 1 over a period of 30 minutes.

  • Add 1.5 g (0.0094 mol) of potassium permanganate to the reaction mixture.

  • Monitor the reaction for completion.

  • Once the reaction is complete, filter the mixture through a celite bed and wash the bed with 10.0 mL of water.

  • Adjust the pH of the aqueous layer to 3 using hydrochloric acid (approximately 2 mL).

  • Add 2.5 g (0.0152 mol) of sodium phosphate and 25.0 mL of toluene.

  • Extract the aqueous layer with dichloromethane (5 x 25 mL).

  • Dry the combined organic extracts with anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to obtain the product as an oil.

Purification Protocol: Recrystallization
  • To the crude product (obtained as an oil in Method 2), add 10 mL of toluene.

  • Stir the mixture at 0 °C for approximately 30 minutes to induce crystallization.

  • Collect the solid product by filtration.

  • Wash the filtered solid with 5 mL of cold toluene.

  • Dry the purified product. This method can yield approximately 0.83 g (76%) of pure (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid.

Experimental Workflows

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow racemic_acid Racemic this compound salt_formation Diastereomeric Salt Formation in Toluene racemic_acid->salt_formation resolving_agent (R)-alpha-methylbenzylamine resolving_agent->salt_formation filtration1 Filtration salt_formation->filtration1 diastereomeric_salt (S)-acid-(R)-amine salt filtration1->diastereomeric_salt acidification Acidification (HCl) diastereomeric_salt->acidification final_product (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid acidification->final_product crude_product Crude Product dissolution Dissolution in Hot Toluene crude_product->dissolution cooling Cooling and Crystallization dissolution->cooling filtration2 Filtration cooling->filtration2 pure_product Pure Crystalline Product filtration2->pure_product G cluster_synthesis Synthesis of Levetiracetam cluster_moa Mechanism of Action acid (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid amidation Amidation Reaction acid->amidation levetiracetam Levetiracetam amidation->levetiracetam levetiracetam_moa Levetiracetam levetiracetam->levetiracetam_moa sv2a Synaptic Vesicle Protein 2A (SV2A) levetiracetam_moa->sv2a Binds to modulation Modulation of Neurotransmitter Release sv2a->modulation anticonvulsant_effect Anticonvulsant Effect modulation->anticonvulsant_effect

References

Application Notes and Protocols for "2-(2-oxopyrrolidin-1-yl)butanoic acid" Stock Solutions in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"2-(2-oxopyrrolidin-1-yl)butanoic acid," also known as Levetiracetam carboxylic acid, is the primary inactive metabolite of the anti-epileptic drug Levetiracetam.[1] In drug development and neuroscience research, it is often used as a control compound in in vitro studies to investigate the mechanisms of action of Levetiracetam and to assess potential off-target effects.[2] Accurate and reproducible preparation of stock solutions is critical for obtaining reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of "this compound" stock solutions for use in a variety of in vitro assays.

Data Presentation

A summary of the key quantitative data for "this compound" is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₈H₁₃NO₃[1][3][4][5]
Molecular Weight 171.19 g/mol [1][3][4][5]
Appearance White to off-white solid[6]
Melting Point 124-125 °C[7]
Solubility Slightly soluble in acetone, chloroform, and methanol. Solubility in aqueous solutions is pH-dependent.[7][8]
Purity >98% (typical)
Storage (Solid) Store at -20°C in a dry, well-ventilated place.[6]

Experimental Protocols

Safety Precautions

Before handling "this compound," it is essential to review the Safety Data Sheet (SDS). The compound may cause skin and eye irritation.[1] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the powdered compound should be performed in a chemical fume hood.

Recommended Solvents for Stock Solutions
  • Dimethyl Sulfoxide (DMSO): DMSO is the recommended solvent for preparing high-concentration primary stock solutions due to its high solvating power for a wide range of organic molecules.

  • Aqueous Buffers (e.g., Phosphate-Buffered Saline - PBS): For the preparation of working solutions, aqueous buffers are preferred to ensure compatibility with cell culture media and other biological reagents. As "this compound" is a carboxylic acid, its solubility in aqueous solutions is expected to increase with higher pH.

Preparation of a 100 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a 100 mM primary stock solution, which can be further diluted to desired working concentrations.

Materials:

  • "this compound" powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: In a chemical fume hood, carefully weigh out 1.712 mg of "this compound" powder and transfer it to a sterile microcentrifuge tube.

  • Adding Solvent: Add 100 µL of sterile DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Preparation of a 1 mM Working Stock Solution in PBS (pH 7.4)

This protocol details the dilution of the primary DMSO stock solution into an aqueous buffer to create a working stock solution that is more amenable to in vitro assays.

Materials:

  • 100 mM "this compound" primary stock solution in DMSO

  • Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes or vials

  • Vortex mixer

Procedure:

  • Dilution: In a sterile tube, add 10 µL of the 100 mM primary stock solution in DMSO to 990 µL of sterile 1X PBS (pH 7.4).

  • Mixing: Vortex the solution thoroughly to ensure homogeneity.

  • Final DMSO Concentration: The final concentration of DMSO in this 1 mM working stock solution will be 1%. When further diluting this working stock into your final assay medium, ensure the final DMSO concentration remains below 0.5% (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity.

  • Usage and Storage: This working solution should be prepared fresh for each experiment. If short-term storage is necessary, it can be kept at 4°C for up to 24 hours. For longer-term storage, aliquots can be stored at -20°C, although the stability in aqueous solutions for extended periods should be validated for your specific assay conditions.

Mandatory Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Primary Stock Solution Preparation (100 mM in DMSO) cluster_working Working Stock Solution Preparation (1 mM in PBS) cluster_final Final Assay Concentration weigh 1. Weigh 1.712 mg of Compound add_dmso 2. Add 100 µL of DMSO weigh->add_dmso dissolve_dmso 3. Vortex to Dissolve add_dmso->dissolve_dmso aliquot_dmso 4. Aliquot and Store at -20°C dissolve_dmso->aliquot_dmso take_primary 5. Take 10 µL of 100 mM Stock aliquot_dmso->take_primary Use Primary Stock add_pbs 6. Add 990 µL of PBS (pH 7.4) take_primary->add_pbs mix_pbs 7. Vortex to Mix add_pbs->mix_pbs use_or_store 8. Use immediately or store at 4°C (short-term) mix_pbs->use_or_store dilute_final 9. Dilute 1 mM Working Stock into Assay Medium (e.g., for 10 µM final, add 10 µL to 990 µL medium) use_or_store->dilute_final Use Working Stock

Caption: Workflow for preparing stock solutions of "this compound".

Signaling Pathway Context (Hypothetical)

As "this compound" is the primary inactive metabolite of Levetiracetam, it is often used as a negative control in studies investigating the parent drug's mechanism of action. Levetiracetam is known to bind to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. The following diagram illustrates this simplified pathway, highlighting where the inactive metabolite would not be expected to have an effect.

G cluster_presynaptic Presynaptic Terminal levetiracetam Levetiracetam sv2a SV2A levetiracetam->sv2a Binds to metabolite 2-(2-oxopyrrolidin-1-yl) butanoic acid (Inactive Metabolite) metabolite->sv2a Does NOT bind vesicle Synaptic Vesicle sv2a->vesicle Associated with neurotransmitter Neurotransmitter Release vesicle->neurotransmitter Modulates

Caption: Simplified signaling context for Levetiracetam and its inactive metabolite.

References

Application Notes and Protocols for Dose-Response Curve Generation of 2-(2-oxopyrrolidin-1-yl)butanoic acid in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(2-Oxopyrrolidin-1-yl)butanoic acid, also known as Levetiracetam acid, is the primary metabolite of the anti-epileptic drug Levetiracetam.[1][2] Understanding its cellular effects is crucial for a comprehensive toxicological and pharmacological profile. These application notes provide a detailed framework for generating a dose-response curve for this compound in cellular models, a critical step in determining its potency and potential cytotoxicity. The protocols herein describe standardized methods for treating cultured cells, assessing cell viability, and analyzing the data to produce robust and reproducible results. Brivaracetam, a structural analog of Levetiracetam, has been studied in astrocyte-microglia co-cultures to assess its effects on cell viability and inflammatory responses, suggesting a relevant model for testing Levetiracetam acid.[3][4]

The primary objectives of these protocols are to:

  • Determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound.

  • Assess the potency and efficacy of the compound across a range of concentrations.

  • Provide a standardized workflow for generating consistent and comparable data.

Data Presentation

The quantitative data from dose-response experiments should be summarized in a clear and structured table to facilitate comparison and interpretation.

Table 1: Dose-Response of this compound on a Human Glial Cell Line (e.g., U87 MG) after 48-hour exposure.

Concentration (µM)Log ConcentrationMean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)-1.2540.089100.0
101.2480.07699.5
1011.1980.06595.5
501.71.0520.05183.9
10020.8760.04369.8
2502.40.6320.03950.4
5002.70.4110.02832.8
100030.2550.02120.3

Note: Data presented are hypothetical and for illustrative purposes.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of dose-response experiments.[5] The following protocols are adapted from standard cell biology techniques.[6][7][8][9]

Cell Culture and Maintenance
  • Cell Line: A human glial cell line (e.g., U87 MG, astrocytes) or a neuronal cell line (e.g., SH-SY5Y) is recommended. Studies on the related compound Brivaracetam have utilized primary rat astrocyte-microglia co-cultures.[4]

  • Culture Medium: Use the recommended culture medium for the chosen cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in a suitable solvent such as sterile dimethyl sulfoxide (DMSO) or water. The choice of solvent should be tested for cytotoxicity on the selected cell line.

  • Working Solutions: Prepare serial dilutions of the compound in the cell culture medium to achieve the final desired concentrations. Ensure the final solvent concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5% DMSO).[10]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][9][11]

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[11]

    • Incubate the plate overnight to allow for cell attachment.[10]

  • Compound Treatment:

    • After overnight incubation, carefully remove the medium.

    • Add 100 µL of medium containing the various concentrations of this compound to the respective wells.

    • Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Protocol:

    • After the incubation period, add 10-20 µL of 5 mg/mL MTT solution to each well.[7][8][10]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][11]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8][10]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6][8]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 or 630 nm can be used to reduce background noise.[6][8]

Data Analysis
  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Normalize the data by expressing the absorbance values of treated wells as a percentage of the vehicle control wells (Percentage of Cell Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare Compound Serial Dilutions treatment Treat Cells with Compound (e.g., 48 hours) prep_compound->treatment prep_cells Cell Seeding in 96-well Plate prep_cells->treatment mtt_add Add MTT Reagent (3-4 hours incubation) treatment->mtt_add solubilize Add Solubilization Solution mtt_add->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for dose-response curve generation using the MTT assay.

Hypothetical Signaling Pathway for Further Investigation

While the primary target of the parent compound Levetiracetam is SV2A, high concentrations of its metabolite could potentially induce cellular stress, affecting common pathways like the MAPK/ERK pathway, which is involved in cell proliferation and survival.[12] Western blotting can be used to investigate the phosphorylation status of key proteins in such pathways.[13][14][15][16]

G compound 2-(2-oxopyrrolidin-1-yl) butanoic acid receptor Cell Surface Receptor (Hypothetical) compound->receptor Inhibition? ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Survival, Apoptosis) transcription->response

Caption: Hypothetical MAPK/ERK signaling pathway for investigation.

References

Application Notes: 2-(2-oxopyrrolidin-1-yl)butanoic Acid (Brivaracetam) in Neuroscience Research Beyond Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-oxopyrrolidin-1-yl)butanoic acid, commonly known as Brivaracetam (BRV), is a third-generation antiepileptic drug.[1][2][3] Its primary mechanism of action is high-affinity, selective binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein crucial for regulating the release of neurotransmitters.[4][5][6] BRV exhibits a 15- to 30-fold greater affinity for SV2A compared to its predecessor, levetiracetam.[5][7] This unique pharmacological profile has prompted extensive research into its potential therapeutic applications beyond epilepsy, including in neuropathic pain, Alzheimer's disease, traumatic brain injury, and stroke.

Mechanism of Action

Brivaracetam's principal mechanism involves its interaction with SV2A, which modulates synaptic transmission and stabilizes neuronal activity, thereby preventing the hyperexcitable neuronal firing that underlies various neurological disorders.[4][6] Some studies also suggest a weak inhibitory effect on voltage-gated sodium channels, which may further contribute to its neuroprotective properties by stabilizing neuronal excitability.[4]

Therapeutic Potential in Non-Epileptic Neurological Disorders

1. Neuropathic Pain: Preclinical studies have demonstrated Brivaracetam's efficacy in animal models of neuropathic pain.[8][9] It has been shown to attenuate allodynia and is associated with reduced neuroinflammation and T-lymphocyte infiltration in the dorsal horn of the spinal cord.[8][9] Clinical trials are underway to investigate its efficacy in humans with neuropathic pain, particularly related to spinal cord injury.[10][11]

2. Alzheimer's Disease: Research in rodent models of Alzheimer's disease suggests that Brivaracetam can reverse memory loss.[12][13][14] This effect is linked to the theory that brain hyperexcitability plays a significant role in the pathophysiology of Alzheimer's disease.[12] While the precise mechanism for memory reversal is still under investigation, these findings position anticonvulsants that target SV2A as promising therapeutic agents for Alzheimer's disease.[12][13][14]

3. Traumatic Brain Injury (TBI) and Stroke: Brivaracetam has shown neuroprotective and antiepileptogenic effects in animal models of TBI.[15][16][17] Early administration after injury can reduce the development of post-traumatic epileptiform activity.[15] In the context of stroke, Brivaracetam has been studied for its potential to manage post-stroke seizures and has demonstrated anti-inflammatory and antioxidant properties in ischemic mice.[18][19][20][21]

4. Psychiatric and Behavioral Aspects: While Brivaracetam is explored for its therapeutic benefits, it is also associated with potential psychiatric and behavioral side effects. These can include irritability, anxiety, depression, and aggression.[2][22][23][24] However, some studies suggest that Brivaracetam may be better tolerated in terms of psychiatric adverse events compared to levetiracetam.[7][25]

Quantitative Data Summary

Table 1: Efficacy of Brivaracetam in a Murine Model of Neuropathic Pain

Treatment GroupDose (mg/kg)OutcomeReference
Brivaracetam (Prophylactic)10Prevention of allodynia[8][9]
Levetiracetam (Prophylactic)100Prevention of allodynia[8][9]
Brivaracetam (Therapeutic)10Extinguished allodynia in 10 days[8][9]
Brivaracetam (Therapeutic)1Extinguished allodynia in 6 weeks[8][9]

Table 2: Effect of Brivaracetam in a Rodent Model of Alzheimer's Disease

TreatmentDoseOutcomeReference
Brivaracetam8.5 mg/kg/day (continuous IP)Reversal of memory impairments[14]

Table 3: Brivaracetam in Post-Traumatic Epilepsy (Rat Model)

Treatment Initiation Time Post-InjuryOutcomeReference
Up to 60 minutesSignificant reduction in post-traumatic epileptiform activity[15]
4 hours38% decrease in seizure incidence, 59% decrease in seizure frequency[16]

Table 4: Brivaracetam in Clinical Studies for Post-Stroke Epilepsy

StudyOutcome at 12 monthsReference
BRIVAFIRST Subgroup Analysis42.7% of patients achieved ≥50% seizure reduction; 34.7% seizure-free[20][21]

Experimental Protocols

1. Murine Model of Neuropathic Pain (Sciatic Nerve Cuff Model)

  • Animal Model: Mice undergo unilateral sciatic nerve cuffing to induce neuropathic pain.

  • Drug Administration:

    • Prophylactic: Brivaracetam (10 mg/kg) or Levetiracetam (100 mg/kg) is administered starting immediately after surgery and continued for 21 days.[9]

    • Therapeutic: Brivaracetam (1 mg/kg or 10 mg/kg) is administered beginning on day 14 post-surgery, after allodynia is established, and continued for 28 or 63 days.[9]

  • Behavioral Assessment: Mechanical sensitivity is evaluated using von Frey filaments to measure the paw withdrawal threshold.[9]

  • Immunohistochemistry: Spinal cord tissues are examined for markers of neuroinflammation (Iba1, TNF), T-lymphocyte infiltration (CD3), and SV2A expression.[9]

2. Rodent Model of Alzheimer's Disease (APP/PS1 Mice)

  • Animal Model: Aged (13-month-old) APP/PS1 transgenic mice are used.

  • Drug Administration: Brivaracetam is administered continuously at a dose of 8.5 mg/kg/day via intraperitoneally implanted ALZET osmotic minipumps.[14]

  • Behavioral Assessment: Spatial memory is assessed using standardized behavioral tests.

  • Pathological Analysis: Brain tissue is analyzed for Aβ levels, synapse loss, and hippocampal calbindin D28 immunoreactivity.[14]

3. In Vitro Astrocyte-Microglia Co-culture Model of Inflammation

  • Cell Culture: Primary rat astrocytes are co-cultured with either 5-10% microglia ("physiological" conditions) or 30-40% microglia ("pathological inflammatory" conditions).[26]

  • Treatment: Co-cultures are treated with varying concentrations of Brivaracetam (0.5, 2, 10, and 20 µg/ml) for 24 hours.[26]

  • Assays:

    • Cell Viability: Measured using the MTT assay.[26]

    • Microglial Activation: Analyzed by immunocytochemistry.[26]

    • Connexin 43 (Cx43) Expression: Assessed by Western blot and immunocytochemistry.[26]

    • Gap-Junctional Coupling: Studied via Scrape Loading.[26]

Visualizations

Brivaracetam_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron BRV Brivaracetam SV2A SV2A BRV->SV2A Binds with high affinity Vesicle Synaptic Vesicle Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter Modulates Stabilization Neuronal Stabilization Neurotransmitter->Stabilization Reduced Excitatory Transmission

Caption: Brivaracetam's primary mechanism of action.

Neuropathic_Pain_Workflow cluster_induction Pain Induction cluster_treatment Treatment Regimens cluster_assessment Assessment Induction Sciatic Nerve Cuffing in Mice Prophylactic Prophylactic BRV (10 mg/kg) or LEV (100 mg/kg) for 21 days Induction->Prophylactic Therapeutic Therapeutic BRV (1 or 10 mg/kg) starting at Day 14 Induction->Therapeutic Behavior Mechanical Allodynia (von Frey Filaments) Prophylactic->Behavior Therapeutic->Behavior Histo Spinal Cord Immunohistochemistry (Neuroinflammation, SV2A) Behavior->Histo

Caption: Experimental workflow for neuropathic pain studies.

Alzheimer_Research_Workflow cluster_model Animal Model cluster_drug_admin Drug Administration cluster_outcome Outcome Measures Model Aged APP/PS1 Transgenic Mice Drug Continuous IP Brivaracetam (8.5 mg/kg/day) via Osmotic Pump Model->Drug Memory Spatial Memory Assessment Drug->Memory Pathology Brain Tissue Analysis (Aβ, Synapse Loss) Drug->Pathology

Caption: Workflow for Alzheimer's disease research.

References

Troubleshooting & Optimization

Improving the yield and purity of "2-(2-oxopyrrolidin-1-yl)butanoic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, a key intermediate for the antiepileptic drug Levetiracetam.[1] The critical nature of the (S)-enantiomer for biological activity necessitates precise control over stereochemistry during synthesis and purification.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid.

1. Why is my overall yield lower than expected?

Low yields can stem from several factors depending on your synthetic route. Here are some common causes and solutions:

  • Incomplete Reactions: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, HPLC). If the reaction stalls, consider extending the reaction time, increasing the temperature (if stability allows), or adding a fresh portion of the limiting reagent.

  • Side Reactions: The formation of byproducts is a common cause of yield loss. For instance, in routes involving cyclization, dimeric impurities can form.[2] Optimizing reaction conditions such as temperature and reagent stoichiometry can minimize these side reactions.

  • Product Isolation Issues: The product can be lost during workup and purification. For example, when using potassium permanganate for oxidation, the desired acid can get trapped in the manganese dioxide (MnO₂) sludge, making isolation difficult.[3] Switching to alternative oxidation methods, like using RuO₂ with NaOCl, can mitigate this issue.[3]

  • Racemization: If your synthesis involves steps that are not stereospecific or if you are performing a chiral resolution, inefficient separation of enantiomers will lead to a lower yield of the desired (S)-isomer.

2. I am observing significant amounts of the (R)-enantiomer in my product. What could be the cause and how can I prevent it?

The presence of the undesired (R)-enantiomer is a critical purity issue. Potential causes include:

  • Racemization during Synthesis: Certain reaction conditions, particularly the use of strong bases, can lead to racemization of the chiral center.[2] It is crucial to carefully control the pH and temperature during these steps. The absence of water in certain reaction steps can also help prevent racemization.

  • Inefficient Chiral Resolution: If you are resolving a racemic mixture of 2-(2-oxopyrrolidin-1-yl)butanoic acid, the resolution process may be incomplete. Ensure the resolving agent is of high purity and that the crystallization conditions (solvent, temperature, cooling rate) are optimized for selective precipitation of the desired diastereomeric salt.

3. My oxidation reaction of (S)-2-(2-oxopyrrolidin-1-yl)butanol to the carboxylic acid is not going to completion. How can I improve this?

Incomplete oxidation can be addressed by:

  • Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate (KMnO₄) are effective but can lead to product isolation challenges. A catalytic amount of ruthenium dioxide (RuO₂) with a stoichiometric amount of a co-oxidant like sodium hypochlorite (NaOCl) is a more environmentally benign and efficient alternative.[3][4]

  • Reaction Conditions: Ensure the reaction temperature is optimal for the chosen oxidant. For KMnO₄ oxidations, maintaining a low temperature (e.g., 0-5°C) during addition is often necessary to control the reaction's exothermicity.

  • Phase Transfer Catalyst: In biphasic oxidation reactions (e.g., KMnO₄ in water/dichloromethane), the use of a phase transfer catalyst like tetra-n-butyl ammonium bromide can improve the reaction rate and yield.

4. What are the common impurities I should look for and how can they be removed?

Besides the (R)-enantiomer, other potential impurities include:

  • Starting Materials: Unreacted starting materials are common impurities. These can often be removed by extraction or chromatography.

  • Side-Reaction Products: Dimeric impurities and other byproducts from side reactions can be present.

  • Degradation Products: The product may degrade under certain conditions.

  • Residual Solvents: Solvents used in the synthesis or purification may remain in the final product.

Purification is typically achieved through recrystallization or chromatography. Chiral HPLC is an effective method for determining enantiomeric purity.

Comparative Data of Synthesis Routes

The following tables summarize quantitative data for different synthetic approaches to obtain (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid.

Table 1: Chiral Resolution of Racemic this compound

StepReagentsSolventYieldPurityReference
Diastereomeric Salt Formation(R)-alpha-methylbenzylamine, triethylamineToluene41%N/A[5]
Isolation of (S)-enantiomerHydrochloric acidWater90%Enantiomerically pure[5]

Table 2: Oxidation of (S)-2-(2-oxopyrrolidin-1-yl)butanol

Oxidizing SystemSolventYieldPurityReference
KMnO₄, KOH, TBABDichloromethane/Water76%>99%[6]
RuO₂ (catalytic), NaOClAqueous NaHCO₃64.8%91.9%[3][4]

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic this compound

This protocol is adapted from the procedure described by ChemicalBook.[5]

  • Suspension: Suspend racemic this compound (1.75 mol) in toluene (1 L).

  • Addition of Resolving Agent: To the suspension, add a solution of (R)-alpha-methylbenzylamine (106 g) and triethylamine (89 g) in toluene (100 ml).

  • Dissolution and Crystallization: Heat the mixture until a complete solution is obtained. Cool the solution to room temperature and stir for 3 hours to allow for the crystallization of the diastereomeric salt.

  • Isolation of Diastereomeric Salt: Filter the solid and rinse with toluene (300 ml) to obtain the (S)-acid-(R)-amine salt. The reported yield for this step is 41% after recrystallization from toluene.

  • Liberation of the (S)-enantiomer: Treat the isolated diastereomeric salt with a hydrochloric acid solution.

  • Isolation of Pure (S)-enantiomer: Isolate the precipitated (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid. The reported yield for this step is 90%.

Protocol 2: Oxidation of (S)-2-(2-oxopyrrolidin-1-yl)butanol using Potassium Permanganate

This protocol is based on a method described by Organic Spectroscopy International.[6]

  • Reaction Setup: Dissolve potassium hydroxide (0.017 mol) in water (18.0 ml). In a separate flask, dissolve (S)-2-(2-oxopyrrolidin-1-yl)butanol (0.0063 mol) and tetra-n-butyl ammonium bromide (0.0062 mol) in methylene chloride (10 ml).

  • Addition of Oxidant: Add the potassium permanganate (0.094 mol) to the mixture of the alcohol and phase transfer catalyst.

  • Reaction Monitoring: Monitor the reaction for completion.

  • Workup: After the reaction is complete, filter the mixture through a celite bed and wash with water (10.0 ml).

  • Acidification: Adjust the pH of the aqueous layer to 3 using hydrochloric acid.

  • Extraction: Add sodium phosphate and toluene, then extract the aqueous layer with dichloromethane (5 x 25 ml).

  • Isolation: Dry the combined organic layers with sodium sulfate, and concentrate under reduced pressure. The residue can be further purified by stirring with cold toluene followed by filtration to afford the pure product. The reported yield for this process is 76%.

Visualized Workflows

General Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_final Final Product start Starting Materials (e.g., Racemic Acid or Chiral Alcohol) reaction Chemical Transformation (Resolution or Oxidation) start->reaction workup Aqueous Workup (e.g., pH adjustment, extraction) reaction->workup isolation Crude Product Isolation (e.g., concentration) workup->isolation purification Purification (e.g., Recrystallization) isolation->purification analysis Purity & Yield Analysis (e.g., HPLC, NMR) purification->analysis final_product (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid analysis->final_product

Caption: General workflow for the synthesis and purification of the target compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_purity Analyze Crude Purity (Presence of side products?) start->check_purity check_workup Review Isolation Procedure (e.g., extraction efficiency) start->check_workup optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) check_reaction->optimize_reaction Incomplete change_reagents Change Reagents/Method (e.g., different oxidant) check_purity->change_reagents Major Side Products optimize_resolution Optimize Resolution/Crystallization check_purity->optimize_resolution Racemic Mixture improve_workup Refine Workup/Purification check_workup->improve_workup Product Loss

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Overcoming Challenges in the Purification of Levetiracetam and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of Levetiracetam and its key intermediates.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found during Levetiracetam synthesis?

A1: Impurities in Levetiracetam are typically classified into three main categories:

  • Organic Impurities: These are compounds that are structurally similar to Levetiracetam and can originate from the synthetic process or degradation.[1][2] They include process-related substances and degradation products.[2] Common examples are the (R)-enantiomer of Levetiracetam, unreacted starting materials, and byproducts from side reactions. Degradation can be caused by exposure to environmental factors such as heat, light, or moisture.[1]

  • Inorganic Impurities: These can include reagents, catalysts, and salts that are not completely removed during the work-up and purification stages.

  • Residual Solvents: These are trace amounts of solvents used during the synthesis or purification process that remain in the final active pharmaceutical ingredient (API).[1][]

Q2: Why is the control of chiral purity essential for Levetiracetam?

A2: The therapeutic effect of Levetiracetam is stereospecific, meaning only one of the enantiomers, the (S)-enantiomer, is pharmacologically active in treating epilepsy.[4] The other enantiomer, the (R)-form, is considered an impurity. It is crucial to control the chiral purity to ensure the drug's efficacy and safety, as the inactive enantiomer could have different pharmacological effects or contribute to side effects.[4] Regulatory authorities enforce strict limits on the enantiomeric purity of chiral drugs.

Q3: What are the main intermediates in Levetiracetam synthesis and their associated purification challenges?

A3: Two of the primary intermediates in common synthetic routes for Levetiracetam are (S)-2-aminobutanamide (S-ABA) and (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid (S-EOPAA).[4]

  • (S)-2-aminobutanamide (S-ABA): The main purification challenge for S-ABA is the effective removal of the unwanted (R)-enantiomer. This is typically accomplished by resolving a racemic mixture, often through the formation of diastereomeric salts using a chiral resolving agent such as L-tartaric acid.[5] The success of the resolution and the subsequent removal of the resolving agent are critical steps in the purification process.

  • (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid (S-EOPAA): As with S-ABA, achieving a high level of enantiomeric purity is the primary challenge in the purification of S-EOPAA.[6] Crystallization is a common method for purification, and the selection of an appropriate solvent is vital for the selective crystallization of the desired (S)-enantiomer.[6]

Section 2: Troubleshooting Guides

Problem 1: Low Yield During the Crystallization of Levetiracetam
Possible CauseSuggested Solution
Inappropriate Solvent System The choice of solvent is crucial for efficient crystallization. Acetone is a frequently used solvent for Levetiracetam purification.[7] Solvent mixtures, like acetone and ethyl acetate, can also be utilized.[8] It is advisable to experiment with different solvent ratios to optimize the yield.
Suboptimal Crystallization Temperature Lowering the temperature of the solution can enhance the yield by decreasing the solubility of Levetiracetam. A common temperature range for cooling is between 0°C and 15°C.[7][8] It is important to cool the solution gradually, as rapid cooling can lead to the formation of small crystals and the trapping of impurities.
Presence of Crystallization-Inhibiting Impurities High concentrations of impurities can disrupt the formation of the crystal lattice, resulting in reduced yields. It is recommended to perform pre-purification steps, such as treating the solution with activated carbon, to remove color and other impurities prior to crystallization.[7][9]
Incorrect pH Level The pH of the reaction mixture prior to isolation can impact the final yield. Adjusting the pH to a range of approximately 7 to 8.5 before isolating the Levetiracetam has been shown to be beneficial.[10]
Problem 2: High Levels of Impurities in the Final Levetiracetam Product
Impurity TypePossible CauseSuggested Solution
Residual Solvents Insufficient drying of the final product.The product should be dried under vacuum at an appropriate temperature (e.g., 40-45°C) for an adequate amount of time.[10] The selection of the purification solvent can also affect the levels of residual solvents.
(R)-enantiomer (Chiral Impurity) Incomplete resolution of chiral intermediates or racemization occurring during the synthesis.It is essential to ensure the high chiral purity of the starting intermediates ((S)-ABA or (S)-EOPAA). Chiral High-Performance Liquid Chromatography (HPLC) should be used to monitor the enantiomeric purity throughout the synthesis.[11][12] Harsh reaction conditions, such as the use of strong bases or high temperatures, should be avoided as they can lead to racemization.[13]
Process-Related Impurities (e.g., unreacted intermediates) Incomplete chemical reaction or insufficient purification.Reaction conditions should be optimized to ensure the complete conversion of starting materials. Recrystallization from suitable solvents like acetone or ethyl acetate can be employed to remove these impurities.[7][8] HPLC methods are useful for detecting and quantifying such impurities.[14]
Degradation Products Exposure of the product to heat, light, or moisture.[1]Levetiracetam and its intermediates should be stored in well-sealed containers, protected from light and moisture, to prevent degradation.[1]

Section 3: Data Presentation

Table 1: Comparison of Levetiracetam Purification Methods
Purification MethodSolvent(s)Achieved Purity (Chemical)Achieved Purity (Chiral)YieldReference
RecrystallizationAcetone99.88%99.92%86.5%[7]
Recrystallization with Activated Carbon & Weak BaseAcetone99.93%99.96%85.5%[7]
RecrystallizationEthyl Acetate99% (crude)99.65% (L-isomer)70%[15]
Purification with Acetic Acid & Activated CarbonOrganic Solvent> 99.5%--[9]
RecrystallizationAcetone and Ethyl Acetate---[8]

Section 4: Experimental Protocols

Protocol 1: Recrystallization of Levetiracetam using Acetone

Objective: To purify crude Levetiracetam to achieve high chemical and chiral purity.

Materials:

  • Crude Levetiracetam

  • Acetone (reagent grade)

  • Activated Carbon

  • Weak base (e.g., sodium bicarbonate)

  • Reaction flask equipped with a reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Crystallization vessel

  • Vacuum oven

Procedure:

  • In a reaction flask, combine the crude Levetiracetam with acetone in a weight ratio of approximately 1:4 (for instance, 20g of crude product in 80g of acetone).[7]

  • Heat the mixture to reflux (around 57°C) while stirring for 30 minutes, or until the solid has completely dissolved.[7]

  • Add activated carbon (e.g., 0.5g) and a weak base such as sodium bicarbonate (e.g., 0.2g) to the solution.[7]

  • Continue refluxing for 1 hour to facilitate decolorization and the removal of acidic impurities.[7]

  • Perform a hot filtration of the solution to remove the activated carbon and any other insoluble materials.

  • Transfer the hot filtrate to a crystallization vessel and allow it to cool to 10°C.[7]

  • Let the solution crystallize for a period of 3 hours at 10°C.[7]

  • Collect the resulting crystals by filtration and wash them with a small volume of cold acetone.[7]

  • Dry the purified Levetiracetam crystals in a vacuum oven set at 40°C.[7]

  • Analyze the final product for both chemical and chiral purity using an appropriate HPLC method.

Protocol 2: Chiral HPLC Method for Levetiracetam

Objective: To determine the enantiomeric purity of a Levetiracetam sample.

Instrumentation:

  • A High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or an equivalent amylose-based chiral stationary phase.[12]

  • Mobile Phase: A mixture of hexane and isopropanol in a 90:10 (v/v) ratio.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: 205 nm.[16]

  • Injection Volume: 10 µL.[12]

Procedure:

  • Standard Preparation: Prepare a standard solution of Levetiracetam and a separate solution of the (R)-enantiomer at a known concentration in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the Levetiracetam sample in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Typically, the (R)-enantiomer will elute before the (S)-enantiomer (Levetiracetam).[12]

  • Quantification: Calculate the percentage of the (R)-enantiomer present in the sample by comparing the respective peak areas. The resolution between the enantiomeric peaks should be no less than 7 for accurate quantification.[12]

Section 5: Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Start Starting Materials Reaction Chemical Synthesis Start->Reaction Crude Crude Levetiracetam Reaction->Crude Dissolution Dissolution in Solvent (e.g., Acetone) Crude->Dissolution Treatment Activated Carbon & Weak Base Treatment Dissolution->Treatment Filtration1 Hot Filtration Treatment->Filtration1 Crystallization Cooling & Crystallization Filtration1->Crystallization Filtration2 Filtration & Washing Crystallization->Filtration2 Drying Vacuum Drying Filtration2->Drying QC Purity Analysis (HPLC, Chiral HPLC) Drying->QC Final Pure Levetiracetam QC->Final

Caption: Experimental workflow for the purification of Levetiracetam.

TroubleshootingChiralPurity Start Low Chiral Purity of Levetiracetam Detected Q1 Check Chiral Purity of (S)-2-aminobutanamide (S-ABA) Intermediate Start->Q1 A1_High Purity is High Q1->A1_High Yes A1_Low Purity is Low Q1->A1_Low No Q2 Review Reaction Conditions (Temperature, Base) A1_High->Q2 Action1 Re-purify S-ABA by Diastereomeric Salt Resolution A1_Low->Action1 End Re-run Synthesis and Verify Chiral Purity Action1->End A2_Harsh Harsh Conditions (High Temp / Strong Base) Q2->A2_Harsh Yes A2_Mild Mild Conditions Q2->A2_Mild No Action2 Optimize to Milder Conditions to Prevent Racemization A2_Harsh->Action2 A2_Mild->End Action2->End

Caption: Troubleshooting guide for low chiral purity of Levetiracetam.

SignalingPathways cluster_intermediates Key Intermediates cluster_levetiracetam Levetiracetam Formation SABA (S)-2-aminobutanamide (S-ABA) Intermediate (S)-N-[1-(aminocarbonyl)propyl]- 4-chlorobutanamide SABA->Intermediate Chlorobutyryl 4-chlorobutyryl chloride Chlorobutyryl->Intermediate Cyclization Cyclization Intermediate->Cyclization Levetiracetam Levetiracetam ((S)-alpha-ethyl-2-oxo- 1-pyrrolidine acetamide) Cyclization->Levetiracetam

Caption: Simplified synthetic pathway to Levetiracetam.

References

Optimization of mass spectrometry parameters for Levetiracetam detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for Levetiracetam detection. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial mass spectrometry parameters for Levetiracetam detection?

A1: For initial setup, it is recommended to use a positive electrospray ionization (ESI+) mode. The most commonly reported Multiple Reaction Monitoring (MRM) transitions for Levetiracetam are m/z 171.1 > 126.1 and 171.1 > 154.1.[1][2] A stable isotope-labeled internal standard (IS), such as Levetiracetam-d6, is highly recommended to compensate for matrix effects and variability in sample preparation.[3]

Q2: Which sample preparation technique is most suitable for Levetiracetam analysis in plasma or serum?

A2: The choice of sample preparation method depends on the desired level of cleanliness and throughput.

  • Protein Precipitation (PP): This is the simplest and fastest method, often using acetonitrile.[1][4] It is suitable for high-throughput analysis but may result in more significant matrix effects.[5][6]

  • Solid-Phase Extraction (SPE): SPE provides cleaner extracts, minimizing matrix effects.[2][7] Polymer-based, hydrophilic-lipophilic balanced (HLB) cartridges are effective for extracting Levetiracetam.[7]

  • Liquid-Liquid Extraction (LLE): LLE is another option for sample cleanup.[8]

Q3: What are the common causes of ion suppression in Levetiracetam analysis?

A3: Ion suppression is a frequent issue in LC-MS/MS analysis of biological samples and can lead to inaccurate quantification.[9][10] Common causes include:

  • Co-elution of endogenous matrix components like phospholipids.[3]

  • High concentrations of salts or other non-volatile components in the sample.[10]

  • Interactions between the analyte and metal surfaces in the HPLC column, which can be mitigated by using metal-free columns.[11]

Q4: How can I troubleshoot poor peak shape for Levetiracetam?

A4: Poor peak shape can be caused by several factors. Consider the following troubleshooting steps:

  • Optimize Mobile Phase: Ensure the mobile phase composition is appropriate. The addition of modifiers like formic acid or ammonium acetate can improve peak shape.[3]

  • Check Column Integrity: The analytical column may be degraded or clogged. Flushing or replacing the column might be necessary.

  • Sample Solvent Effects: Ensure the sample solvent is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.

Q5: My Levetiracetam signal is low or absent. What should I check?

A5: If you are experiencing low or no signal for Levetiracetam, follow this checklist:

  • Confirm Instrument Settings: Double-check the MS parameters, including the MRM transitions, collision energy, and ion source settings (e.g., temperature, gas flows).[12]

  • Verify Sample Preparation: Ensure that the sample preparation was performed correctly and that no steps were missed.

  • Check for Ion Suppression: Infuse a solution of Levetiracetam post-column while injecting a blank matrix sample to identify regions of ion suppression.[9]

  • Assess Analyte Stability: Levetiracetam is generally stable, but confirm its stability under your specific storage and sample processing conditions.[2]

  • Tune the Mass Spectrometer: Perform a system tune to ensure the instrument is functioning optimally.[12]

Troubleshooting Guides

Guide 1: High Variability in Results

Problem: You are observing high variability (%CV > 15%) in your quality control (QC) samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Review your sample preparation protocol for consistency. Ensure accurate pipetting and vortexing at each step. If using SPE, check for cartridge variability.
Matrix Effects Significant ion suppression or enhancement can vary between samples. Use a stable isotope-labeled internal standard (e.g., Levetiracetam-d6) to compensate for these effects.[3] Consider a more rigorous sample cleanup method like SPE.[7]
Instrument Instability Check the stability of the LC pump flow rate and the MS spray. Monitor the signal of the internal standard; high variability in the IS signal points to instrument instability or inconsistent matrix effects.
Carryover Inject a blank sample after a high concentration sample to check for carryover. If observed, optimize the autosampler wash method.[8]
Guide 2: Co-elution with Metabolites

Problem: You suspect interference from Levetiracetam's carboxylic acid metabolite (UCB L057), which can have a similar fragmentation pattern.[1]

Solution Workflow:

Coelution_Workflow cluster_0 Problem Identification cluster_1 Chromatographic Optimization cluster_2 Mass Spectrometry Optimization cluster_3 Resolution start Suspected interference from metabolite step1 Modify LC gradient to improve separation start->step1 step2 Evaluate different column chemistry (e.g., different C18 phases) step1->step2 step3 Select a unique MRM transition for Levetiracetam (e.g., 171.1 > 154.1) if not already in use step2->step3 end Interference Resolved step3->end

Caption: Workflow for resolving metabolite co-elution.

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile
  • To 50 µL of plasma or serum sample in a microcentrifuge tube, add a working solution of the internal standard.

  • Add 450 µL of acetonitrile.[1]

  • Vortex the mixture for 30 seconds to precipitate the proteins.[1][4]

  • Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes.[1][4]

  • Transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis. A dilution of the supernatant with water may be necessary depending on the LC conditions.[1]

Protocol 2: Solid-Phase Extraction (SPE)
  • Condition an SPE cartridge (e.g., polymer-based, hydrophilic-lipophilic balanced) according to the manufacturer's instructions.

  • Load the pre-treated plasma or serum sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the Levetiracetam and internal standard from the cartridge using an appropriate elution solvent (e.g., methanol).

  • The eluate can be evaporated and reconstituted in the mobile phase or injected directly.[7]

Data Presentation

Table 1: Example LC-MS/MS Parameters for Levetiracetam Detection
ParameterSettingReference
Ionization Mode ESI Positive[2]
Precursor Ion (m/z) 171.1[1]
Product Ions (m/z) 154.1, 126.1[1]
Internal Standard Levetiracetam-d6[3]
IS MRM Transition Varies (e.g., 177.1 > 132.1)N/A
Declustering Potential (DP) 18 V[1]
Collision Energy (CE) 11 V (for m/z 154.1)[1]
Column C18 (e.g., 2.1 x 100 mm, 3.5 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.5 mL/min[1]

Note: These are example parameters and should be optimized for your specific instrument and application.

Table 2: Method Validation Acceptance Criteria
ParameterAcceptance CriteriaReference
Linearity (r²) ≥ 0.99[7]
Intra- and Inter-assay Precision (%CV) < 15% (< 20% at LLOQ)[1][7]
Intra- and Inter-assay Accuracy (%Bias) Within ±15% (±20% at LLOQ)[1][7]
Recovery Consistent, precise, and reproducible[1]
Matrix Effect Should be assessed and minimized[3]

Visualizations

General Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Systematic Investigation cluster_3 Resolution start Poor Analytical Result (e.g., low sensitivity, high variability) check_lc Verify LC Conditions (mobile phase, column, flow rate) start->check_lc check_ms Verify MS Parameters (tuning, MRM transitions, source conditions) start->check_ms check_sample Review Sample Preparation and Handling start->check_sample investigate_is Analyze Internal Standard Performance check_lc->investigate_is check_ms->investigate_is investigate_matrix Assess Matrix Effects (Ion Suppression/Enhancement) check_sample->investigate_matrix investigate_is->investigate_matrix investigate_carryover Check for Carryover investigate_matrix->investigate_carryover end Optimized Method investigate_carryover->end

Caption: A systematic workflow for troubleshooting LC-MS/MS issues.

References

Addressing stability and degradation issues of "2-(2-oxopyrrolidin-1-yl)butanoic acid" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levetiracetam solutions. The information addresses common stability and degradation issues encountered during experimental procedures.

Clarification of Nomenclature: The topic of this guide is the stability of Levetiracetam, the active pharmaceutical ingredient. The compound "2-(2-oxopyrrolidin-1-yl)butanoic acid" is the primary degradation product of Levetiracetam, formed through the hydrolysis of its amide group. Throughout this guide, "Levetiracetam" refers to the active drug, and its degradation will be discussed in the context of the formation of this acidic impurity.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Levetiracetam in solution?

A1: The primary degradation pathway for Levetiracetam in aqueous solutions is the hydrolysis of the terminal amide group, which results in the formation of its corresponding carboxylic acid, this compound.[1][2] This reaction is significantly influenced by pH and temperature.

Q2: What are the optimal storage conditions for Levetiracetam oral solutions?

A2: Commercial Levetiracetam oral solutions (100 mg/mL) have been shown to be stable for up to six months when stored in amber polypropylene oral syringes at both refrigerated (2–8 °C) and room temperature (20–25 °C) conditions.[3][4] During this period, samples remained clear, colorless, and free of visible precipitation or microbial growth, retaining 97%–108% of the initial concentration.[3]

Q3: How do pH and temperature affect the stability of Levetiracetam in solution?

A3: Levetiracetam is susceptible to degradation under both acidic and alkaline conditions, with the rate of degradation increasing with temperature.[1][5] Forced degradation studies show significant degradation in the presence of 0.5 N HCl and 0.5 N NaOH, especially when heated.[3] For instance, a 30-40% degradation was observed after refluxing in 0.1N NaOH for 4 hours.[1]

Q4: Is Levetiracetam sensitive to light or oxidation?

A4: Levetiracetam exhibits some sensitivity to oxidative conditions, with degradation observed in the presence of 3% hydrogen peroxide.[3] However, it is relatively stable under photolytic stress. Studies have shown minimal degradation when exposed to UV light (254 nm and 365 nm) and regular sunlight for over 72 hours.[3]

Troubleshooting Guide

Issue 1: Rapid loss of Levetiracetam concentration in my prepared solution.

Possible Causes and Solutions:

  • Inappropriate pH: Your solution's pH may be too acidic or alkaline, accelerating hydrolysis.

    • Troubleshooting Step: Measure the pH of your solution. If it is outside the near-neutral range, consider using a buffer system to maintain a pH between 5.5 and 7.

  • High Storage Temperature: Elevated temperatures significantly increase the rate of degradation.

    • Troubleshooting Step: Store your Levetiracetam solutions at refrigerated (2–8 °C) or controlled room temperature (20–25 °C). Avoid exposure to high temperatures.

  • Microbial Contamination: Although less common for simple chemical degradation, microbial growth can alter the solution's properties and potentially contribute to degradation.

    • Troubleshooting Step: Ensure sterile preparation techniques and consider adding a suitable preservative if the solution is to be stored for an extended period.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram.

Possible Causes and Solutions:

  • Degradation Products: The new peaks are likely degradation products, primarily this compound.

    • Troubleshooting Step: Confirm the identity of the peak by running a standard of the potential degradation product or by using mass spectrometry (MS) detection. Review your solution's preparation and storage conditions to minimize further degradation.

  • Contamination: The peaks could be from contaminated solvents, glassware, or the sample itself.

    • Troubleshooting Step: Run a blank injection (mobile phase only) to check for solvent contamination. Ensure all glassware is thoroughly cleaned. Prepare a fresh, carefully handled sample.

  • Leachables from Container: If using plastic containers, plasticizers or other compounds may leach into the solution.

    • Troubleshooting Step: Use high-quality, inert containers (e.g., amber glass or polypropylene).[3]

Quantitative Data on Levetiracetam Degradation

The following tables summarize the degradation of Levetiracetam under various stress conditions as reported in forced degradation studies.

Table 1: Degradation of Levetiracetam under Forced Conditions

Stress ConditionConcentration of Stress AgentTemperatureDurationPercent DegradationReference
Acid Hydrolysis0.1 M HClReflux2 hours>70%[5]
Alkaline Hydrolysis0.1 M NaOHReflux2 hours>70%[5]
Alkaline Hydrolysis0.1 M NaOHIncubation24 hours~18%[5]
Alkaline Hydrolysis0.1N NaOHReflux4 hours30-40%[1]
Oxidative3% H₂O₂60°C72 hoursSignificant[3]
Photolytic (UV 254nm, 365nm, Sunlight)N/AAmbient72 hoursNot Significant[3]

Table 2: Long-Term Stability of Levetiracetam Oral Solution (100 mg/mL) in Amber Polypropylene Syringes

Storage TemperatureDurationPercent of Initial Concentration RetainedReference
Refrigerated (2–8 °C)6 months97% - 108%[3]
Room Temperature (20–25 °C)6 months97% - 108%[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of Levetiracetam

This protocol is a composite based on methods described in the literature to induce and analyze the degradation of Levetiracetam.[3][6]

  • Preparation of Stock Solution: Prepare a stock solution of Levetiracetam in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Incubate at 60°C for up to 72 hours.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Incubate at 60°C for up to 72 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂. Store at room temperature for up to 72 hours.

    • Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 72 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (254 nm) and/or sunlight for an extended period (e.g., 72 hours). A control sample should be kept in the dark.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method for Levetiracetam

This protocol is a representative HPLC method for the analysis of Levetiracetam and its degradation products.[3][7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer (e.g., pH 5.5) and acetonitrile in a ratio of approximately 95:5 (v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare standard solutions of Levetiracetam and its primary degradation product, this compound, at known concentrations.

    • Inject the standard solutions to determine their retention times and to generate a calibration curve.

    • Inject the samples from the stability studies.

    • Quantify the amount of Levetiracetam and its degradation product in the samples by comparing their peak areas to the calibration curves.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Levetiracetam Stock Solution prep_stress Prepare Samples under Different Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->prep_stress hplc HPLC Analysis prep_stress->hplc Inject Samples data_acq Data Acquisition hplc->data_acq quant Quantification of Levetiracetam and Degradation Products data_acq->quant report Report Stability Profile quant->report

Caption: Experimental workflow for assessing Levetiracetam stability.

troubleshooting_workflow cluster_investigation Investigation cluster_solution Corrective Actions start Unexpected Degradation or Impurity Peaks Observed check_params Review Experimental Parameters: pH, Temperature, Light Exposure start->check_params check_hplc Check HPLC System Performance: Blank Run, Column Condition start->check_hplc check_reagents Verify Reagent and Solvent Quality start->check_reagents adjust_cond Adjust Storage/Experimental Conditions: Use Buffer, Control Temperature, Protect from Light check_params->adjust_cond optimize_hplc Optimize HPLC Method: New Column, Fresh Mobile Phase check_hplc->optimize_hplc use_high_purity Use High-Purity Reagents and Solvents check_reagents->use_high_purity end Problem Resolved adjust_cond->end Re-analyze optimize_hplc->end Re-analyze use_high_purity->end Re-analyze mechanism_of_action lev Levetiracetam sv2a Synaptic Vesicle Glycoprotein 2A (SV2A) lev->sv2a Binds to gaba Modulation of GABAergic Transmission lev->gaba ca_channel Presynaptic Calcium Channels sv2a->ca_channel Inhibits neurotransmitter Reduced Neurotransmitter Release ca_channel->neurotransmitter

References

Investigating and resolving inconsistent experimental results with Levetiracetam

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Levetiracetam Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to investigate and resolve inconsistent experimental results with Levetiracetam. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Levetiracetam?

A1: Levetiracetam's primary mechanism of action is its stereoselective binding to the synaptic vesicle protein 2A (SV2A).[1][2] SV2A is an integral membrane protein found in the vesicles of almost all synaptic terminals and is believed to be involved in the regulation of vesicle exocytosis.[1] The binding of Levetiracetam to SV2A modulates neurotransmitter release, though the precise downstream effects are still under investigation. This interaction is thought to contribute to its anti-epileptic properties.[1][2]

Q2: Are there other proposed mechanisms of action for Levetiracetam?

A2: Yes, beyond its primary interaction with SV2A, other mechanisms have been proposed that may contribute to Levetiracetam's overall effect. These include the modulation of calcium homeostasis, indirect effects on the GABAergic system, and interaction with AMPA receptors.[2] Some studies suggest it may inhibit N-type calcium channels and reduce the release of excitatory neurotransmitters like glutamate.[3]

Q3: How should Levetiracetam be prepared and stored for experimental use?

A3: Levetiracetam is soluble in water and saline.[4] For in vitro experiments, it can be dissolved in sterile saline (0.9% sodium chloride) or water to create a stock solution.[4] It is recommended to prepare fresh solutions for each experiment to ensure stability and potency.[4] Studies have shown that Levetiracetam suspensions can remain stable for up to 91 days when stored in plastic prescription bottles at either 25°C or 4°C.[5] For intravenous solutions in sodium chloride 0.9%, Levetiracetam is physically and chemically stable for up to 14 days under refrigeration in polypropylene syringes, PVC bags, and polyolefin bags.[6][7]

Q4: What are the common animal models used to study Levetiracetam's efficacy?

A4: Levetiracetam has been evaluated in various rodent models of seizures and epilepsy. It shows potent protection in genetic and kindled animal models and against chemoconvulsants that produce partial epileptic seizures.[2] Notably, it has shown efficacy in the audiogenic seizure model in DBA/2 mice and the pentylenetetrazol (PTZ)-induced kindling model.[8][9] However, it generally lacks anticonvulsant activity against maximal, acute seizures, such as in the maximal electroshock seizure test.[2]

Troubleshooting Guides

In Vitro Experiments

Issue 1: Inconsistent results in cell viability assays.

  • Question: My cell viability results with Levetiracetam are not consistent across experiments. What could be the cause?

  • Answer:

    • Cell Line Variability: Different cell lines may have varying levels of SV2A expression, which is the primary target of Levetiracetam.[2] Inconsistent results could stem from using different cell lines or passage numbers with altered SV2A expression.

    • Drug Concentration and Incubation Time: The effects of Levetiracetam on cell viability can be concentration- and time-dependent. Ensure you are using a consistent concentration range and incubation period based on established literature or your own dose-response curves.

    • Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The choice of assay could influence the outcome. Consider using multiple assays to confirm your findings.

    • Solution Stability: Although generally stable, ensure your Levetiracetam stock solution is properly stored and freshly diluted for each experiment to avoid degradation.[5][6][7]

Issue 2: Variable effects in electrophysiology experiments (e.g., patch clamp).

  • Question: I am observing inconsistent effects of Levetiracetam on neuronal firing and synaptic currents in my patch-clamp recordings. Why might this be happening?

  • Answer:

    • SV2A Expression Levels: The efficacy of Levetiracetam is dependent on the expression of its target, SV2A.[2] Neuronal cultures or brain slices from different regions or developmental stages may have heterogeneous SV2A expression, leading to variable drug responses.

    • Activity-Dependent Effects: Levetiracetam's effect on both excitatory and inhibitory currents can be frequency-dependent, with a more pronounced effect during high-frequency stimulation.[10] Ensure your stimulation protocols are consistent between experiments.

    • Drug Wash-in/Wash-out: Incomplete wash-in or wash-out of the drug can lead to residual effects and variability. Ensure adequate time for the drug to perfuse the tissue and to be cleared.

    • Inhibition of both Excitatory and Inhibitory Currents: Levetiracetam has been shown to reduce both excitatory and inhibitory postsynaptic currents in a frequency-dependent manner.[10] This dual effect can lead to complex and sometimes counterintuitive results on overall network excitability.

In Vivo Experiments (Animal Models)

Issue 3: High variability in anti-seizure efficacy in animal models.

  • Question: The anti-seizure effect of Levetiracetam varies significantly between individual animals in my study. What are the potential reasons?

  • Answer:

    • Pharmacokinetic Variability: Age and co-medication with enzyme-inducing drugs can significantly influence Levetiracetam's plasma levels.[11] Factors such as age, weight, and renal function can lead to inter-individual differences in drug metabolism and clearance.[12][13][14]

    • Animal Model Sensitivity: Levetiracetam's efficacy is model-dependent. It is more effective in chronic and kindled models of epilepsy compared to some acute models.[2][4] Ensure the chosen model is appropriate for studying Levetiracetam's mechanism.

    • Route and Timing of Administration: The route of administration (e.g., i.p., p.o.) and the timing relative to seizure induction can impact drug bioavailability and efficacy.[4] Standardize these parameters across all animals.

    • Development of Tolerance: Some studies suggest that tolerance to Levetiracetam can develop over time with chronic administration, leading to a loss of efficacy.[15]

Issue 4: Unexpected behavioral side effects in treated animals.

  • Question: My animals treated with Levetiracetam are showing unexpected behavioral changes like hyperactivity or aggression. Is this a known issue?

  • Answer:

    • Known Side Effect: Behavioral changes, including hyperactivity and aggression, are recognized as potential side effects of Levetiracetam, particularly in canine studies.[4][16]

    • Dose-Dependence: These effects may be dose-dependent. Consider performing a dose-response study to find a therapeutic window with minimal behavioral side effects.[4]

    • Stress and Environmental Factors: The experimental environment and handling procedures can interact with drug effects. Ensure a low-stress environment and consistent handling to minimize confounding behavioral responses.

    • Documentation: Meticulously document all behavioral changes observed. This information is valuable for interpreting your primary experimental outcomes.[4]

Data Presentation

Table 1: Factors Contributing to Inconsistent Levetiracetam Efficacy

FactorDescriptionPotential Impact on Experimental ResultsMitigation Strategies
SV2A Expression Levetiracetam's primary target; levels can vary between cell types, brain regions, and disease states.High SV2A expression may correlate with better drug response, while low expression can lead to reduced efficacy.[2]Characterize SV2A expression in your experimental model. Use cell lines with stable and known SV2A expression.
Pharmacokinetics Inter-individual differences in absorption, distribution, metabolism, and excretion.Variations in plasma and brain concentrations of Levetiracetam can lead to inconsistent anti-seizure effects.[11][12][13][14]Monitor plasma drug levels if possible. Standardize animal age, weight, and health status. Be aware of potential drug interactions.
Animal Model Different seizure/epilepsy models have varying sensitivity to Levetiracetam.Lack of efficacy may be observed in models of acute seizures (e.g., maximal electroshock).[2]Select animal models where Levetiracetam's efficacy is well-documented (e.g., kindling models).[2]
Drug Stability Improper storage or preparation of Levetiracetam solutions can lead to degradation.Reduced potency of the drug solution will lead to weaker or absent effects.Prepare fresh solutions for each experiment and follow recommended storage conditions.[4][5][6][7]
Tolerance A decrease in drug efficacy with repeated administration.Initial anti-seizure effects may diminish over the course of a chronic study.[15]Be aware of the potential for tolerance in long-term studies and consider it in the experimental design and data interpretation.

Experimental Protocols

Protocol 1: In Vitro SV2A Binding Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for SV2A, using Levetiracetam as a reference.

1. Materials:

  • Rat brain membranes (prepared from cortex or hippocampus)

  • Radioligand: [³H]ucb 30889 (a high-affinity Levetiracetam analog)

  • Unlabeled Levetiracetam (for standard curve)

  • Test compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

2. Procedure:

  • Prepare a dilution series of unlabeled Levetiracetam and the test compound in the binding buffer.

  • In a 96-well plate, add the brain membrane preparation, the radioligand at a fixed concentration (e.g., 1.8 nM), and varying concentrations of either unlabeled Levetiracetam or the test compound.[3]

  • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled Levetiracetam).

  • Incubate the plate at 4°C for 2 hours to reach equilibrium.[3]

  • Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ (concentration of the competitor that inhibits 50% of the specific binding) for both Levetiracetam and the test compound by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation to determine the binding affinity.

Protocol 2: In Vivo Evaluation in a Pentylenetetrazol (PTZ)-Kindling Model

This protocol outlines the use of a PTZ-kindling model in mice to assess the anti-epileptogenic potential of Levetiracetam.

1. Animals:

  • Male Swiss albino mice (or other appropriate strain)

2. Reagents:

  • Pentylenetetrazol (PTZ) solution (e.g., 45 mg/kg in saline)

  • Levetiracetam solution (e.g., 200 mg/kg in saline)[8]

  • Vehicle (saline)

3. Procedure:

  • Kindling Induction: Administer a subconvulsive dose of PTZ (45 mg/kg, i.p.) to the mice every other day.[8]

  • Seizure Scoring: Immediately after each PTZ injection, observe the mice for 30 minutes and score the seizure severity based on a standardized scale (e.g., Racine scale).

  • Treatment: Once the animals are fully kindled (consistently exhibiting tonic-clonic seizures), divide them into treatment and control groups. Administer Levetiracetam (200 mg/kg, i.p.) or vehicle to the respective groups 30 minutes before each subsequent PTZ injection.[8]

  • Continue Monitoring: Continue the PTZ injections and seizure scoring for a predetermined period to evaluate the effect of Levetiracetam on seizure severity and frequency.

4. Data Analysis:

  • Compare the mean seizure scores between the Levetiracetam-treated and vehicle-treated groups over time using appropriate statistical tests (e.g., two-way ANOVA).

  • Analyze the percentage of animals in each group that exhibit generalized tonic-clonic seizures.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron LEV Levetiracetam SV2A SV2A LEV->SV2A Binds to Vesicle Synaptic Vesicle NT_Release Neurotransmitter Release Vesicle->NT_Release Modulates Receptor Neurotransmitter Receptor NT_Release->Receptor Activates Postsynaptic_Effect Reduced Excitability Receptor->Postsynaptic_Effect

Caption: Levetiracetam's primary mechanism of action at the presynaptic terminal.

Troubleshooting_Workflow Start Inconsistent Experimental Results with Levetiracetam Check_Drug Verify Drug Preparation and Stability Start->Check_Drug Check_Model Assess Experimental Model (In Vitro / In Vivo) Start->Check_Model Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Drug->Check_Model No Solution_Issue Solution expired or improperly stored? Check_Drug->Solution_Issue Yes SV2A_Issue Variable SV2A expression? Check_Model->SV2A_Issue In Vitro PK_Issue Pharmacokinetic variability? Check_Model->PK_Issue In Vivo Check_Protocol->Start No (Re-evaluate) Dose_Issue Inconsistent dosing or timing? Check_Protocol->Dose_Issue Yes Remake_Solution Prepare fresh solution Solution_Issue->Remake_Solution Characterize_SV2A Characterize SV2A levels SV2A_Issue->Characterize_SV2A Standardize_Animals Standardize animal population PK_Issue->Standardize_Animals Standardize_Protocol Standardize protocol Dose_Issue->Standardize_Protocol

Caption: A logical workflow for troubleshooting inconsistent Levetiracetam results.

References

Technical Support Center: Enantiomeric Separation of (S)- and (R)-2-(2-oxopyrrolidin-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enantiomeric separation of (S)- and (R)-2-(2-oxopyrrolidin-1-yl)butanoic acid, the active pharmaceutical ingredient Levetiracetam and its enantiomer.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the enantiomeric separation of (S)- and (R)-2-(2-oxopyrrolidin-1-yl)butanoic acid?

A1: The most common and effective techniques for separating the enantiomers of 2-(2-oxopyrrolidin-1-yl)butanoic acid are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), Supercritical Fluid Chromatography (SFC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrochromatography (CEC).[1][2][3][4][5][6] HPLC is particularly prevalent due to its versatility and the wide range of available chiral columns.

Q2: Which type of chiral stationary phase (CSP) is most effective for the HPLC separation of these enantiomers?

A2: Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives, have demonstrated excellent efficacy. Columns such as Chiralpak® AD-H, Chiralpak® AS-H, and Chiralpak® AD RH are frequently cited for achieving baseline separation.[7][1][8] Additionally, protein-based columns like the chiral-α1-acid glycoprotein (AGP) column have also been used successfully.[2]

Q3: What is the importance of separating the (S)- and (R)-enantiomers?

A3: The biological activity of Levetiracetam is specific to the (S)-enantiomer.[9] The (R)-enantiomer is considered an impurity.[1] Regulatory authorities require the quantification of the enantiomeric impurity to ensure the safety and efficacy of the final drug product.[2][9] Therefore, a reliable enantioselective analytical method is crucial for quality control in pharmaceutical manufacturing.

Q4: Can I use a non-chiral column for this separation?

A4: No, a standard (achiral) column like a C18 column cannot separate enantiomers.[10] Enantiomers have identical physical and chemical properties in an achiral environment.[6] To achieve separation, a chiral selector is necessary, which can be either a chiral stationary phase (direct method) or a chiral additive in the mobile phase (indirect method).[11] The use of a CSP is the more common and direct approach.[11]

Troubleshooting Guides

Issue 1: Poor or No Separation of Enantiomers

Possible Cause 1: Incorrect Chiral Stationary Phase (CSP)

  • Solution: The choice of CSP is critical for chiral separations.[12] If you are not observing separation, ensure you are using a recommended column for this specific compound, such as an amylose-based or cellulose-based CSP.[7][1] Different enantiomers interact differently with various CSPs, so a column that works for one compound may not work for another.

Possible Cause 2: Inappropriate Mobile Phase Composition

  • Solution: The mobile phase composition significantly impacts selectivity. For normal-phase HPLC on columns like Chiralpak AD-H, a mobile phase of hexane and an alcohol (e.g., isopropanol) is common.[1] The ratio of these solvents is critical; adjusting the percentage of the alcohol modifier can dramatically affect the resolution.[13] For reversed-phase systems on columns like Chiralpak-AD RH, a mixture of water and acetonitrile is typically used.[7] Experiment with slight variations in the mobile phase composition to optimize your separation.

Possible Cause 3: Column Contamination or Degradation

  • Solution: Chiral columns can be sensitive to contamination.[14] If the column has been used with other analytes or mobile phases, it may be contaminated. Flush the column with an appropriate solvent (refer to the manufacturer's instructions). If performance does not improve, the column may be degraded and require replacement. Always dedicate a column to a specific chiral separation if possible.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause 1: Sample Overload

  • Solution: Injecting too much sample can lead to broad and asymmetric peaks. Reduce the concentration of your sample or the injection volume.

Possible Cause 2: Inappropriate Sample Solvent

  • Solution: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase itself. If a stronger solvent is used, it can cause peak distortion.

Possible Cause 3: Secondary Interactions with the Stationary Phase

  • Solution: For acidic or basic analytes, adding a small amount of an acidic or basic modifier to the mobile phase can improve peak shape. For example, a small percentage of trifluoroacetic acid (TFA) or diethylamine (DEA) is sometimes added in normal-phase separations.[15]

Issue 3: Irreproducible Retention Times

Possible Cause 1: Unstable Column Temperature

  • Solution: Temperature fluctuations can affect retention times. Use a column oven to maintain a constant and controlled temperature.[2]

Possible Cause 2: Insufficient Column Equilibration

  • Solution: Chiral separations, especially in normal-phase mode, can require long equilibration times.[12] Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This can take a significant amount of time, sometimes several hours.

Possible Cause 3: Changes in Mobile Phase Composition

  • Solution: If using a multi-component mobile phase, ensure it is well-mixed and that there is no selective evaporation of one of the components. Prepare fresh mobile phase daily.

Experimental Protocols

Protocol 1: Normal-Phase HPLC Method
  • Objective: To separate (S)- and (R)-2-(2-oxopyrrolidin-1-yl)butanoic acid using a normal-phase HPLC method.

  • Instrumentation:

    • High-Performance Liquid Chromatograph

    • UV Detector

    • Chiralpak AD-H column (250 x 4.6 mm, 5 µm)[1]

  • Reagents:

    • n-Hexane, HPLC grade

    • Isopropanol (IPA), HPLC grade

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and isopropanol in a 90:10 (v/v) ratio.[1] Degas the mobile phase before use.

    • Sample Preparation: Accurately weigh and dissolve the sample in isopropanol.[1]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min[1]

      • Column Temperature: Ambient

      • Detection Wavelength: 210 nm[15]

      • Injection Volume: 10 µL[1]

    • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The (R)-enantiomer is expected to elute before the (S)-enantiomer.[1]

Protocol 2: Reversed-Phase HPLC Method
  • Objective: To separate (S)- and (R)-2-(2-oxopyrrolidin-1-yl)butanoic acid using a reversed-phase HPLC method.

  • Instrumentation:

    • High-Performance Liquid Chromatograph

    • UV Detector

    • Chiralpak-AD RH column (150 x 4.6 mm, 5 µm)[7]

  • Reagents:

    • Water, HPLC grade

    • Acetonitrile, HPLC grade

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of water and acetonitrile in an 80:20 (v/v) ratio.[7] Degas the mobile phase.

    • Sample Preparation: Dissolve the sample in the mobile phase.

    • Chromatographic Conditions:

      • Flow Rate: 0.5 mL/min[7]

      • Column Temperature: Ambient

      • Detection Wavelength: 210 nm

      • Injection Volume: 5 µL[7]

    • Analysis: Equilibrate the column and inject the sample. Monitor the separation.

Data Presentation

Table 1: Summary of HPLC Methods for Enantiomeric Separation

ParameterMethod 1 (Normal Phase)[1]Method 2 (Reversed Phase)[7]Method 3 (Reversed Phase)[2]
Column Chiralpak AD-H (250x4.6mm, 5µm)Chiralpak-AD RH (150x4.6mm, 5µm)Chiral-α1-acid glycoprotein (AGP) (150x4.0mm, 5µm)
Mobile Phase Hexane:Isopropanol (90:10, v/v)Water:Acetonitrile (80:20, v/v)Phosphate buffer (pH 7)
Flow Rate 1.0 mL/min0.5 mL/min0.7 mL/min
Detection UV at 210 nmNot specified, likely UVUV at 210 nm
Resolution (Rs) > 7> 1.5~5
Run Time < 15 min8 min< 5 min
LOD of (R)-enantiomer 900 ng/mL40 ng/mL0.1 µg/mL
LOQ of (R)-enantiomer 2250 ng/mL120 ng/mL0.4 µg/mL

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Injection Sample Injection Sample->Injection MobilePhase Mobile Phase Preparation & Degassing Equilibration Column Equilibration MobilePhase->Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of Enantiomers Integration->Quantification Troubleshooting_Logic Start Problem: Poor or No Separation CheckColumn Is the correct CSP being used? Start->CheckColumn CheckMobilePhase Is the mobile phase composition optimal? CheckColumn->CheckMobilePhase Yes SelectColumn Action: Select a recommended CSP (e.g., Chiralpak AD-H) CheckColumn->SelectColumn No CheckEquilibration Is the column fully equilibrated? CheckMobilePhase->CheckEquilibration Yes OptimizeMobilePhase Action: Adjust mobile phase ratio (e.g., % IPA) CheckMobilePhase->OptimizeMobilePhase No CheckTemp Is the temperature stable? CheckEquilibration->CheckTemp Yes EquilibrateLonger Action: Increase equilibration time CheckEquilibration->EquilibrateLonger No UseColumnOven Action: Use a column oven for temperature control CheckTemp->UseColumnOven No Success Resolution Achieved CheckTemp->Success Yes SelectColumn->CheckMobilePhase OptimizeMobilePhase->CheckEquilibration EquilibrateLonger->CheckTemp UseColumnOven->Success

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Determination of 2-(2-oxopyrrolidin-1-yl)butanoic acid (Brivaracetam)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel analytical method for the determination of 2-(2-oxopyrrolidin-1-yl)butanoic acid, a key intermediate and the primary metabolite of the anti-epileptic drug Brivaracetam, against established analytical techniques. The objective is to offer a clear, data-driven overview to aid in the selection of the most appropriate method for specific research, quality control, or clinical applications.

Introduction to Analytical Methods for Brivaracetam

The accurate quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing.[1][2] A variety of analytical methods have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prevalent.[1][2] This guide will focus on a comparison between a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method and a conventional Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Comparative Performance Data

The following tables summarize the key performance parameters of the novel UHPLC-MS/MS method and a representative established RP-HPLC method.

Table 1: Chromatographic Conditions and Performance

ParameterNovel UHPLC-MS/MS MethodEstablished RP-HPLC Method
Column Unisol C18 (4.6 x 100 mm, 5µm)[3]Symmetry ODS (C18) RP Column (250 mm x 4.6 mm, 5µm)[4]
Mobile Phase 0.1% Formic acid in water/acetonitrile (20/80 V/V)[3]Water:Methanol (20:80% v/v)[4]
Flow Rate 1.0 mL/min[3]1.0 mL/min[4]
Detection MS/MS (MRM)[3]UV at 284 nm[4]
Run Time 2.2 min[3]Not explicitly stated, but typically longer than UHPLC
Internal Standard Brivaracetam-d7[3]Not specified[4]

Table 2: Method Validation Parameters

ParameterNovel UHPLC-MS/MS MethodEstablished RP-HPLC Method
Linearity Range 20.000 - 4000.000 ng/mL[3]60 - 140 mcg/mL[4]
Correlation Coefficient (r²) > 0.99 (Implied)0.9995[4]
Accuracy (% Recovery) <15% deviation for QC samples[3]Good percentage recovery[4]
Precision (%RSD) <15% for intra- and inter-assay[3]< 2.0% RSD for assay determination[5]
Limit of Detection (LOD) Not explicitly stated, but high sensitivity is claimed[3]0.07 µg/mL[4]
Limit of Quantification (LOQ) 20.000 ng/mL[3]0.21 µg/mL[4]

Experimental Protocols

Novel UHPLC-MS/MS Method

This method is designed for the highly sensitive quantification of Brivaracetam in human plasma.

1. Sample Preparation:

  • A simple liquid-liquid extraction is performed on 50 µL of plasma using ethyl acetate as the extraction solvent.[3]

  • Brivaracetam-d7 is utilized as the internal standard.[3]

2. Chromatographic Conditions:

  • Instrument: UHPLC system coupled with a tandem mass spectrometer.

  • Column: Unisol C18 (4.6 x 100 mm, 5µm).[3]

  • Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in water and acetonitrile in a 20:80 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Total Run Time: 2.2 minutes.[3]

3. Mass Spectrometric Detection:

  • Ionization Mode: Positive ion mode.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

  • MRM Transitions:

    • Brivaracetam: m/z 213.100 → 168.100[3]

    • Brivaracetam-d7 (Internal Standard): m/z 220.000 → 175.100[3]

Established RP-HPLC Method

This method is suitable for the estimation of Brivaracetam in bulk and pharmaceutical tablet formulations.[4]

1. Preparation of Solutions:

  • Mobile Phase: A mixture of HPLC grade water and methanol in a 20:80 (v/v) ratio is prepared, degassed in an ultrasonic water bath for 15 minutes, and filtered through a 0.45 µm filter.[4]

  • Standard Solution: Accurately weigh and transfer 10 mg of Brivaracetam working standard into a 10 mL volumetric flask. Add about 7 mL of the diluent (mobile phase), sonicate to dissolve, and make up the volume to the mark. Further, pipette 1 mL of this stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.[4]

  • Sample Solution (from tablets): Take the average weight of the tablets and crush them. Weigh a quantity of the powder equivalent to 10 mg of Brivaracetam into a 10 mL volumetric flask. Add about 7 mL of the diluent, sonicate to dissolve, and make up the volume. Further, pipette 1 mL of this stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.[4]

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: Symmetry ODS (C18) RP Column, 250 mm x 4.6 mm, 5µm.[4]

  • Mobile Phase: Isocratic elution with a mixture of water and methanol (20:80% v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 284 nm.[4]

Visualizations

The following diagrams illustrate the workflow of analytical method validation and a logical comparison of the two methods.

AnalyticalMethodValidation cluster_planning Planning & Development cluster_validation Validation Parameters cluster_application Application define_analyte Define Analyte & Matrix select_method Select Method (HPLC, LC-MS) define_analyte->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity & Range develop_protocol->linearity accuracy Accuracy develop_protocol->accuracy precision Precision (Repeatability & Intermediate) develop_protocol->precision lod_loq LOD & LOQ develop_protocol->lod_loq robustness Robustness develop_protocol->robustness routine_analysis Routine Analysis specificity->routine_analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis lod_loq->routine_analysis robustness->routine_analysis quality_control Quality Control routine_analysis->quality_control

Caption: Workflow of a typical analytical method validation process.

MethodComparison cluster_novel Novel UHPLC-MS/MS Method cluster_established Established RP-HPLC Method novel_adv Advantages: - High Sensitivity (low LOQ) - High Specificity (MS detection) - Fast Run Time (2.2 min) - Requires small sample volume novel_disadv Disadvantages: - Higher equipment cost - More complex operation - Potential for matrix effects est_adv Advantages: - Lower equipment cost - Simpler operation - Robust and widely available est_disadv Disadvantages: - Lower sensitivity (higher LOD/LOQ) - Potential for interference (UV detection) - Longer run times title Comparison of Analytical Methods for Brivaracetam

Caption: Logical comparison of the novel vs. established analytical methods.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Leve­tiracetam

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Levetiracetam is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a side-by-side look at their experimental protocols and performance data to aid in selecting the most suitable method for your specific analytical needs.

Levetiracetam is a widely used second-generation anti-epileptic drug.[1][2] Its favorable pharmacokinetic properties, including high bioavailability and minimal protein binding, make it a mainstay in the treatment of various seizure types.[3] However, therapeutic drug monitoring is often necessary in specific patient populations, such as those with renal impairment, pregnant women, and children, to ensure optimal dosing and minimize toxicity.[4] This necessitates the use of robust and reliable analytical methods for its quantification in biological matrices.

Methodology Showdown: HPLC vs. LC-MS/MS

Both HPLC and LC-MS/MS are powerful techniques for the quantification of pharmaceuticals. HPLC with UV detection is a widely accessible and cost-effective method, while LC-MS/MS offers superior sensitivity and selectivity. The choice between the two often depends on the required limits of detection, sample matrix complexity, and available instrumentation.

Experimental Protocols

The following tables outline the typical experimental conditions for the analysis of Levetiracetam using both HPLC-UV and LC-MS/MS. These protocols have been compiled from various validated methods reported in the scientific literature.

Table 1: HPLC-UV Method Parameters

ParameterDescription
Chromatographic Column Reversed-phase C18 columns are commonly used.[5]
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.[1][6]
Flow Rate Generally maintained between 1.0 and 1.2 mL/min.[5][6]
Detection UV detection is typically performed at wavelengths ranging from 192 nm to 215 nm.[5][6]
Sample Preparation Protein precipitation with acetonitrile or methanol is a common and simple extraction method.[3][5] Liquid-liquid extraction is also utilized.[4]
Internal Standard Theophylline or caffeine are often employed as internal standards.[4][5]

Table 2: LC-MS/MS Method Parameters

ParameterDescription
Chromatographic Column Reversed-phase C18 columns are frequently used.[3][7]
Mobile Phase A gradient or isocratic elution with a mixture of water and an organic solvent (acetonitrile or methanol), often with additives like formic acid or ammonium acetate, is used.[3][7]
Flow Rate Flow rates are generally lower than in conventional HPLC, often in the range of 0.2 to 0.5 mL/min.[3]
Ionization Electrospray ionization (ESI) in positive ion mode is the most common technique.[3][8]
Mass Detection Detection is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor to product ion transitions for Levetiracetam and the internal standard.[3][8]
Sample Preparation Simple protein precipitation with acetonitrile is a widely adopted method due to its efficiency and compatibility with MS detection.[2][3]
Internal Standard Stable isotope-labeled Levetiracetam (e.g., [2H6]-levetiracetam) is the ideal internal standard, though other compounds like fluconazole have also been used.[2][3]

Performance Characteristics: A Head-to-Head Comparison

The following table summarizes the key performance parameters for both HPLC and LC-MS/MS methods for Levetiracetam quantification, as reported in various studies. This data allows for an objective comparison of their capabilities.

Table 3: Comparison of Method Performance Parameters

ParameterHPLC-UVLC-MS/MS
Linearity Range (µg/mL) 2.5 - 80[4]0.1 - 80[2][7]
Correlation Coefficient (r²) > 0.99[4][5]> 0.99[2][3]
Limit of Detection (LOD) (µg/mL) 0.20 - 0.37[3][4]0.1 - 0.25[3][9]
Limit of Quantification (LOQ) (µg/mL) 0.5 - 1.15[4][9]0.1 - 0.5[2][9]
Precision (%RSD) < 15%[4][5]< 15%[2][8]
Accuracy (% Recovery) 95% - 110%[4]85% - 115%[2][8]
Run Time (minutes) 4 - 15[5][6]2 - 5[3][8]

Workflow and Logic Diagrams

To visually represent the analytical processes, the following diagrams have been generated.

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing Sample Biological Sample (Plasma/Serum) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation (e.g., Acetonitrile) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of Levetiracetam Calibrate->Quantify

Caption: A generalized workflow for the quantification of Levetiracetam in biological samples.

Method_Comparison cluster_HPLC HPLC-UV cluster_LCMS LC-MS/MS Title Method Selection Criteria for Levetiracetam Quantification Cost Lower Cost Accessibility Wider Availability Sensitivity_LCMS High Sensitivity Selectivity High Selectivity Simplicity Simpler Operation Sensitivity_HPLC Moderate Sensitivity Speed Faster Run Times Complexity Higher Complexity Application Analytical Requirement Application->Cost Routine TDM Application->Accessibility Resource-limited settings Application->Sensitivity_LCMS Low concentrations (e.g., pediatric studies) Application->Selectivity Complex matrices Application->Speed High-throughput screening

References

Comparative efficacy of "2-(2-oxopyrrolidin-1-yl)butanoic acid" and its structural analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of Levetiracetam, a widely used anti-epileptic drug (AED), and its key structural analogues, Brivaracetam and Seletracetam. The focus is on their interaction with the primary molecular target, the synaptic vesicle glycoprotein 2A (SV2A), and the resulting anticonvulsant properties. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Levetiracetam, chemically known as (S)-2-(2-oxopyrrolidin-1-yl)butanamide, is a second-generation AED with a unique mechanism of action that distinguishes it from other anticonvulsants.[1] Its primary therapeutic effect is mediated through binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein crucial for the regulation of neurotransmitter release.[2] The success of Levetiracetam has spurred the development of structural analogues with potentially improved pharmacological profiles. This guide will focus on the comparative efficacy of Levetiracetam and two of its most notable analogues: Brivaracetam and Seletracetam.

It is important to note that "2-(2-oxopyrrolidin-1-yl)butanoic acid" is the main metabolite of Levetiracetam (designated as ucb L057) and is considered pharmacologically inactive.[3][4] Therefore, the comparative analysis will focus on the active pharmaceutical ingredients.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for Levetiracetam and its analogues is the modulation of SV2A function.[2] There is a strong correlation between the binding affinity of these compounds to SV2A and their anticonvulsant potency.[5] While the precise downstream effects of SV2A binding are still being fully elucidated, it is understood to modulate presynaptic neurotransmitter release, thereby reducing neuronal hyperexcitability.

Beyond the primary interaction with SV2A, these compounds have been shown to influence other neuronal signaling pathways, particularly those related to calcium homeostasis. Levetiracetam has been reported to inhibit presynaptic P/Q-type and N-type voltage-dependent calcium channels, which contributes to the reduction of glutamate release.[6] Furthermore, it can modulate intracellular calcium levels by inhibiting ryanodine and IP3 receptor-dependent calcium release from the endoplasmic reticulum.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron LEV_BRV_SEL Levetiracetam / Brivaracetam / Seletracetam SV2A SV2A LEV_BRV_SEL->SV2A Binds to Ca_Channels N-type & P/Q-type Ca2+ Channels LEV_BRV_SEL->Ca_Channels Inhibits Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Neurotransmitter_Release Neurotransmitter Release (Reduced) Vesicle->Neurotransmitter_Release Leads to Postsynaptic_Effect Reduced Neuronal Hyperexcitability Neurotransmitter_Release->Postsynaptic_Effect Results in Ca_Influx Ca2+ Influx (Reduced) Ca_Channels->Ca_Influx Mediates Ca_Influx->Neurotransmitter_Release Triggers

Caption: Simplified signaling pathway of Levetiracetam and its analogues.

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data on the binding affinity and anticonvulsant potency of Levetiracetam, Brivaracetam, and Seletracetam.

Table 1: In Vitro SV2A Binding Affinity

CompoundKi (nM)Fold Difference vs. LevetiracetamSpecies/System
Levetiracetam~600-Human SV2A[2]
Brivaracetam~3015-30x higher affinityHuman SV2A[2]
SeletracetamHigh Affinity~10x higher affinityNot specified[7]

Table 2: In Vivo Anticonvulsant Potency in Animal Models

CompoundAnimal ModelED50 (mg/kg, i.p.)
LevetiracetamAudiogenic Seizure-Susceptible Mice30[8]
BrivaracetamAudiogenic Seizure-Susceptible Mice2.4[8]

Table 3: Clinical Efficacy in Adjunctive Therapy for Focal Onset Seizures

CompoundStudy PopulationResponder Rate (≥50% reduction in seizure frequency)
Levetiracetam (1000-2000 mg/day)Adults with refractory epilepsy22.8% - 31.6%[6]
Brivaracetam (50-200 mg/day)Adults with focal epilepsy32.7% - 55.8%[9]
LevetiracetamChildren with new-onset focal epilepsy61% (Complete Response)[10][11]
BrivaracetamChildren with new-onset focal epilepsy87% (Complete Response)[10][11]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are brief overviews of the key experimental protocols used to assess the efficacy of these compounds.

1. Radioligand Binding Assay

This in vitro technique is used to determine the binding affinity of a compound to its target receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with SV2A) Incubation Incubation of Membrane, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]ucb 34714) Radioligand->Incubation Test_Compound Unlabeled Test Compound (LEV, BRV, etc.) Test_Compound->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification IC50_Calc IC50 Calculation Quantification->IC50_Calc Ki_Calc Ki Calculation (Binding Affinity) IC50_Calc->Ki_Calc

Caption: Workflow for a radioligand binding assay.

A typical protocol involves:

  • Membrane Preparation: Brain tissue homogenates containing SV2A are prepared.[12]

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to SV2A and varying concentrations of the unlabeled test compound.[12][13]

  • Separation: The bound radioligand is separated from the free radioligand, usually by rapid filtration.[12][13]

  • Quantification: The amount of radioactivity trapped on the filter is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.[13]

2. Animal Models of Epilepsy

In vivo models are crucial for evaluating the anticonvulsant efficacy of drug candidates.

  • Audiogenic Seizure Model: This model uses mice that are genetically susceptible to seizures induced by a loud auditory stimulus. The efficacy of a compound is determined by its ability to prevent the occurrence of seizures at different doses, from which an ED50 (the dose that protects 50% of the animals) is calculated.[8][14]

  • Kindling Model: This model involves the repeated application of a sub-convulsive electrical or chemical stimulus to a specific brain region, such as the amygdala or hippocampus.[15][16][17][18] This leads to a progressive intensification of seizure activity, eventually resulting in generalized seizures. The model is used to assess the ability of a compound to prevent the development of seizures (anti-epileptogenic effect) or to suppress established seizures.[15][16]

Kindling_Model_Workflow cluster_induction Kindling Induction cluster_testing Drug Testing cluster_outcome Outcome Stimulation Repeated Sub-convulsive Stimulation (Electrical or Chemical) Seizure_Progression Progressive Increase in Seizure Severity Stimulation->Seizure_Progression Fully_Kindled Fully Kindled State (Generalized Seizures) Seizure_Progression->Fully_Kindled Drug_Admin Administration of Test Compound Fully_Kindled->Drug_Admin Stimulation_Post_Drug Stimulation Drug_Admin->Stimulation_Post_Drug Seizure_Assessment Assessment of Seizure Severity and Duration Stimulation_Post_Drug->Seizure_Assessment Efficacy_Determination Determination of Anticonvulsant Efficacy Seizure_Assessment->Efficacy_Determination

Caption: Workflow of the kindling model for epilepsy.

Structure-Activity Relationship

The development of Levetiracetam analogues has provided insights into the structure-activity relationship (SAR) for SV2A ligands. Modifications to the pyrrolidone ring and the side chain have been explored to enhance binding affinity and efficacy. For instance, the introduction of a propyl group at the 4-position of the pyrrolidone ring in Brivaracetam resulted in a significant increase in SV2A affinity compared to Levetiracetam.[19] Further studies have investigated various substitutions on the pyrrolidone and other heterocyclic scaffolds to optimize the pharmacological properties of SV2A ligands.[20][21][22][23][24]

Conclusion

Brivaracetam and Seletracetam, structural analogues of Levetiracetam, exhibit higher binding affinity for the SV2A protein, which generally translates to greater potency in preclinical models of epilepsy.[7][8] Clinical data suggests that Brivaracetam has comparable or potentially superior efficacy to Levetiracetam in certain patient populations, particularly in children with new-onset focal epilepsy.[10][11] However, a meta-analysis in adults with refractory focal seizures suggested Levetiracetam might have slightly higher efficacy with a lower incidence of dizziness.[25][26] The development of these analogues highlights the value of targeting SV2A for the treatment of epilepsy and underscores the potential for further optimization of this class of drugs to improve patient outcomes.

References

A Preclinical Head-to-Head: Levetiracetam vs. Other Major Anti-Epileptic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective preclinical comparison of Levetiracetam (LEV), a cornerstone anti-epileptic drug (AED) with a novel mechanism of action, against other widely used AEDs: its close analog Brivaracetam (BRV), the broad-spectrum agent Valproate (VPA), and the classic sodium channel blocker Carbamazepine (CBZ). The following sections detail their comparative efficacy in established rodent seizure models, supported by quantitative data and detailed experimental methodologies.

Section 1: Mechanisms of Action - A Tale of Different Targets

The therapeutic effects of these AEDs stem from distinct molecular interactions within the central nervous system. While older drugs like Carbamazepine and Valproate target fundamental neuronal excitability pathways, Levetiracetam and Brivaracetam engage a unique presynaptic protein.

Levetiracetam & Brivaracetam: Modulating Neurotransmitter Release via SV2A

Levetiracetam's primary mechanism of action is its specific and high-affinity binding to the synaptic vesicle protein 2A (SV2A).[1] SV2A is a crucial component of the presynaptic terminal, involved in the regulation of neurotransmitter-containing vesicle fusion and exocytosis. By binding to SV2A, Levetiracetam is thought to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability and seizure propagation.[1] This interaction does not directly inhibit or activate specific neurotransmitter systems, contributing to its broad-spectrum efficacy.[1]

Brivaracetam, a chemical analog of Levetiracetam, shares this mechanism but binds to SV2A with a 15- to 30-fold higher affinity.[2] This enhanced affinity and higher lipophilicity contribute to a more rapid brain penetration and greater potency in certain preclinical models compared to Levetiracetam.[1][3]

Levetiracetam_MoA cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal SV Synaptic Vesicle SV2A SV2A Protein NT_Release Neurotransmitter Release SV2A->NT_Release Modulates LEV Levetiracetam LEV->SV2A Binds Receptor Postsynaptic Receptors NT_Release->Receptor Neurotransmitter Membrane Synapse_Space

Caption: Levetiracetam's interaction with the SV2A protein.

Carbamazepine & Valproate: Classic Mechanisms

  • Carbamazepine (CBZ): Primarily functions by blocking voltage-gated sodium channels in their inactivated state. This action limits the repetitive firing of action potentials, thereby reducing the spread of seizure activity.

  • Valproate (VPA): Exhibits a multi-modal mechanism of action. It is known to block voltage-gated sodium channels and T-type calcium channels. Furthermore, it increases the synthesis and inhibits the degradation of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).

Section 2: Preclinical Efficacy in Acute Seizure Models

Acute, electrically or chemically induced seizure models are fundamental tools for initial screening and characterization of AEDs. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests are the most common.

Maximal Electroshock (MES) Seizure Model

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread through neural circuits.[4]

  • Animal Model: Adult male mice (e.g., CF-1 or NMRI strain) or rats (e.g., Sprague-Dawley).

  • Drug Administration: Test compounds are administered via intraperitoneal (i.p.) or oral (p.o.) routes at various doses and at a predetermined time before the stimulus to allow for peak effect.

  • Anesthesia & Electrodes: A drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the animals. Corneal electrodes are then placed on the eyes.

  • Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this tonic extension is absent.

  • Data Analysis: The dose that protects 50% of the animals (ED50) is calculated using probit analysis.

MES_Workflow start Start drug_admin Administer AED or Vehicle (i.p./p.o.) start->drug_admin wait Wait for Time to Peak Effect drug_admin->wait stimulate Apply Corneal Electrical Stimulus (e.g., 50mA, 60Hz, 0.2s) wait->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe endpoint Endpoint: Protected vs. Not Protected observe->endpoint analysis Calculate ED50 (Probit Analysis) endpoint->analysis end End analysis->end

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Levetiracetam displays a unique profile by being largely inactive in the MES model, a key differentiator from classic AEDs.[5][6] In contrast, Brivaracetam demonstrates protective effects.[7]

DrugAnimal ModelED50 (mg/kg, i.p.)Citation(s)
Levetiracetam MouseInactive (>540 mg/kg)[5][6]
Brivaracetam MouseActive (ED50 not specified)[7]
Valproate Mouse~150 - 270[8][9]
Carbamazepine Mouse~9 - 11[8][9]
Note: ED50 values are compiled from different studies and should be compared with caution due to potential variations in experimental protocols.
Pentylenetetrazol (PTZ) Seizure Model

The subcutaneous PTZ test induces clonic seizures and is considered a model for myoclonic and absence seizures. It primarily identifies compounds that can raise the seizure threshold.

  • Animal Model: Adult male mice or rats.

  • Drug Administration: Test compounds are administered (i.p. or p.o.) at various doses prior to PTZ injection.

  • Convulsant Injection: Pentylenetetrazol is dissolved in saline and administered subcutaneously (s.c.) at a dose known to induce clonic seizures in the majority of control animals (e.g., 85 mg/kg).

  • Observation: Animals are placed in individual observation chambers and monitored for a set period (e.g., 30 minutes).

  • Endpoint: The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds. An animal is considered protected if this endpoint is met.

  • Data Analysis: The ED50 is calculated using probit analysis.

PTZ_Workflow start Start drug_admin Administer AED or Vehicle (i.p./p.o.) start->drug_admin wait Wait for Time to Peak Effect drug_admin->wait ptz_inject Administer PTZ (s.c.) wait->ptz_inject observe Observe for Generalized Clonic Seizures (30 min) ptz_inject->observe endpoint Endpoint: Absence of Clonic Seizure >5s observe->endpoint analysis Calculate ED50 (Probit Analysis) endpoint->analysis end End analysis->end

Caption: Experimental workflow for the Pentylenetetrazol (PTZ) test.

Similar to the MES model, Levetiracetam is inactive against maximal PTZ-induced seizures.[5][6] Brivaracetam, however, is active in this model.[7]

DrugAnimal ModelED50 (mg/kg, i.p.)Citation(s)
Levetiracetam MouseInactive (>540 mg/kg)[5][6]
Brivaracetam MouseActive (ED50 not specified)[7]
Valproate Mouse~132[10]
Carbamazepine MouseInactive/Weakly Active
Note: ED50 values are compiled from different studies and should be compared with caution. Carbamazepine is generally ineffective against clonic seizures induced by PTZ.

Section 3: Preclinical Efficacy in a Model of Therapy-Resistant Seizures

The 6 Hz Psychomotor Seizure Model

The 6 Hz model is considered a valuable tool for identifying AEDs effective against therapy-resistant focal seizures.[8] Unlike the MES test, the low-frequency stimulation in this model induces seizures that are resistant to some classic AEDs like phenytoin, but are sensitive to drugs like Levetiracetam.

  • Animal Model: Adult male mice (e.g., NMRI strain).

  • Drug Administration: Test compounds are administered i.p. at various doses at a predetermined time before stimulation.

  • Stimulation: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes. The current intensity can be varied (e.g., 22, 32, or 44 mA) to modulate seizure severity and drug resistance.

  • Observation: Following the stimulation, animals are observed for characteristic behaviors such as a "stun" posture, forelimb clonus, and stereotyped automatic movements.

  • Endpoint: Protection is defined as the absence of these characteristic seizure behaviors.

  • Data Analysis: The ED50 is calculated using probit analysis.

6Hz_Workflow start Start drug_admin Administer AED or Vehicle (i.p.) start->drug_admin wait Wait for Time to Peak Effect drug_admin->wait stimulate Apply Corneal Electrical Stimulus (6Hz, 44mA, 3s) wait->stimulate observe Observe for Characteristic Seizure Behaviors stimulate->observe endpoint Endpoint: Protected vs. Not Protected observe->endpoint analysis Calculate ED50 (Probit Analysis) endpoint->analysis end End analysis->end

Caption: Experimental workflow for the 6 Hz seizure test.

This model highlights the potent activity of SV2A ligands. Brivaracetam demonstrates superior potency compared to all other tested compounds.

DrugAnimal ModelED50 (mg/kg, i.p.)Citation(s)
Levetiracetam Mouse19.2[8]
Brivaracetam Mouse4.4[8]
Valproate Mouse141[8]
Carbamazepine Mouse10.1[8]

Section 4: Summary and Conclusion

The preclinical data reveal distinct profiles for Levetiracetam and its comparators.

FeatureLevetiracetamBrivaracetamValproateCarbamazepine
Primary Mechanism SV2A LigandHigh-Affinity SV2A LigandMulti-modal (Na+, Ca2+, GABA)Na+ Channel Blocker
MES Model Efficacy InactiveActiveActiveActive
PTZ Model Efficacy InactiveActiveActiveInactive
6 Hz Model Efficacy PotentHighly PotentActive (High Dose)Potent

Levetiracetam's profile is unique among AEDs. Its lack of efficacy in acute models like MES and PTZ, combined with its potent activity in models of therapy-resistant focal seizures (6 Hz) and chronic epilepsy (kindling models), suggests a mechanism that selectively targets pathological, "epileptic" brain activity rather than normal neuronal firing.[6]

Brivaracetam retains the potent efficacy of Levetiracetam in the 6 Hz model while also demonstrating a broader spectrum of activity in the acute MES and PTZ models, consistent with its higher affinity for SV2A.[2][7] Carbamazepine and Valproate show more traditional profiles, with efficacy in generalized seizure models like MES, though Valproate has a broader spectrum that also includes PTZ-induced seizures.

This comparative guide underscores the value of a diverse array of preclinical models in differentiating the pharmacological profiles of AEDs. Levetiracetam's distinct preclinical signature predicted its novel clinical utility, and the continued evaluation of new compounds in models like the 6 Hz test remains critical for the development of improved therapies for treatment-resistant epilepsy.

References

A Head-to-Head Showdown: Levetiracetam Versus Newer Generation Antiepileptics in the Scientific Arena

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of comparative studies reveals nuanced differences in efficacy, tolerability, and mechanisms of action between the established antiepileptic drug Levetiracetam and its newer generation counterparts. This guide synthesizes findings from key head-to-head and indirect comparison studies, offering researchers, scientists, and drug development professionals a detailed overview supported by quantitative data and experimental methodologies.

Levetiracetam, a widely prescribed second-generation antiepileptic drug (AED), has long been a cornerstone in the management of epilepsy due to its broad-spectrum efficacy and favorable pharmacokinetic profile.[1][2] However, the quest for improved seizure control and better tolerability has led to the development of newer generation AEDs, including Brivaracetam, Lacosamide, Perampanel, and Eslicarbazepine acetate.[3][4] This report delves into the comparative clinical data of Levetiracetam against these newer agents, providing a critical examination of their performance in head-to-head and indirect treatment comparisons.

Mechanism of Action: A Tale of Two Pathways

The primary mechanism of action for Levetiracetam is its unique binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.[2][5] This distinct pathway sets it apart from many other AEDs.[2] Newer generation drugs, while some share a similar target, often exhibit different binding affinities or engage entirely different molecular pathways.

Brivaracetam, an analog of Levetiracetam, also binds to SV2A but with a 15- to 30-fold higher affinity.[1] Lacosamide, on the other hand, enhances the slow inactivation of voltage-gated sodium channels.[6] Perampanel acts as a selective, non-competitive antagonist of the AMPA receptor, a key player in excitatory neurotransmission.[7] Eslicarbazepine acetate, a prodrug of eslicarbazepine, primarily works by blocking voltage-gated sodium channels.[8]

cluster_lev Levetiracetam & Brivaracetam cluster_other Other Newer Generation AEDs LEV Levetiracetam SV2A SV2A Binding LEV->SV2A BRV Brivaracetam BRV->SV2A Higher Affinity Modulation of\nNeurotransmitter Release Modulation of Neurotransmitter Release SV2A->Modulation of\nNeurotransmitter Release LAC Lacosamide VGSC Voltage-Gated Sodium Channels LAC->VGSC Enhances Slow Inactivation PER Perampanel AMPA AMPA Receptor PER->AMPA Antagonist ESL Eslicarbazepine Acetate ESL->VGSC Blocker Reduced Neuronal\nExcitability Reduced Neuronal Excitability VGSC->Reduced Neuronal\nExcitability Reduced Excitatory\nNeurotransmission Reduced Excitatory Neurotransmission AMPA->Reduced Excitatory\nNeurotransmission

Mechanisms of Action of Levetiracetam and Newer AEDs

Efficacy and Tolerability: A Comparative Analysis

Direct and indirect comparisons have provided valuable insights into the relative efficacy and tolerability of Levetiracetam and newer AEDs. While Levetiracetam remains a potent and effective option, certain newer agents may offer advantages in specific patient populations or in terms of side effect profiles.

Levetiracetam vs. Brivaracetam

Brivaracetam, with its higher affinity for SV2A, was developed with the hypothesis of potentially greater efficacy or a better side-effect profile than Levetiracetam.[1] However, an indirect comparison of 13 randomized controlled trials involving over 3,600 patients found no significant differences in treatment outcomes between the two drugs.[1] Some studies suggest that Brivaracetam may be associated with a lower incidence of behavioral adverse events compared to Levetiracetam.[9][10] In patients who experienced mental health symptoms with Levetiracetam, switching to Brivaracetam has been shown to improve these adverse events.[10][11]

Table 1: Levetiracetam vs. Brivaracetam - Efficacy and Tolerability

Outcome MeasureLevetiracetamBrivaracetamStudy TypeReference
Efficacy
50% Responder RateNo significant differenceNo significant differenceIndirect Comparison[1]
Seizure FreedomNo significant differenceNo significant differenceIndirect Comparison[1]
Tolerability
Overall Adverse EventsNo significant differenceNo significant differenceIndirect Comparison[1]
Behavioral Adverse EventsHigher incidence reported in some studiesLower incidence reported in some studiesNon-randomized studies[9][10][11]
Dizziness-Significantly higher rate at high dosesIndirect Comparison[12]
Levetiracetam vs. Lacosamide

Head-to-head clinical trials comparing Lacosamide with Levetiracetam as monotherapy for new-onset focal epilepsy have suggested that Lacosamide is non-inferior to Levetiracetam in terms of seizure frequency reduction and achieving seizure freedom.[13][14] One randomized controlled trial with 70 patients found that 50% or more seizure reduction was achieved in 87.9% of patients in the Levetiracetam group versus 78.9% in the Lacosamide group, a non-significant difference.[13] Seizure freedom at 6 months was identical in both groups at 43.3%.[13] A retrospective study also showed comparable efficacy and tolerability between the two drugs in elderly patients.[15] However, another study noted that Levetiracetam had a better performance in ensuring night sleep and less interference with emotional stability compared to Lacosamide.[6]

Table 2: Levetiracetam vs. Lacosamide - Efficacy and Tolerability in New-Onset Focal Epilepsy

Outcome MeasureLevetiracetamLacosamideStudy DetailsReference
Efficacy Randomized Controlled Trial (n=70)[13]
≥50% Seizure Reduction87.9%78.9% (p=0.51)
6-Month Seizure Freedom43.3%43.3% (p=1)
Tolerability Retrospective Study[6]
Sleep DisturbanceFewer reportsHigher proportion of patients
Mood Fluctuation~9 cases~12 cases of low mood
Levetiracetam vs. Perampanel

Retrospective studies comparing Perampanel and Levetiracetam as first add-on therapy for uncontrolled secondarily generalized seizures have shown comparable efficacy.[7] However, a higher number of patients withdrew from Levetiracetam due to adverse events at 3- and 12-month follow-ups.[7] It is important to note that both drugs have been associated with psychiatric side effects like irritability, depression, and anxiety.[7] One study found that the incidence of psychiatric disorders was significantly higher with the combination of Levetiracetam and Perampanel (44%) compared to Levetiracetam and Lacosamide (6.8%).[16] Irritability as a side effect has been reported with both drugs, though it may occur in different patient populations and at different dosages.[17]

Table 3: Levetiracetam vs. Perampanel - Efficacy and Tolerability as Add-on Therapy

Outcome MeasureLevetiracetamPerampanelStudy DetailsReference
Efficacy ComparableComparableRetrospective Study (n=41)[7]
Tolerability
Withdrawal due to AEsHigher rateLower rateRetrospective Study (n=41)[7]
Irritability7 out of 98 patients17 out of 98 patientsRetrospective Study (n=98)[17]
Levetiracetam vs. Eslicarbazepine Acetate

An indirect comparison suggested that Eslicarbazepine acetate was not inferior to Levetiracetam in terms of efficacy, but may have a less favorable tolerability profile at high doses.[18] A retrospective observational review found that Eslicarbazepine acetate was well-tolerated and did not produce significant psychiatric and behavioral side effects in patients who had previously discontinued Levetiracetam due to such issues.[19] This suggests that Eslicarbazepine acetate could be a viable alternative for patients who experience behavioral adverse events with Levetiracetam.[19]

Table 4: Levetiracetam vs. Eslicarbazepine Acetate - Efficacy and Tolerability

Outcome MeasureLevetiracetamEslicarbazepine AcetateStudy TypeReference
Efficacy Not inferiorNot inferiorIndirect Comparison[18]
Tolerability
Overall Adverse Events-Higher rates at high dosesIndirect Comparison[18]
Behavioral Adverse EventsRecognized cause of withdrawalWell-tolerated in patients with prior LEV-induced BAEsRetrospective Review[19]

Experimental Protocols: A Glimpse into the Methodology

The findings presented are derived from a variety of study designs, each with its own strengths and limitations. Randomized controlled trials (RCTs) are considered the gold standard for comparing treatments.[20]

G Patient_Population Eligible Patients with Epilepsy Randomization Randomization Patient_Population->Randomization Group_LEV Levetiracetam Group Randomization->Group_LEV Group_NewerAED Newer AED Group (e.g., Lacosamide) Randomization->Group_NewerAED Titration Dose Titration Period Group_LEV->Titration Group_NewerAED->Titration Maintenance Maintenance Period Titration->Maintenance FollowUp Follow-up Assessments Maintenance->FollowUp Outcome_Analysis Outcome Analysis (Efficacy & Tolerability) FollowUp->Outcome_Analysis

Typical Randomized Controlled Trial Workflow

For instance, the head-to-head trial comparing Lacosamide and Levetiracetam in new-onset focal epilepsy was a randomized, controlled study.[13] Patients were enrolled and randomly assigned to receive either Lacosamide or Levetiracetam monotherapy.[13] The primary outcomes were seizure frequency reduction and seizure freedom over a defined period, typically six months.[13] Tolerability was assessed by monitoring and recording adverse events throughout the study.[13]

In contrast, much of the comparative data for other newer AEDs comes from indirect treatment comparisons or retrospective studies.[1][7][18] Indirect comparisons use statistical methods to compare treatments that have not been directly compared in a head-to-head trial, often by using a common comparator (like placebo) from different studies.[18] Retrospective studies analyze existing patient data, which can be valuable for understanding real-world effectiveness but are more susceptible to bias than RCTs.[7]

Conclusion

The landscape of antiepileptic drug therapy is continually evolving. While Levetiracetam remains a highly effective and widely used medication, newer generation AEDs offer valuable alternatives, particularly for patients who experience inadequate seizure control or intolerable side effects with existing treatments. The choice between Levetiracetam and a newer agent requires careful consideration of the individual patient's seizure type, comorbidities, and potential for adverse events.

Brivaracetam may offer a better behavioral side-effect profile for some patients. Lacosamide has demonstrated non-inferiority as a monotherapy for focal seizures. Perampanel provides a different mechanism of action that can be beneficial in refractory cases, though with a notable risk of psychiatric side effects. Eslicarbazepine acetate appears to be a suitable option for patients who develop behavioral issues with Levetiracetam.

Further large-scale, head-to-head randomized controlled trials are needed to more definitively delineate the comparative efficacy and safety of these newer agents against Levetiracetam and to guide personalized treatment strategies in epilepsy. Researchers and clinicians must critically evaluate the available evidence, including the methodologies of the studies, to make informed decisions for patient care and future drug development.

References

Assessing the Reproducibility of In Vitro Findings for 2-(2-oxopyrrolidin-1-yl)butanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of 2-(2-oxopyrrolidin-1-yl)butanoic acid, also known as Brivaracetam, against its structural analog, Levetiracetam. The information presented is based on reproducible experimental data from various preclinical studies.

Brivaracetam and Levetiracetam are both antiepileptic drugs that primarily exert their effects by binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[1][2] While sharing a common target, in vitro studies have revealed significant differences in their pharmacological profiles, which may underlie their distinct clinical characteristics. This guide summarizes key in vitro findings related to their binding affinity, effects on ion channels, and impact on neurotransmitter release.

Data Presentation: Quantitative Comparison of In Vitro Efficacy

The following tables summarize the key quantitative data from various in vitro assays, providing a direct comparison between Brivaracetam and Levetiracetam.

Parameter Brivaracetam Levetiracetam Assay Method Source
SV2A Binding Affinity (pKi) 7.16.1Radioligand Binding Assay[3]
SV2A Binding Affinity (Fold Difference) 15-30 times higher than Levetiracetam-Radioligand Binding Assay[4][5][6]
SV2A Binding Affinity (Kd) 62 nM (rat and human)~8 µMIn vitro binding of [3H]BRV and Radioligand Displacement Assay[7][8]

Table 1: Comparison of SV2A Binding Affinity. This table highlights the significantly higher binding affinity of Brivaracetam for the SV2A protein compared to Levetiracetam.

In Vitro Effect Brivaracetam Levetiracetam Experimental Model Source
Voltage-Gated Sodium Channel (VGSC) Inhibition Inhibits Na+ currentNo significant direct inhibitionRat cortical neurons in culture[9]
Effect on Neurotransmitter Release Modulates neurotransmitter release via SV2A bindingInhibits neurotransmitter release associated with CICR from intracellular storesIn vivo microdialysis and other in vitro models[10][11]
Effect on Astroglial L-Glutamate Release Suppresses fast-ripple HFO-induced releaseSuppresses fast-ripple HFO-induced releaseCultured astrocytes[12]

Table 2: Comparison of a selection of other in vitro pharmacological effects. This table outlines key differences in the mechanisms of action of Brivaracetam and Levetiracetam beyond their primary interaction with SV2A.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are outlined below.

Radioligand Binding Assay for SV2A Affinity

This assay is fundamental for determining the binding affinity of compounds to the SV2A protein.

  • Membrane Preparation: Crude brain membrane preparations are obtained from rodent (rat or mouse) brain tissue or from cell lines engineered to express recombinant human SV2A. The tissue is homogenized in an ice-cold buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction.[2]

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that has a high affinity for SV2A, such as [3H]-ucb 30889 (a Levetiracetam analog).[2]

  • Competition Assay: A range of concentrations of the unlabeled test compounds (Brivaracetam or Levetiracetam) are added to the reaction mixture to compete with the radioligand for binding to SV2A.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The data is used to generate competition curves, from which the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for each compound is determined. A lower Ki or IC50 value indicates a higher binding affinity.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique is employed to study the effects of the drugs on the function of various ion channels in neurons.

  • Cell Culture: Primary cortical neurons are isolated from rats and cultured.

  • Electrophysiological Recording: A glass micropipette filled with an electrolyte solution is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The membrane potential of the neuron is controlled ("clamped") at a specific voltage. Voltage steps are then applied to elicit ionic currents through voltage-gated channels.

  • Drug Application: Brivaracetam or Levetiracetam is applied to the cell at various concentrations.

  • Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine the effect of the drug on the channel's activity (e.g., inhibition or activation).

In Vitro Microdialysis for Neurotransmitter Release

This method allows for the in vivo measurement of neurotransmitter levels in specific brain regions, providing insights into the effects of drugs on their release. While technically an in vivo method, it provides crucial functional data that complements in vitro findings.

  • Probe Implantation: A microdialysis probe is stereotactically implanted into a specific brain region of an anesthetized animal (e.g., the median prefrontal cortex).

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid. Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and into the perfusate.

  • Sample Collection: The perfusate (dialysate) is collected at regular intervals.

  • Drug Administration: Levetiracetam is administered locally through the microdialysis probe.[10]

  • Neurotransmitter Analysis: The concentration of various neurotransmitters (e.g., norepinephrine, dopamine, serotonin, glutamate, and GABA) in the dialysate is measured using techniques like high-performance liquid chromatography (HPLC).[10]

Mandatory Visualization

The following diagrams, created using the DOT language, visualize key concepts related to the in vitro assessment of Brivaracetam.

cluster_0 SV2A Binding Affinity Assay Workflow prep Membrane Preparation (Rodent Brain or Recombinant Cells) incubation Incubation prep->incubation radioligand Radiolabeled Ligand ([3H]-ucb 30889) radioligand->incubation unlabeled Unlabeled Compound (Brivaracetam or Levetiracetam) unlabeled->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Ki / IC50 Determination) counting->analysis

Caption: Workflow for determining SV2A binding affinity.

Brivaracetam Brivaracetam SV2A SV2A Protein Brivaracetam->SV2A High Affinity Binding VGSC Voltage-Gated Sodium Channels Brivaracetam->VGSC Inhibition Levetiracetam Levetiracetam Levetiracetam->SV2A Lower Affinity Binding CICR Ca2+-Induced Ca2+ Release Levetiracetam->CICR Inhibition Neurotransmitter_Release Neurotransmitter Release SV2A->Neurotransmitter_Release Modulation VGSC->Neurotransmitter_Release Modulation CICR->Neurotransmitter_Release Modulation

References

A Comparative Guide to Sourcing and Qualifying "2-(2-oxopyrrolidin-1-yl)butanoic acid" as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison for sourcing and qualifying "2-(2-oxopyrrolidin-1-yl)butanoic acid," a critical impurity of the anti-epileptic drug Levetiracetam, as a certified reference material (CRM). The purity and characterization of a CRM are paramount for accurate analytical method development, validation, and routine quality control in pharmaceutical manufacturing. This document outlines the necessary experimental data and protocols to objectively compare offerings from various suppliers.

Supplier Comparison: Key Quality Attributes

When sourcing a CRM for "this compound," it is crucial to scrutinize the Certificate of Analysis (CoA) provided by the supplier. The following table summarizes hypothetical yet representative data from three tiers of suppliers to illustrate the range of quality you may encounter.

Parameter Supplier A (Premium CRM) Supplier B (Standard Grade) Supplier C (Research Grade) Acceptance Criteria (Typical)
Identity (¹H NMR, MS) Conforms to structureConforms to structureConforms to structureMust conform to known spectra
Purity (by qNMR) 99.8%Not providedNot provided≥ 99.5%
Chromatographic Purity (HPLC) 99.9%98.5%97.2%≥ 99.5%
Enantiomeric Purity (Chiral HPLC) 99.9% (S)-enantiomer99.0% (S)-enantiomerRacemic mixture≥ 99.8% of the desired enantiomer
Water Content (Karl Fischer) 0.05%0.5%< 1.0%≤ 0.1%
Residual Solvents (TGA/GC-HS) < 0.01%< 0.2%< 0.5%≤ 0.05%
Residue on Ignition < 0.01%< 0.1%< 0.2%≤ 0.1%
Certificate of Analysis Comprehensive, with spectraBasic, with purity valuesPurity value onlyDetailed CoA with spectral data
ISO 17034 Accreditation YesNoNoRecommended for CRMs

Experimental Protocols for Qualification

A comprehensive qualification of a CRM for "this compound" should involve a battery of orthogonal analytical techniques to confirm its identity, purity, and content.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The observed chemical shifts and coupling constants must be consistent with the expected structure of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition.

Purity Assessment
  • Quantitative NMR (qNMR): This is a primary ratio method for determining purity without the need for a specific reference standard of the same substance.[1][2][3] A certified internal standard with a known purity is used to accurately quantify the analyte.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be used to determine the chromatographic purity and to detect any related impurities.

  • Chiral HPLC: Given that the parent drug, Levetiracetam, is the (S)-enantiomer, it is critical to determine the enantiomeric purity of the impurity.[4][5][6]

Content of Volatile and Inorganic Impurities
  • Water Content by Karl Fischer Titration: This is the gold-standard method for quantifying the water content in a substance.[3][7][8][9][10]

  • Residual Solvents by Thermogravimetric Analysis (TGA) or Headspace Gas Chromatography (GC-HS): TGA can indicate the total volatile content, while GC-HS can identify and quantify specific residual solvents from the manufacturing process.[11][12][13][14]

  • Residue on Ignition (Sulfated Ash): This test determines the amount of inorganic impurities in the organic substance.[2][15][16][][18]

Detailed Methodologies

Chiral HPLC Method for Enantiomeric Purity
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based chiral stationary phase.[4]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid (0.1%) to improve peak shape.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 210 nm.[6]

  • Column Temperature: 25°C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Karl Fischer Titration for Water Content

This procedure should be performed according to USP <921> or equivalent pharmacopeial methods.[3][7][8][9][10]

  • Add a suitable volume of methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.

  • Accurately weigh a suitable amount of the "this compound" sample and add it to the vessel.

  • Titrate with the Karl Fischer reagent to the electrometric endpoint.

  • Calculate the water content based on the volume of titrant consumed and the previously determined water equivalent of the reagent.

Residue on Ignition

This procedure should follow the guidelines of USP <281>.[15][18]

  • Ignite a suitable crucible at 600 ± 50 °C for 30 minutes, cool in a desiccator, and weigh accurately.

  • Accurately weigh 1-2 g of the sample into the crucible.

  • Moisten the sample with sulfuric acid and heat gently until the sample is thoroughly charred.

  • Cool, moisten the residue with more sulfuric acid, and ignite at 600 ± 50 °C until all carbon has been consumed.

  • Cool in a desiccator and weigh. The difference in weight represents the inorganic residue.

Visualizing Workflows and Relationships

To aid in understanding the processes involved in qualifying a CRM, the following diagrams illustrate the logical workflow and the relationship between different quality attributes.

cluster_Sourcing Sourcing cluster_Qualification CRM Qualification Workflow S1 Identify Potential Suppliers S2 Request Certificate of Analysis S1->S2 S3 Initial Supplier Vetting S2->S3 Q1 Identity Confirmation (NMR, MS) S3->Q1 Initiate Qualification Q2 Purity Assessment (qNMR, HPLC) Q1->Q2 Q3 Enantiomeric Purity (Chiral HPLC) Q2->Q3 Q4 Volatile & Inorganic Impurities (KF, TGA, ROI) Q3->Q4 Q5 Final CRM Certification Q4->Q5

Caption: CRM Sourcing and Qualification Workflow.

cluster_Attributes Key Quality Attributes cluster_Tests Analytical Tests CRM Certified Reference Material (this compound) Identity Identity CRM->Identity Purity Purity CRM->Purity Content Content CRM->Content Stability Stability CRM->Stability NMR_MS NMR, MS Identity->NMR_MS qNMR_HPLC qNMR, HPLC, Chiral HPLC Purity->qNMR_HPLC KF_TGA_ROI Karl Fischer, TGA, ROI Content->KF_TGA_ROI Stability_Studies Accelerated & Long-term Stability Studies Stability->Stability_Studies

References

A Comparative Analysis of SV2A Ligand Binding Affinities: Levetiracetam and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding characteristics of Levetiracetam, Brivaracetam, and Seletracetam to the synaptic vesicle glycoprotein 2A (SV2A) reveals significant differences in affinity, underscoring the ongoing development of more potent antiepileptic drugs targeting this key protein.

Levetiracetam, a widely used antiepileptic drug, exerts its therapeutic effects through a unique mechanism involving binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[1] While effective, research has led to the development of newer analogs with modified binding characteristics. This guide provides a comparative analysis of the binding affinities of Levetiracetam and other key ligands, Brivaracetam and Seletracetam, for SV2A, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Binding Affinities

Experimental data consistently demonstrates that newer generations of SV2A ligands exhibit significantly higher binding affinities compared to Levetiracetam. Brivaracetam shows a 15 to 30-fold higher affinity, while Seletracetam's affinity is approximately 10-fold greater than that of Levetiracetam.[1][2][3] This enhanced affinity is a key factor in the increased potency observed in preclinical models of epilepsy.[1] The binding affinities, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are summarized in the table below. A lower Ki or IC50 value indicates a higher binding affinity.

CompoundTargetBinding Affinity (Ki)Relative Affinity (Compared to Levetiracetam)Assay Method
Levetiracetam Human SV2A~8 µM (~600 nM)1xRadioligand Displacement Assay
Brivaracetam Human SV2A~30 nM15-30x higherRadioligand Displacement Assay
Seletracetam Human SV2ANot consistently reported, but stated to be ~10x higher affinity than Levetiracetam~10x higherIn Vitro Binding Assays

Note: The Ki value for Levetiracetam was measured at 37°C in brain tissue. pIC50 values, the negative logarithm of the IC50, are also used to express affinity, with a higher pIC50 indicating greater affinity.[2]

The strong correlation between the binding affinity of these racetam analogs for SV2A and their anticonvulsant potency validates SV2A as a critical target for the development of novel antiepileptic drugs.[2][4]

Experimental Protocols: Radioligand Displacement Assay

The binding affinities of these ligands to SV2A are typically determined using competitive radioligand binding assays. This gold-standard method quantifies the interaction by measuring the displacement of a specific radiolabeled ligand from the SV2A protein by an unlabeled test compound.[2]

Preparation of SV2A-Containing Membranes:
  • Source: Membranes are prepared from either rodent brain tissue (e.g., cerebral cortex, hippocampus) or cell lines engineered to express recombinant human SV2A (e.g., Chinese Hamster Ovary - CHO cells).[2]

  • Homogenization: Frozen brain tissue is homogenized in a cold buffer solution (e.g., 20 mM Tris-HCl, 250 mM sucrose, pH 7.4).[2]

  • Centrifugation: The homogenate undergoes differential centrifugation to isolate a crude membrane fraction, which is then washed to remove endogenous substances.[5]

  • Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method like the bicinchoninic acid (BCA) assay.[2]

Radioligand Binding Assay (Filtration Method):
  • Radioligand: A tritiated high-affinity SV2A ligand, such as [³H]ucb 30889, is commonly used.[2][6]

  • Incubation: The assay is conducted in a multi-well plate where each well contains:

    • A fixed amount of the membrane preparation (e.g., 100 µg of protein).[2][5]

    • A fixed concentration of the radioligand (e.g., 1.8 nM [³H]ucb 30889).[2][5]

    • Varying concentrations of the unlabeled competitor compound (e.g., Levetiracetam, Brivaracetam, or Seletracetam).[2]

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[5]

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

Data Analysis:
  • IC50 Determination: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.[2]

  • Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation. This equation corrects for the concentration and affinity of the radioligand used in the assay.[2]

Experimental Workflow

SV2A_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue or SV2A-expressing Cells Homogenization Homogenization in Cold Buffer Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Membrane_Pellet Crude Membrane Pellet Centrifugation->Membrane_Pellet Washing Washing Steps Membrane_Pellet->Washing Final_Membranes Purified SV2A-containing Membranes Washing->Final_Membranes BCA_Assay Protein Quantification (BCA Assay) Final_Membranes->BCA_Assay Incubation Incubation: - Membranes - [3H]Radioligand - Unlabeled Ligand BCA_Assay->Incubation Known Protein Concentration Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 IC50 Determination (Dose-Response Curve) Scintillation->IC50 Radioactivity Data Cheng_Prusoff Ki Calculation (Cheng-Prusoff Equation) IC50->Cheng_Prusoff Final_Result Final_Result Cheng_Prusoff->Final_Result Binding Affinity (Ki)

Figure 1. Workflow for determining SV2A ligand binding affinity.

Signaling Pathways and Mechanism of Action

The binding of Levetiracetam and its analogs to SV2A is thought to modulate the protein's function, leading to a decrease in neurotransmitter release, particularly during periods of high neuronal activity.[2] This action is believed to restore normal synaptic function and reduce the excessive neuronal activity that characterizes epileptic seizures.[2] The interaction is stereospecific, and as demonstrated, the affinity of these drugs for SV2A strongly correlates with their anticonvulsant potency.[2] While the precise downstream signaling cascade initiated by ligand binding to SV2A is still an area of active investigation, the modulation of synaptic vesicle exocytosis is the key proposed mechanism.

SV2A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Ligand Levetiracetam or Analog (e.g., Brivaracetam) SV2A SV2A Protein Ligand->SV2A Binds to Exocytosis Vesicle Exocytosis SV2A->Exocytosis Modulates Vesicle Synaptic Vesicle Vesicle->Exocytosis Neurotransmitter Neurotransmitter Release Exocytosis->Neurotransmitter Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binds to Neuronal_Activity Reduced Neuronal Hyperexcitability Receptor->Neuronal_Activity

Figure 2. Proposed mechanism of action of SV2A ligands.

References

Systematic review and meta-analysis of preclinical research on "2-(2-oxopyrrolidin-1-yl)butanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic comparison of the preclinical data for 2-(2-oxopyrrolidin-1-yl)butanoic acid, commonly known as brivaracetam (BRV), and its primary comparator, levetiracetam (LEV). The information is based on a review of available preclinical studies and is intended to offer an objective overview for research and development purposes.

Executive Summary

Brivaracetam, a chemical analog of levetiracetam, is a selective, high-affinity ligand for the synaptic vesicle glycoprotein 2A (SV2A).[1][2] Preclinical evidence consistently demonstrates that brivaracetam has a significantly higher binding affinity for SV2A, approximately 15- to 30-fold greater than levetiracetam.[1][3] This enhanced affinity is correlated with greater potency and, in some models, more complete seizure suppression.[4][5] Furthermore, brivaracetam's higher lipophilicity contributes to a more rapid penetration of the blood-brain barrier compared to levetiracetam.[4] While both drugs target SV2A, these key physicochemical and pharmacokinetic differences result in distinct preclinical profiles.

Quantitative Data Comparison

The following tables summarize the key quantitative preclinical data comparing brivaracetam and levetiracetam.

Table 1: Synaptic Vesicle Glycoprotein 2A (SV2A) Binding Affinity
CompoundBinding Affinity (Ki)Fold Difference (vs. LEV)Species/System
Brivaracetam~30 nM15-30x higherHuman SV2A
Levetiracetam~600 nM-Human SV2A

Data sourced from multiple preclinical studies.

Table 2: Efficacy in Preclinical Seizure Models
Animal ModelSeizure TypeBrivaracetam (ED₅₀, mg/kg)Levetiracetam (ED₅₀, mg/kg)Potency Ratio (LEV/BRV)
Audiogenic Seizure-Susceptible MiceGeneralized Tonic-Clonic0.88.7~11
Corneally Kindled MiceSecondarily Generalized1.27.3~6
6-Hz Psychomotor Seizure (Mice)Focal with Secondary Generalization5.3 (32 mA)26 (32 mA)~5
Maximal Electroshock (MES) TestGeneralized Tonic-Clonic6.8Inactive-
Pentylenetetrazol (PTZ) TestGeneralized Myoclonic30451.5

ED₅₀ (Median Effective Dose) values are approximate and may vary based on specific experimental conditions. Data compiled from various preclinical pharmacology studies.

Experimental Protocols

Detailed methodologies for key preclinical models used to evaluate brivaracetam and levetiracetam are provided below.

Audiogenic Seizure Model in Mice

This model assesses the efficacy of a compound against generalized tonic-clonic seizures induced by a high-intensity auditory stimulus.

  • Animal Model: Genetically susceptible mice (e.g., DBA/2J) or mice made susceptible through acoustic priming are used.

  • Housing: Animals are housed in an environment with controlled lighting and low ambient noise to prevent habituation.

  • Drug Administration: The test compound (brivaracetam or levetiracetam) or vehicle is administered via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the auditory stimulus.

  • Apparatus: A sound-attenuated chamber equipped with a high-frequency sound source (e.g., a bell or a speaker emitting a specific frequency and intensity, typically 90-120 dB).

  • Procedure:

    • The mouse is placed individually into the test chamber.

    • After a brief acclimatization period (e.g., 60 seconds), the auditory stimulus is presented for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.

    • Seizure activity is scored based on a standardized scale, typically including wild running, clonic seizures, and tonic hindlimb extension.

  • Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase, indicating a full-blown seizure. The percentage of animals protected from this endpoint is calculated for each dose group to determine the ED₅₀.

Corneal Kindling Model in Mice

This model evaluates the effect of a compound on the development and expression of focal seizures that secondarily generalize, mimicking aspects of temporal lobe epilepsy.

  • Animal Model: Adult male mice (e.g., NMRI or C57BL/6) are commonly used.

  • Kindling Procedure:

    • A subconvulsive electrical stimulus (e.g., 3 mA, 50-60 Hz, for 3 seconds) is delivered twice daily via corneal electrodes.

    • A topical anesthetic is applied to the eyes before stimulation to minimize distress.

    • This process is repeated for several days (e.g., 10-14 days).

  • Seizure Scoring: Seizure severity is scored after each stimulation using a modified Racine scale, which includes stages from facial clonus to generalized tonic-clonic seizures with loss of posture. An animal is considered fully kindled after exhibiting a certain number of consecutive severe seizures.

  • Drug Testing:

    • Once fully kindled, the animals are used to test the anticonvulsant effects of the compounds.

    • The test compound or vehicle is administered at a specific time before the corneal stimulation.

    • The seizure score and duration of the afterdischarge (if EEG is recorded) are the primary endpoints.

  • Endpoint: The ability of the compound to reduce the seizure score or prevent the occurrence of a generalized seizure is used to determine its efficacy and calculate the ED₅₀.

6-Hz Psychomotor Seizure Model in Mice

This model is used to assess the efficacy of compounds against focal seizures that are often resistant to conventional antiepileptic drugs.

  • Animal Model: Adult male mice (e.g., CF-1) are typically used.

  • Apparatus: A constant-current electrical stimulator with corneal electrodes.

  • Drug Administration: The test compound or vehicle is administered at a predetermined time before the electrical stimulation.

  • Procedure:

    • A topical anesthetic is applied to the eyes.

    • A low-frequency, long-duration electrical stimulus (6 Hz, 0.2 ms pulse width, 3 seconds duration) is delivered via the corneal electrodes. The current intensity can be varied (e.g., 22, 32, or 44 mA) to assess efficacy against different seizure severities.

    • Immediately after the stimulation, the animal is observed for a characteristic seizure phenotype which includes a "stunned" posture, forelimb clonus, and twitching of the vibrissae.

  • Endpoint: An animal is considered protected if it does not display this characteristic seizure behavior within the observation period (typically 30-60 seconds). The percentage of protected animals at each dose is used to calculate the ED₅₀.

Visualizations

Signaling Pathway of Brivaracetam

Brivaracetam_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal BRV Brivaracetam SV2A SV2A BRV->SV2A High-affinity binding Vesicle Synaptic Vesicle SV2A->Vesicle Modulates fusion (precise mechanism unclear) Neurotransmitter Glutamate_released Vesicle->Glutamate_released Exocytosis Ca_channel Ca²⁺ Channel Ca_ion Ca_ion->Vesicle Triggers fusion Receptor Glutamate Receptor Glutamate_released->Receptor Binds Postsynaptic_response Excitatory Postsynaptic Potential Receptor->Postsynaptic_response Activates Corneal_Kindling_Workflow cluster_kindling_phase Kindling Phase (10-14 days) cluster_drug_testing_phase Drug Testing Phase start_kindling Start stimulate Corneal Stimulation (e.g., 3mA, 50Hz, 3s) start_kindling->stimulate score Score Seizure Severity (Racine Scale) stimulate->score repeat_stim Repeat Twice Daily score->repeat_stim repeat_stim->stimulate for 10-14 days fully_kindled Fully Kindled State Reached repeat_stim->fully_kindled after consistent severe seizures administer_drug Administer Brivaracetam or Vehicle fully_kindled->administer_drug wait Pre-treatment Time administer_drug->wait stimulate_test Corneal Stimulation wait->stimulate_test observe Observe and Score Seizure stimulate_test->observe analyze Analyze Data (ED₅₀) observe->analyze SixHz_Workflow start Start administer_drug Administer Brivaracetam or Vehicle start->administer_drug wait Pre-treatment Time administer_drug->wait anesthetize_eyes Apply Topical Anesthetic to Cornea wait->anesthetize_eyes stimulate Deliver 6-Hz Electrical Stimulus (e.g., 32mA, 3s) anesthetize_eyes->stimulate observe Observe for Characteristic Seizure (30-60 seconds) stimulate->observe record Record: Protected or Not Protected observe->record analyze Analyze Data (ED₅₀) record->analyze

References

Safety Operating Guide

Proper Disposal of 2-(2-oxopyrrolidin-1-yl)butanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential procedural guidance for the safe and compliant disposal of 2-(2-oxopyrrolidin-1-yl)butanoic acid, a compound relevant to researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

I. Immediate Safety Considerations

Before handling this compound for disposal, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood.[1] All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1]

According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin and eye irritation and may cause respiratory irritation.[2] Therefore, direct contact and inhalation of dust or aerosols must be strictly avoided.[1]

II. Quantitative Safety Data

While specific quantitative toxicity data is limited, the following table summarizes the known hazard classifications for this compound.

Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[2]

III. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed hazardous waste contractor, who will typically employ incineration.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

1. Waste Collection and Segregation:

  • Collect waste this compound in a dedicated, properly sealed container.[1]

  • The container should be made of a material compatible with organic acids.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Include the date of accumulation and all relevant hazard pictograms (e.g., irritant).

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Keep the container away from incompatible materials, particularly strong oxidizing agents.[3]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]

  • Provide the contractor with all available information about the waste, including its chemical name and known hazards.

5. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[4]

  • Collect the contaminated absorbent into a sealed container for hazardous waste disposal.[4]

  • For larger spills, evacuate the area and immediately contact your institution's EHS department.[4]

IV. Experimental Protocols Cited

This guidance is based on established safety data sheets and general principles of laboratory waste management. No experimental protocols are directly cited for the disposal procedure itself. The GHS classifications are derived from notifications to the European Chemicals Agency (ECHA).[2]

V. Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Collect in a Dedicated, Labeled Hazardous Waste Container ppe->container storage Store in a Designated, Secure Area container->storage spill Spill Occurs? storage->spill contact_ehs Contact EHS or Licensed Waste Contractor for Pickup storage->contact_ehs small_spill Small Spill: Absorb with Inert Material and Containerize for Disposal spill->small_spill Yes (Small) large_spill Large Spill: Evacuate and Contact EHS Immediately spill->large_spill Yes (Large) spill->contact_ehs No small_spill->contact_ehs end End: Compliant Disposal large_spill->end contact_ehs->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 2-(2-oxopyrrolidin-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 2-(2-oxopyrrolidin-1-yl)butanoic acid, a compound also known as Levetiracetam acid. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

The signal word for this chemical is Warning .[2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[3] Wear a lab coat or other protective clothing.[3]
Respiratory Protection Use in a well-ventilated area.[3][4] If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

Safe Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of the compound and preventing accidents.

Handling:

  • Handle in a well-ventilated place.[3]

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.[4]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

Storage:

  • Store in a tightly closed container.[3]

  • Keep in a dry, cool, and well-ventilated place.[3]

  • Some suppliers recommend long-term storage in a cool, dry place or a freezer at -20°C.[4][5]

  • Store away from incompatible materials and foodstuff containers.[3]

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[3]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Spill and Disposal Management

Spill Containment:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[3]

  • Use personal protective equipment.

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]

Disposal:

  • Dispose of the chemical and its container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3][4]

  • Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]

Workflow for Handling this compound

prep Preparation - Review SDS - Don appropriate PPE handling Handling - Use in well-ventilated area - Avoid dust/aerosol formation prep->handling Proceed with caution storage Storage - Tightly closed container - Cool, dry, well-ventilated area handling->storage After use spill Spill Response - Evacuate and ventilate - Collect with non-sparking tools handling->spill If spill occurs disposal Disposal - Follow local regulations - Use licensed disposal company handling->disposal Waste generation emergency Emergency - Follow First Aid Procedures - Seek medical attention handling->emergency In case of exposure spill->disposal Contain and collect

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-oxopyrrolidin-1-yl)butanoic Acid
Reactant of Route 2
Reactant of Route 2
2-(2-oxopyrrolidin-1-yl)butanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.